Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDSBMSESLQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677763 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-40-4 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, strategic applications, and handling protocols, grounding all claims in authoritative scientific literature.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused, planar N-heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] This structural motif is considered a "privileged scaffold" because its versatile chemistry allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them crucial for the development of targeted cancer therapies.[2][3][4] The rigid framework of the fused rings provides a stable platform for designing molecules that can effectively interact with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking.[2]
This compound serves as a particularly valuable intermediate. The bromine atom at the C6 position and the methyl ester at the C2 position are strategic functional handles. The bromine is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed or converted into amides, allowing for extensive structural diversification.
Compound Profile: this compound
A clear understanding of a compound's fundamental properties is essential for its effective use in research and development.
Chemical Abstract Service (CAS) Number: 1005209-40-4[5]
Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₈H₆BrN₃O₂ | PubChem[5] |
| Molecular Weight | 256.06 g/mol | PubChem[5] |
| Canonical SMILES | COC(=O)C1=NN2C=C(C=NC2=C1)Br | PubChem[5] |
| InChI Key | QWQDSBMSESLQEC-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Mechanistic Rationale
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bis-electrophilic partner.[1][6] This strategy offers high versatility and control over the substitution pattern on the final molecule.
Representative Synthetic Protocol
This protocol describes a plausible and widely adopted two-step approach for synthesizing the title compound, beginning with the formation of a key intermediate followed by cyclization.
Step 1: Synthesis of Methyl 2-(ethoxymethylene)-3-oxobutanoate This step creates the necessary 1,3-bis-electrophile from a readily available β-ketoester.
-
In a round-bottom flask equipped with a magnetic stirrer, combine methyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Add acetic anhydride (2.0 eq) to the mixture.
-
Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.
-
After cooling to room temperature, remove the volatile byproducts under reduced pressure. The resulting crude product, methyl 2-(ethoxymethylene)-3-oxobutanoate, is often of sufficient purity to be used directly in the next step.
Causality: Acetic anhydride acts as a catalyst and a water scavenger, driving the reaction to completion by reacting with the ethanol byproduct of the orthoformate reaction. Heating provides the necessary activation energy for the condensation.
Step 2: Cyclocondensation to form this compound
-
Dissolve 3-amino-4-bromopyrazole (1.0 eq) and the crude methyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is slow, the mixture can be poured into ice-water to facilitate solidification.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Causality: The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole onto the enol ether, followed by an intramolecular cyclization and subsequent dehydration, catalyzed by the acidic medium, to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of the target compound.
Spectroscopic Characterization
Structural confirmation is a critical, self-validating step in synthesis. The following data are representative of what is expected for this compound based on analysis of similar structures.[3][7][8]
| Technique | Expected Observations |
| ¹H NMR | δ ~8.9-9.2 ppm (d, 1H, H5-pyrimidine), δ ~8.7-8.9 ppm (d, 1H, H7-pyrimidine), δ ~7.0-7.2 ppm (s, 1H, H3-pyrazole), δ ~3.9-4.1 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~160-165 ppm (C=O), δ ~145-155 ppm (quaternary carbons of fused rings), δ ~110-140 ppm (aromatic CH carbons), δ ~52-54 ppm (-OCH₃) |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z ≈ 256.97 and 258.97 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building diverse libraries of bioactive molecules, particularly kinase inhibitors.[2][4]
A Versatile Intermediate for Library Synthesis
The true utility of this molecule lies in its two orthogonal functional handles, which allow for sequential and selective modifications.
-
C6-Position (Bromine): The bromine atom is a prime site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install various substituted amine functionalities.
-
Sonogashira Coupling: To append alkyne moieties. This functionalization is critical for exploring the SAR of the solvent-exposed regions of kinase active sites.[2]
-
-
C2-Position (Methyl Ester): The ester group provides another point for modification.
-
Amide Formation: The ester can be converted to a primary amide or reacted with a diverse range of amines to form secondary or tertiary amides, which can act as crucial hydrogen bond donors or acceptors.
-
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid (6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS 300717-72-0).[9] This acid is a versatile intermediate for amide couplings (e.g., using HATU or EDC) or other transformations.
-
Role in Kinase Inhibitor Design
The pyrazolo[1,5-a]pyrimidine core acts as an effective "hinge-binding" motif in many ATP-competitive kinase inhibitors. The nitrogen atoms of the fused ring system mimic the purine core of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents introduced at the C2 and C6 positions then explore adjacent hydrophobic pockets and solvent-front regions to achieve potency and selectivity.[2][4]
Drug Discovery Workflow Diagram
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C8H6BrN3O2 | CID 49757483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, it serves as a crucial intermediate in the synthesis of compounds with diverse biological activities. The fused bicyclic system, which combines a pyrazole and a pyrimidine ring, is a privileged structure in medicinal chemistry, frequently appearing in molecules designed as protein kinase inhibitors for applications in oncology, immunology, and neurology.[1][2]
The strategic placement of the bromine atom at the 6-position and the methyl ester at the 2-position provides two chemically distinct handles for further molecular elaboration. The bromine atom is particularly valuable as it allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity, a cornerstone of modern drug discovery.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and predicted physicochemical properties of this compound. It details its chemical identity, structural features, spectroscopic characteristics, and offers expert guidance on its synthesis, handling, and characterization.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core identity of this compound is established by its IUPAC name, CAS registry number, and molecular formula.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1005209-40-4 | [3] |
| Molecular Formula | C₈H₆BrN₃O₂ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=NN2C=C(C=NC2=C1)Br | [3] |
| InChI Key | QWQDSBMSESLQEC-UHFFFAOYSA-N | [3] |
The foundational structure is the pyrazolo[1,5-a]pyrimidine bicyclic system. The numbering convention is critical for the correct interpretation of spectroscopic data and for planning synthetic modifications.
Caption: Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for designing experiments, developing formulations, and predicting its behavior in biological systems.
Tabulated Summary of Properties
The following table summarizes key experimental and computed physical properties. It is important to note that while many properties are computationally predicted, they provide valuable initial estimates for experimental design.
| Property | Value | Details / Implications | Source |
| Appearance | Solid (predicted) | Expected to be a crystalline or amorphous solid, likely off-white to yellow. | |
| Melting Point | Data not available | Crucial for assessing purity. Decomposition may occur at high temperatures. | - |
| Solubility | Data not available | Predicted to be soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂). | - |
| pKa | -2.17 ± 0.40 | Predicted. The molecule is a very weak base. | [4] |
| XLogP3 | 1.2 | A measure of lipophilicity. This value suggests moderate cell permeability. | [3] |
| Topological Polar Surface Area (TPSA) | 56.5 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). | [3][4] |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. | [3] |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds. | [3][4] |
| Rotatable Bond Count | 2 | Indicates low conformational flexibility. | [3] |
Experimental Determination of Physical Properties
Given the absence of public experimental data for properties like melting point and solubility, researchers must determine these empirically.
Workflow for Physicochemical Characterization
Caption: Standard workflow for the physical characterization of a new chemical entity.
Protocol 1: Melting Point Determination
-
Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.
Protocol 2: Qualitative Solubility Assessment
-
Setup: Add approximately 1-2 mg of the compound to a series of small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexanes).
-
Observation: Agitate the vials at a controlled temperature (e.g., 25 °C) for several minutes.
-
Classification: Visually classify the solubility as 'freely soluble' (dissolves completely), 'sparingly soluble' (partial dissolution), or 'insoluble'. This provides a practical basis for choosing solvents for reactions, purification, and biological assays.
Spectroscopic Characterization
While public spectral data is not available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its unambiguous identification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic core and a singlet for the methyl ester protons (~3.9-4.1 ppm). The aromatic protons will appear as singlets or doublets, with their chemical shifts and coupling constants providing definitive proof of the substitution pattern.
-
¹³C NMR: The carbon spectrum will show signals for each of the eight unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (~160-165 ppm). The bromine-substituted carbon (C6) will also have a characteristic chemical shift.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, M+ and M+2, separated by 2 Da).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹.
Synthesis and Purification
The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented, typically involving the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner.[2]
Representative Synthetic Strategy
A plausible synthesis for this compound involves the reaction of a 3-amino-5-substituted pyrazole with a reagent that provides the C5, C6, and C7 atoms of the pyrimidine ring. Microwave-assisted organic synthesis has been shown to be particularly effective for this class of heterocycles, often leading to higher yields and shorter reaction times.[2]
Simplified Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of the target compound.
Purification Protocol: Column Chromatography
-
Rationale: The moderate polarity of the target molecule (XLogP = 1.2) makes it an ideal candidate for purification via normal-phase silica gel chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a common starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the mixture onto a small amount of silica gel and dry it to a fine powder.
-
Load the dry powder onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
-
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound contains limited GHS classification data[4][5], information from closely related analogues, such as the parent carboxylic acid and other isomers, provides a strong basis for a conservative hazard assessment.[6][7]
Hazard Assessment
Based on analogous structures, this compound should be handled as a potentially hazardous substance with the following warnings:
Recommended Handling Procedures
All work should be conducted in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[6]
Storage Conditions
To ensure long-term stability and purity, the compound should be stored under the following conditions:
-
Temperature: In a cool, dry place. Storage at 2-8°C is recommended for long-term preservation.[4]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture uptake and potential degradation.
-
Light: Protect from direct light.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its key physicochemical properties, including moderate lipophilicity and a high density of hydrogen bond acceptors, make it an attractive scaffold for the development of bioactive molecules. While experimental data on its physical properties is sparse in the public domain, this guide provides a robust framework based on computational predictions and data from analogous structures. By following the outlined protocols for characterization, purification, and safe handling, researchers can effectively utilize this compound to advance projects in drug discovery and materials science.
References
Sources
- 1. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6BrN3O2 | CID 49757483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. aksci.com [aksci.com]
- 7. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-depth Technical Guide to Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine system is a premier example of such a "privileged scaffold".[1][2] This fused, rigid, and planar N-heterocyclic structure, formed by the amalgamation of pyrazole and pyrimidine rings, offers a unique combination of chemical stability and synthetic versatility.[1][2] Its architecture provides an ideal platform for designing molecules that can precisely interact with biological targets. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored and developed as potent agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]
This scaffold is particularly prominent in the field of oncology, forming the core of numerous protein kinase inhibitors (PKIs) that play a critical role in targeted cancer therapy.[2][3] The success of this framework is underscored by its presence in clinically approved drugs and numerous candidates in development, demonstrating its value in addressing complex diseases.[4][5] This guide focuses on a specific, strategically important derivative: This compound . We will dissect its structure, synthesis, reactivity, and pivotal role as a high-value intermediate in the quest for novel therapeutics.
Core Compound Analysis: this compound
This compound is not merely another heterocyclic compound; it is a meticulously designed building block engineered for advanced medicinal chemistry applications. Its structure incorporates key functional groups that enable a broad range of subsequent chemical modifications.
Chemical Structure and Physicochemical Properties
The molecule's architecture is defined by the pyrazolo[1,5-a]pyrimidine core, substituted at the 6-position with a bromine atom and at the 2-position with a methyl carboxylate group.
Table 1: Key Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 1005209-40-4 | [6] |
| Molecular Formula | C₈H₆BrN₃O₂ | [6] |
| Molecular Weight | 256.06 g/mol | [6] |
| Canonical SMILES | COC(=O)C1=NN2C=C(C=NC2=C1)Br | [6] |
| Storage | Sealed in dry, 2-8°C | [7] |
digraph "chemical_structure" { graph [fontname="Arial", label="Chemical Structure of the Core Compound", labelloc=t, fontsize=16]; node [fontname="Arial", shape=plaintext]; edge [fontname="Arial"];
compound [label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdwidth="250"height="200"fixedsize="true"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=49757483&t=l" />td>tr><tr><tdborder="0"><b>Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylateb>td>tr>table> >]; }
Caption: 2D structure of the title compound.
The Strategic Role of Key Substituents
The utility of this molecule is derived directly from its functionalization:
-
6-Bromo Group : The bromine atom at the C6 position is the molecule's primary reactive handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This synthetic flexibility is paramount in drug discovery, as it allows for the systematic and efficient introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This process facilitates the exploration of the structure-activity relationship (SAR) to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.
-
2-Methyl Carboxylate Group : The ester at the C2 position serves two main purposes. First, as an electron-withdrawing group, it influences the electronic properties of the heterocyclic core. Second, it provides another site for chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast library of amines to form amides—a functional group prevalent in many drug molecules.[8]
Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic route is essential for any valuable building block. The synthesis of pyrazolo[1,5-a]pyrimidines generally relies on the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic partners.[1]
General Synthetic Workflow
The synthesis of the title compound typically follows a two-step logic: the formation of a substituted 3-aminopyrazole precursor, followed by its cyclization with a brominated 1,3-dicarbonyl equivalent to construct the pyrimidine ring. Microwave-assisted protocols have been shown to be effective for similar structures, often leading to higher yields and shorter reaction times.[9]
Caption: General synthetic workflow for the title compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established literature methods.[9]
-
Step 1: Synthesis of the Aminopyrazole Precursor. The requisite precursor, methyl 5-amino-1H-pyrazole-3-carboxylate, is synthesized from commercially available starting materials.
-
Step 2: Cyclocondensation. To a solution of the aminopyrazole precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid, 2-bromo-malonaldehyde (1.1 equivalents) is added.
-
Step 3: Reaction Conditions. The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 110-120°C) for a specified duration (e.g., 30-60 minutes) or refluxed under conventional heating until TLC analysis indicates completion of the reaction.
-
Step 4: Isolation and Purification. Upon cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is washed with a non-polar solvent (e.g., diethyl ether or hexanes) and then purified, typically by recrystallization from ethanol or by column chromatography on silica gel, to afford the pure product.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm. - Distinct signals for the three aromatic protons on the heterocyclic core. Based on similar structures, one would expect a singlet for H3, and two doublets or singlets for H5 and H7 in the 8.0-9.5 ppm region.[10] |
| ¹³C NMR | - A signal for the methyl carbon around 52-55 ppm. - A signal for the carbonyl carbon of the ester around 160-165 ppm. - Signals for the carbons of the fused ring system, with the carbon attached to bromine (C6) appearing at a characteristic shift.[10] |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight. - A characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[9] |
| Infrared (IR) | - A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹. - Multiple bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N stretching of the aromatic rings. |
Reactivity and Application in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for constructing complex molecules with high biological activity.[11]
Key Transformation Pathways
The two functional handles can be manipulated independently or sequentially to build molecular diversity, a cornerstone of modern medicinal chemistry.
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. guidechem.com [guidechem.com]
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An In-Depth Technical Guide to Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular properties, outline a robust synthetic pathway and characterization workflow, and explore its critical role as a molecular scaffold for the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Core Molecular Profile
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1][2] This structure provides a rigid, planar framework that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its unique arrangement of nitrogen atoms offers multiple hydrogen bond acceptor sites while lacking a hydrogen bond donor, features that can be exploited to enhance binding affinity and selectivity for various biological targets.[2] this compound is a key derivative of this core, functionalized with a bromine atom and a methyl ester group, which serve as versatile handles for further chemical elaboration.
Physicochemical and Structural Data
The precise identification and characterization of this compound are paramount for its effective use. The table below summarizes its key properties. It is important to distinguish this compound from its frequently cited analogue, the ethyl ester (CAS 1005209-42-6), which has a different molecular weight and formula.[3][4][5]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1005209-40-4 | [6] |
| Molecular Formula | C₈H₆BrN₃O₂ | [6] |
| Molecular Weight | 256.06 g/mol | [6] |
| Monoisotopic Mass | 254.96434 Da | [6] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area | 56.5 Ų | [6] |
| XLogP3 | 1.2 | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Structural Features and Reactivity
The structure of this compound offers two primary sites for synthetic modification:
-
The Bromine Atom (C6-position): The bromine at the C6 position is a classic functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of derivatives.[7]
-
The Methyl Ester (C2-position): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for introducing new functionalities to modulate solubility, cell permeability, and target engagement.
Synthesis and Characterization
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, typically involving the condensation of a 3-amino-1H-pyrazole with a 1,3-dielectrophile.[1]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the pyrimidine ring, revealing the key building blocks: a functionalized aminopyrazole and a brominated malonaldehyde equivalent. This strategy is a cornerstone for constructing this heterocyclic system.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol describes a plausible, efficient synthesis based on established literature methods for analogous structures.[8]
Reaction: Condensation of Methyl 3-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid to dissolve the starting material.
-
Reagent Addition: Add 2-bromo-malonaldehyde (1.1 eq) to the solution. The malonaldehyde is often generated in situ or used as a more stable derivative.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) to facilitate the condensation and subsequent cyclization.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). For challenging cyclizations, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Analytical Characterization Workflow
Confirmation of the product's identity and purity is a critical, self-validating step in the synthesis.
Caption: Standard workflow for product purification and characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive evidence of the molecular structure by showing the chemical shifts, integration, and coupling patterns of all protons and carbons.[1]
-
Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and assesses its purity. The isotopic pattern from the bromine atom is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the ester.
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for drugs targeting a range of diseases, most notably cancer.[9][10]
A Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] The pyrazolo[1,5-a]pyrimidine scaffold is a highly effective "hinge-binding" motif that can competitively inhibit the ATP-binding site of many kinases.[1][7]
This compound serves as an ideal starting point for developing potent and selective kinase inhibitors. For example, it has been instrumental in the discovery of inhibitors for targets such as:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is found in FDA-approved Trk inhibitors like Larotrectinib and Repotrectinib, used to treat NTRK gene fusion-positive tumors.[11]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have shown promise in treating non-small cell lung cancer (NSCLC).[7]
-
B-Raf and MEK: These are key targets in melanoma treatment pathways.[7]
-
Cyclin-Dependent Kinases (CDKs): Some derivatives show selective inhibition of CDKs, which are critical for cell cycle regulation.[8]
Caption: Conceptual role in kinase inhibitor development.
Beyond Kinase Inhibition
The utility of this scaffold is not limited to kinases. Recent research has demonstrated its potential in other therapeutic areas:
-
Aryl Hydrocarbon Receptor (AHR) Antagonists: Optimized pyrazolo[1,5-a]pyrimidines have been developed as potent AHR antagonists, a promising target in cancer immunology.[12]
-
General Drug Discovery: The scaffold has been explored for anti-inflammatory, antiviral, and central nervous system applications.[1][11]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its proven utility as a privileged scaffold make it an invaluable intermediate. The dual reactivity of the bromine substituent and the methyl ester provides chemists with a robust platform to generate vast libraries of novel compounds. Its central role in the development of next-generation kinase inhibitors underscores its continued importance in the pursuit of targeted therapies for cancer and other debilitating diseases.
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- PubChem. This compound | C8H6BrN3O2. National Center for Biotechnology Information.
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- Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
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- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
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A Technical Guide to the Experimental Determination of Solubility for Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Executive Summary
Introduction to the Target Compound and the Imperative of Solubility
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in modern drug discovery, forming the basis for numerous therapeutic candidates.[2][6][7] Its unique electronic and structural properties allow for versatile chemical modifications to achieve high-potency and selective interactions with biological targets.[2] However, the planar, fused-ring nature of this scaffold can often lead to poor aqueous solubility due to strong crystal lattice energy and high lipophilicity, posing significant challenges for drug development.[8]
Aqueous solubility is a critical-path parameter that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to:
-
Reduced Bioavailability: Limiting the amount of drug absorbed from the gastrointestinal tract after oral administration.[5]
-
Inaccurate In-Vitro Data: Compound precipitation in assay buffers can lead to unreliable and misleading biological results.[4][9]
-
Formulation Difficulties: Requiring complex and costly formulation strategies to achieve therapeutic concentrations.[5][10]
Therefore, an early and accurate assessment of a compound's solubility is essential. This guide focuses on providing the necessary protocols to characterize methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Physicochemical Profile
A foundational understanding of the compound's computed properties is crucial before embarking on experimental work. These values, summarized in Table 1, help anticipate its behavior and inform experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | PubChem[11] |
| Molecular Weight | 256.06 g/mol | PubChem[11] |
| CAS Number | 1005209-40-4 | PubChem[11] |
| XLogP3 (Lipophilicity) | 1.2 | PubChem[11] |
| Topological Polar Surface Area | 56.5 Ų | PubChem[11] |
| Hydrogen Bond Donors | 0 | PubChem[11] |
| Hydrogen Bond Acceptors | 4 | PubChem[11] |
The moderate XLogP3 value suggests that while the compound has lipophilic character, it is not excessively greasy, making solubility determination in various media particularly important.
Kinetic vs. Thermodynamic Solubility: A Strategic Approach
In drug discovery, solubility is assessed using two distinct but complementary methods: kinetic and thermodynamic. The choice of assay depends on the stage of research and the question being asked.[4][12]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO stock solution | Solid (crystalline or amorphous) powder |
| Principle | Measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer. | Measures the saturation concentration of a compound at equilibrium with its solid phase.[10] |
| Throughput | High; suitable for HTS formats.[9][13] | Low; time and compound intensive.[12] |
| Relevance | Predicts potential issues in in-vitro assays that start from DMSO stocks.[4] | Represents the "true" solubility; crucial for formulation and predicting oral absorption.[5][10] |
| Typical Incubation | < 2 hours[4] | > 24 hours to ensure equilibrium.[4][10] |
For a comprehensive profile of this compound, it is imperative to measure both. The kinetic assay provides a rapid assessment relevant to screening campaigns, while the thermodynamic assay gives the definitive value needed for lead optimization and pre-formulation.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed to rapidly assess the solubility of the title compound under conditions that mimic early-stage in-vitro biological screening. The method relies on adding a concentrated DMSO stock solution to an aqueous buffer and detecting the point of precipitation.[9][14]
Kinetic Solubility Workflow
Caption: Workflow for the thermodynamic solubility assay.
Step-by-Step Methodology
A. Materials & Reagents:
-
This compound (solid powder)
-
Aqueous buffers of interest (e.g., PBS pH 7.4, Fed State Simulated Intestinal Fluid (FeSSIF), Fasted State Simulated Intestinal Fluid (FaSSIF)) [15]* Glass vials (e.g., 1.5 mL) [10]* Thermomixer or vial roller system for agitation [5][10]* Centrifuge and/or syringe filters (0.22 µm)
-
HPLC-UV or LC-MS/MS system for quantification
B. Procedure:
-
Compound Addition: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment. [10]2. Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial. [10]3. Equilibration: Seal the vials tightly and place them in a thermomixer or on a roller, agitating at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. [10][15]4. Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Alternatively, centrifuge the vials to pellet the excess solid.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining microscopic particles.
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent (like acetonitrile or DMSO). Dilute the filtered supernatant and analyze both the standards and samples via a validated HPLC-UV or LC-MS method. [15][16]7. Data Analysis: Using the calibration curve, determine the concentration of the compound in the saturated supernatant. Report this value as the thermodynamic solubility in µM and µg/mL. [15]
Data Interpretation and Conclusion
The successful execution of these protocols will yield two key solubility values. The kinetic solubility will inform on the practical concentration limits for high-throughput screening, helping to avoid artifacts from compound precipitation. The thermodynamic solubility will provide the definitive, medium-dependent value essential for guiding formulation development and predicting in-vivo absorption. Given the pyrazolo[1,5-a]pyrimidine scaffold's tendency towards low solubility, values below 10 µM would not be unexpected and would signal the need for solubility enhancement strategies in any future drug development program. This systematic approach ensures that the solubility characteristics of this compound are thoroughly and accurately defined, providing a solid foundation for its advancement as a potential therapeutic agent.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
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protocols.io. In-vitro Thermodynamic Solubility. (2025). [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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PubChem. This compound. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Srikanth, A. solubility experimental methods.pptx. SlideShare. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2020). [Link]
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). [Link]
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National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). [Link]
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PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]
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PubMed Central. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2022). [Link]
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ResearchGate. Dissolution Method Development for Poorly Soluble Compounds | Request PDF. (2015). [Link]
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PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). [Link]
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El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
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National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). [Link]
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An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, known for its diverse biological activities.[1][2] Accurate structural elucidation of its derivatives is paramount for drug discovery and development. This document offers a detailed prediction of the 1H NMR spectrum, including chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in the fundamental principles of NMR spectroscopy and substituent effects on this heteroaromatic system. Furthermore, a step-by-step, field-proven experimental protocol for acquiring a high-quality 1H NMR spectrum is provided, ensuring reproducibility and accuracy in the laboratory.
Molecular Structure and Proton Environments
This compound possesses a fused bicyclic system with distinct proton environments that are influenced by the electronic nature of the pyrazole and pyrimidine rings, as well as the attached functional groups. The structure and numbering of the core are essential for the correct assignment of NMR signals.
The key proton environments on the this compound molecule are:
-
H-3, H-5, and H-7: Protons directly attached to the pyrazolo[1,5-a]pyrimidine ring system.
-
-OCH3: Protons of the methyl ester group.
The bromine atom at position 6 and the methyl carboxylate group at position 2 are electron-withdrawing groups that will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) in the 1H NMR spectrum.
Figure 1: Molecular structure and key proton environments.
Predicted 1H NMR Spectrum
The predicted 1H NMR spectrum of this compound is based on established chemical shift theory and data from analogous structures.[2][3] The electron-withdrawing nature of the nitrogen atoms in the heterocyclic system, combined with the deshielding effects of the bromine and methyl carboxylate substituents, will result in the aromatic protons appearing in the downfield region of the spectrum.
Chemical Shift (δ) Predictions
-
-OCH3 protons: The three protons of the methyl ester group are in a similar chemical environment and will appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen atom, their signal is expected to be in the range of δ 3.8 - 4.0 ppm .
-
H-3 proton: This proton is on the pyrazole ring and is adjacent to the electron-withdrawing ester group. It is expected to be a singlet and significantly deshielded, likely appearing in the range of δ 7.0 - 7.5 ppm .
-
H-5 and H-7 protons: These protons are on the pyrimidine ring. The H-5 proton is ortho to the bromine atom at position 6, which will cause a downfield shift. The H-7 proton is also influenced by the overall electron-deficient nature of the ring system. These two protons will likely appear as doublets due to coupling with each other. Based on data from related pyrazolo[1,5-a]pyrimidines, H-7 is typically found at a lower field than H-5.[2][3] Therefore, we can predict:
-
H-7: A doublet in the range of δ 8.8 - 9.2 ppm .
-
H-5: A doublet in the range of δ 8.6 - 9.0 ppm .
-
Multiplicity and Coupling Constants (J)
-
-OCH3: This signal will be a singlet (s) as there are no adjacent protons to couple with.
-
H-3: This proton will also appear as a singlet (s) due to the absence of neighboring protons.
-
H-5 and H-7: These two protons are on adjacent carbons and will exhibit spin-spin coupling, resulting in a doublet (d) for each signal. The coupling constant, J5,7, in pyrazolo[1,5-a]pyrimidine systems is typically small, in the range of 2.0 - 3.0 Hz .[2][3]
Summary of Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH3 | 3.8 - 4.0 | Singlet (s) | - | 3H |
| H-3 | 7.0 - 7.5 | Singlet (s) | - | 1H |
| H-5 | 8.6 - 9.0 | Doublet (d) | 2.0 - 3.0 | 1H |
| H-7 | 8.8 - 9.2 | Doublet (d) | 2.0 - 3.0 | 1H |
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality and reproducible 1H NMR spectrum of this compound, the following detailed protocol should be followed.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Sample Preparation Workflow
Figure 2: Workflow for 1H NMR sample preparation and analysis.
Step-by-Step Methodology
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative for more polar compounds.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Gently swirl or vortex the vial to ensure complete dissolution of the solid.
-
-
Filtration and Transfer:
-
Place a small plug of cotton or glass wool into a clean Pasteur pipette.
-
Carefully draw the solution into the pipette, filtering out any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be approximately 0.5-0.6 mL.
-
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrumentation and Acquisition:
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
Acquire the 1H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).
-
Data Interpretation and Structural Verification
The acquired 1H NMR spectrum should be compared with the predicted spectrum to confirm the identity and purity of the synthesized this compound.
-
Signal Count: The spectrum should exhibit four distinct signals corresponding to the four different proton environments.
-
Chemical Shifts: The observed chemical shifts should be in close agreement with the predicted ranges.
-
Multiplicities and Coupling Constants: The splitting patterns (singlets and doublets) and the measured coupling constant for the H-5/H-7 system should match the predictions.
-
Integration: The integral ratios of the signals should correspond to the number of protons in each environment (3:1:1:1).
The presence of unexpected peaks may indicate the presence of impurities, such as residual solvents or starting materials. A thorough analysis of these extraneous signals can provide valuable information about the purity of the sample.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the influence of the heterocyclic core and the substituents on the proton chemical shifts and coupling patterns, a detailed and accurate prediction of the spectrum can be made. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality spectral data, which is essential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Gomaa, A. M., Ali, M. M., & El-Moneim, M. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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An In-depth Technical Guide to 13C NMR Data for Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and the Role of 13C NMR
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with a wide array of biological activities.[1] Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to applications as anticancer, antiviral, and anti-inflammatory agents.[1] The development of novel therapeutics based on this scaffold relies on the unambiguous structural characterization of newly synthesized derivatives. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for providing direct insight into the carbon framework of these molecules.
This technical guide offers a comprehensive overview of the 13C NMR spectroscopy of pyrazolo[1,5-a]pyrimidine derivatives. It is designed to serve as a practical resource for researchers in the field, providing not only a compilation of spectral data but also a foundational understanding of the factors governing the chemical shifts and a detailed protocol for data acquisition.
The Pyrazolo[1,5-a]pyrimidine Core: Structure and Numbering
A clear and consistent numbering system is crucial for the interpretation and reporting of NMR data. The accepted IUPAC numbering for the pyrazolo[1,5-a]pyrimidine ring system is illustrated below. This numbering scheme will be used throughout this guide.
Figure 2: Standard workflow for acquiring 13C NMR data of pyrazolo[1,5-a]pyrimidine derivatives.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl3) is suitable for many non-polar derivatives, while dimethyl sulfoxide-d6 (DMSO-d6) is preferred for more polar compounds. The solvent choice can slightly influence chemical shifts.
-
Concentration: A higher concentration (20-50 mg) is generally required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.
-
Relaxation Delay (d1): A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times. A delay of 2-5 seconds is a good starting point.
-
Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
Conclusion
13C NMR spectroscopy is a powerful and essential technique for the structural elucidation and characterization of pyrazolo[1,5-a]pyrimidine derivatives. A thorough understanding of the characteristic chemical shifts of the core scaffold and the influence of various substituents allows for the confident assignment of structures. By following a robust experimental protocol, researchers can acquire high-quality data that is crucial for advancing drug discovery and development programs based on this important class of heterocyclic compounds. This guide provides a foundational resource to aid in these endeavors, combining theoretical principles with practical data and methodologies.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
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The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
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Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the modified periphery in accordance with the retrosynthetic analysis. ResearchGate. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
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3,5-DIPHENYL-PYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[13C NMR]. SpectraBase. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
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interpreting C-13 NMR spectra. Chemguide. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
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Mass spectrometry of brominated pyrazolopyrimidines
An In-Depth Technical Guide to the Mass Spectrometry of Brominated Pyrazolopyrimidines
Foreword
Pyrazolopyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications. The introduction of a bromine atom to this heterocyclic system profoundly influences its chemical properties and biological activity. Consequently, the ability to unambiguously identify and characterize these molecules is paramount for researchers in drug discovery and development. Mass spectrometry stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric analysis of brominated pyrazolopyrimidines, moving beyond procedural lists to explain the fundamental principles and strategic choices that underpin robust analytical methods.
The Foundational Principle: Bromine's Isotopic Signature
The most telling characteristic of a brominated compound in mass spectrometry is its unique isotopic pattern. Unlike many other elements, naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance. This near 1:1 ratio creates a distinct "doublet" of peaks for any ion containing a single bromine atom, separated by two mass-to-charge units (m/z). The peak corresponding to the heavier ⁸¹Br isotope is referred to as the "M+2" peak. Recognizing this pattern is the first and most crucial step in identifying a brominated analyte.
Data Presentation: Natural Abundance of Bromine Isotopes
For high-resolution mass spectrometry and accurate quantitative analysis, the precise isotopic abundances are critical.
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
| Data sourced from BenchChem. |
The presence of multiple bromine atoms creates more complex, but equally predictable, patterns. For instance, a compound with two bromine atoms will exhibit an M, M+2, and M+4 peak cluster with a characteristic intensity ratio of approximately 1:2:1.
Visualization: Isotopic Pattern for a Monobrominated Compound
Caption: Characteristic 1:1 intensity ratio for M and M+2 peaks of a monobrominated ion.
Choosing the Right Ionization Technique
The ionization method is the heart of the mass spectrometric experiment. The choice between a "hard" or "soft" technique dictates whether you primarily observe the intact molecular ion or a rich pattern of fragment ions, both of which provide critical information.
Electron Ionization (EI): For Structural Elucidation
Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with energetic electrons (typically 70 eV). This process not only ionizes the molecule but also imparts significant internal energy, causing extensive and reproducible fragmentation.
-
Expertise & Experience: Choose EI when the primary goal is to confirm a known structure via library matching or to elucidate the structure of an unknown by interpreting its fragmentation pattern. The resulting mass spectrum is a molecular fingerprint. However, the molecular ion peak may be weak or entirely absent for some fragile molecules.
Electrospray Ionization (ESI): For Molecular Weight Determination and LC-MS
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution. It is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS) and is particularly well-suited for the polar, often non-volatile, compounds common in drug discovery.
-
Expertise & Experience: ESI is the method of choice for analyzing complex mixtures, monitoring reactions in real-time, and quantifying analytes in biological matrices. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight of a synthesized compound. For N-heterocyclic compounds like pyrazolopyrimidines, the basic nitrogen atoms are readily protonated, leading to excellent ionization efficiency in positive ion mode.
Data Presentation: Comparison of EI and ESI for Brominated Pyrazolopyrimidines
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron bombardment in gas phase. | High voltage applied to a liquid to create an aerosol of charged droplets. |
| Ionization Type | Hard Ionization. | Soft Ionization. |
| Typical Ion | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive and reproducible. | Minimal, can be induced (in-source or MS/MS). |
| Best For | Structural elucidation, library matching. | Molecular weight confirmation, LC-MS, quantitative analysis. |
| Sample State | Must be volatile and thermally stable. | Analyzed from solution; suitable for non-volatile compounds. |
Decoding Fragmentation Patterns
While ESI provides the molecular weight, tandem mass spectrometry (MS/MS) or EI is required to piece together the structure. In MS/MS, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID), revealing its constituent parts.
Key Fragmentation Pathways
The fragmentation of brominated pyrazolopyrimidines is governed by the stability of the resulting ions and neutral losses.
-
Loss of a Bromine Radical (•Br): This is often a primary fragmentation pathway, especially in EI. The C-Br bond is relatively weak and its cleavage results in the loss of 79 or 81 mass units from the molecular ion. The resulting fragment will lack the characteristic bromine isotopic pattern.
-
Cleavage of the Fused Ring System: The pyrazolopyrimidine core can undergo complex ring-opening and cleavage pathways. Common losses include molecules like HCN (27 u), N₂ (28 u), or other small neutral fragments, driven by the stability of the resulting aromatic or resonance-stabilized fragment ions.
-
Loss of Substituents: Side chains attached to the core will fragment according to established rules (e.g., alpha-cleavage next to heteroatoms or carbonyl groups).
Visualization: Predicted Fragmentation of a Generic Brominated Pyrazolopyrimidine
Caption: Common fragmentation pathways for a brominated pyrazolopyrimidine under EI conditions.
A Self-Validating Experimental Workflow
A trustworthy protocol is one that is systematic, reproducible, and includes checks to validate performance. The following describes a standard workflow for the analysis of a novel brominated pyrazolopyrimidine using LC-MS/MS.
Visualization: LC-MS/MS Analytical Workflow
Caption: A typical, self-validating workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Method for Characterization
This protocol provides a robust starting point for the analysis of most small-molecule brominated pyrazolopyrimidines.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., Meth
-
A Technical Guide to the Spectroscopic Analysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. The pyrazolo[1,5-a]pyrimidine scaffold is a significant motif in medicinal chemistry, frequently appearing in compounds targeting protein kinases, making its thorough characterization essential for advancing drug discovery programs.[1][2]
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a cornerstone in the development of therapeutic agents, particularly in oncology.[1] Its rigid, planar structure serves as a versatile scaffold for designing selective inhibitors of protein kinases, which are crucial regulators of cellular signaling often dysregulated in cancer.[1] this compound is a key intermediate, with the bromine atom at the C6 position providing a reactive handle for further synthetic modifications, such as cross-coupling reactions, to build molecular diversity and optimize pharmacological properties.[1]
Accurate structural confirmation of this intermediate is paramount. Spectroscopic analysis provides the definitive data required to verify the molecular structure, confirm purity, and ensure the integrity of subsequent synthetic steps. This guide details the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this important molecule.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standard atom numbering used for NMR assignments.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
A. ¹H NMR Analysis: The Proton Environment
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals from residual protons in the solvent with analyte signals.[4] Chloroform-d (CDCl₃) is often a first choice due to its ability to dissolve many organic compounds and its ease of removal.[5][6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~8.8 - 9.0 | Doublet | 1H | H7 | Deshielded by the adjacent pyrimidine nitrogen (N-bridge). |
| 2 | ~8.6 - 8.8 | Doublet | 1H | H5 | Deshielded by the pyrimidine ring nitrogen. |
| 3 | ~7.2 - 7.4 | Singlet | 1H | H3 | Located on the electron-rich pyrazole ring. |
| 4 | ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
Causality Behind Assignments: The chemical shifts of protons on the pyrazolo[1,5-a]pyrimidine core are highly dependent on the electronic effects of the fused heterocyclic system and the substituents. Protons H5 and H7 are part of the pyrimidine ring and are significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms. The proton at C3 is on the pyrazole ring and typically appears at a higher field (more shielded) compared to those on the pyrimidine ring. The methyl ester protons are in a predictable region, shifted downfield by the adjacent oxygen atom.
B. ¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters: Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.
Predicted ¹³C NMR Data and Interpretation
The molecule contains 8 unique carbon atoms. Their predicted chemical shifts are summarized below.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~162 - 165 | C=O | Carbonyl carbon of the ester group, highly deshielded. |
| 2 | ~150 - 153 | C7 | Aromatic carbon adjacent to nitrogen. |
| 3 | ~148 - 151 | C-bridge | Quaternary carbon at the ring junction. |
| 4 | ~135 - 138 | C5 | Aromatic carbon adjacent to nitrogen. |
| 5 | ~130 - 133 | C2 | Quaternary carbon attached to the carboxylate. |
| 6 | ~115 - 118 | C6 | Carbon bearing the bromine atom; shift influenced by halogen. |
| 7 | ~110 - 113 | C3 | Aromatic carbon in the pyrazole ring. |
| 8 | ~52 - 55 | -OCH₃ | Methyl carbon of the ester group. |
Self-Validation through Correlation Spectroscopy: To definitively link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This 2D NMR technique correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignments for all protonated carbons (C3, C5, C7, and the -OCH₃ group).
Caption: Recommended workflow for complete spectroscopic analysis.
II. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing evidence for its elemental composition.[7]
Experimental Protocol: MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for obtaining the molecular ion peak with minimal fragmentation.[8][9] It is the preferred method for confirming the molecular weight.
-
Electron Impact (EI): This is a "hard" ionization technique that causes extensive fragmentation.[8][10] While it may not always show a strong molecular ion peak, the resulting fragmentation pattern provides a structural "fingerprint."[10]
-
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the molecular formula.
Expected Mass Spectrum and Fragmentation
The molecular formula of the compound is C₈H₆BrN₃O₂. The theoretical monoisotopic mass is 254.9643 Da.[11]
-
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This is a definitive indicator of the presence of a single bromine atom.
-
High-Resolution MS (HRMS): An HRMS experiment should yield a mass very close to the calculated value (254.9643 for the ⁷⁹Br isotope). This allows for the confident determination of the elemental formula.
-
Fragmentation (EI-MS): Under EI conditions, fragmentation of the heterocyclic core is expected. Common fragmentation pathways for brominated heterocyclic compounds include the loss of the bromine atom ([M-Br]⁺) and the loss of the ester group or parts of it (e.g., loss of ·OCH₃ or CO₂CH₃).
| Ion | m/z (for ⁷⁹Br) | Identity |
| [M]⁺ | 255 | Molecular Ion |
| [M+2]⁺ | 257 | Molecular Ion (⁸¹Br isotope) |
| [M-Br]⁺ | 176 | Loss of Bromine radical |
| [M-OCH₃]⁺ | 224 | Loss of methoxy radical |
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[3][7]
Experimental Protocol: IR Acquisition
-
Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl (-OCH₃) |
| ~1720 - 1740 | C=O stretch | Ester carbonyl |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic rings |
| ~1250 - 1100 | C-O stretch | Ester C-O |
| Below 800 | C-Br stretch | Carbon-Bromine bond |
The most characteristic peaks in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) group around 1720-1740 cm⁻¹ and the various C=C and C=N stretching vibrations of the aromatic heterocyclic system.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental formula with a characteristic bromine isotopic pattern, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity of this vital synthetic intermediate for drug discovery and development.
References
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- 6. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
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- 11. Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1,3]diazepine derivative on the basis of 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Biological activity of pyrazolo[1,5-a]pyrimidine core
An In-Depth Technical Guide to the Biological Activity of the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] This fused, rigid N-heterocyclic system serves as a foundational structure for a multitude of biologically active compounds, demonstrating a remarkable breadth of therapeutic potential.[1] Its synthetic versatility allows for extensive structural modifications, making it an ideal candidate for combinatorial library design and targeted drug discovery.[1] This guide provides a comprehensive technical overview of the biological activities associated with the pyrazolo[1,5-a]pyrimidine core, with a primary focus on its role in oncology as a potent kinase inhibitor. We will delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies that underpin the development of these compounds. The discussion will also encompass the significant anti-inflammatory and antimicrobial properties exhibited by derivatives of this versatile scaffold.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyrimidine ring. This unique arrangement confers favorable physicochemical properties, including structural rigidity and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1] A key feature of this scaffold is its ability to mimic the purine core, allowing it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[2] This has positioned the PP core as a cornerstone in the development of targeted therapies, particularly in oncology.[2][3] Several marketed drugs and numerous clinical candidates feature this core, underscoring its therapeutic relevance and success.[1][4][5]
Anticancer Activity: A Focus on Kinase Inhibition
The most extensively documented biological activity of the pyrazolo[1,5-a]pyrimidine scaffold is its potent anticancer effect, primarily achieved through the inhibition of protein kinases that are critical regulators of cellular signaling pathways.[2][3] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3]
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptors that play a crucial role in neuronal development and function.[4][5] However, chromosomal rearrangements leading to fusions of the NTRK genes result in the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of solid tumors. The pyrazolo[1,5-a]pyrimidine core is a prominent framework for Trk inhibitors, with two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib , featuring this scaffold.[4][5]
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain of the Trk receptor. This binding prevents the phosphorylation of the receptor and subsequent activation of downstream oncogenic signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to the inhibition of tumor cell proliferation and survival.
Logical Relationship: General SAR for Pyrazolo[1,5-a]pyrimidine as Trk Inhibitors
Caption: Key Structure-Activity Relationship (SAR) points for Trk inhibition.
Table 1: Activity of Representative Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target | IC₅₀ (nM) | Cellular Activity (KM12 Cell IC₅₀, nM) | Reference |
| Larotrectinib | TrkA/B/C | 5-11 | - | [4][5] |
| Entrectinib | TrkA/B/C | 1.5-4.6 | - | [4] |
| Repotrectinib | TrkA/B/C | <1 | - | [4][5] |
| Selitrectinib | TrkA/B/C | <1 | - | [4] |
| Compound 8 | TrkA | 1.7 | - | [4] |
| Compound 9 | TrkA | 1.7 | - | [4] |
| Compound 23 | TrkA | - | 0.1 | [4] |
| Compound 24 | TrkA | - | 0.2 | [4] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The development of second-generation inhibitors like Repotrectinib and Selitrectinib was driven by the need to overcome resistance mutations that emerged during treatment with first-generation drugs.[4][5]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs, including CDK2 and CDK9.[6][7]
Derivatives have been designed as dual inhibitors, targeting both CDK2 and TrkA, presenting a promising strategy to combat drug resistance.[6] For instance, compounds 6t and 6s from a recent study showed potent dual inhibitory activity, with IC₅₀ values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TrkA, respectively.[6] Another study identified pyrazolo[1,5-a]pyrimidines as effective dual inhibitors of CDK2 and tubulin polymerization.[8]
Other Kinase Targets (PI3K, Pim-1, EGFR, B-Raf)
The versatility of the PP scaffold extends to a wide array of other cancer-relevant kinases:
-
Phosphoinositide 3-Kinase (PI3K): The PI3Kδ isoform is crucial for the proliferation and survival of immune cells, and its overactivity is linked to inflammatory diseases and hematological malignancies.[9] Novel indol-4-yl-pyrazolo[1,5-a]pyrimidines have been developed as highly potent and selective PI3Kδ inhibitors, with compound CPL302253 (54) exhibiting an IC₅₀ of 2.8 nM.[9]
-
Pim-1 Kinase: Pim-1 is a proto-oncogene involved in cell growth and survival, making it an attractive cancer target. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and highly selective Pim-1 inhibitors, with many analogues exhibiting nanomolar inhibitory activity.[10]
-
EGFR, B-Raf, MEK: This scaffold has also been utilized to develop inhibitors targeting kinases in the EGFR and MAPK/ERK pathways, which are critical in non-small cell lung cancer (NSCLC) and melanoma.[3]
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[11][12] The mechanism of action is often linked to the modulation of key inflammatory pathways.
A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones revealed that their anti-inflammatory effects are likely due to the differential inhibition of leukotriene and/or prostaglandin biosynthesis.[11] The compound 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) was identified as a particularly potent agent in both in vivo (carrageenan-induced rat paw edema) and in vitro models, with low acute toxicity.[11] These compounds also affect leukocyte functions, such as superoxide production and myeloperoxidase release, which are critical components of the inflammatory response.[11]
Antimicrobial Activity
The urgent need for new antimicrobial agents has driven research into novel scaffolds, and pyrazolo[1,5-a]pyrimidines have emerged as promising candidates.[12][13] They exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[14][15][16]
Mechanism of Action: Some derivatives are thought to act as purine analogues, interfering with essential metabolic pathways in microorganisms.[16] More specific mechanisms have been identified, such as the inhibition of bacterial enzymes essential for cell wall biosynthesis, like MurA and MurB.[17][18] For example, a series of arylazo-pyrazolo[1,5-a]pyrimidines were identified as potent MurA inhibitors, with compound 4c showing an IC₅₀ of 3.77 ± 0.2 μg/mL against the MurA enzyme.[18] Additionally, these compounds have shown efficacy in disrupting bacterial biofilms and quorum-sensing (QS) pathways, which are crucial for bacterial virulence and resistance.[15]
Table 2: Antimicrobial Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound(s) | Target Organism(s) | MIC (µg/mL) | Mechanism | Reference |
| 3a, 5a, 6, 9a, 10a | S. aureus, P. aeruginosa | 0.125 - 0.50 | Antibacterial, Antibiofilm | [15] |
| 4c | E. coli | 1.95 | MurA Inhibition | [18] |
| 8b, 10e, 10i, 10n | Gram-positive & Gram-negative bacteria | Potent Activity | Purine Analogue | [14] |
| Bis(pyrazolo[1,5-a]pyrimidines) | S. aureus, E. coli | 2.8-3.0 µM | MurB Inhibition | [17] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Synthesis and Experimental Protocols
The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core is a key reason for its widespread use.[1] Various efficient synthetic strategies have been developed, including cyclization, condensation, and multi-component reactions.[2][3]
General Synthesis Workflow
Diagram: General Drug Discovery Workflow for PP Derivatives
Caption: A typical workflow for the discovery of pyrazolo[1,5-a]pyrimidine drugs.
Key Synthetic Protocol: Cyclocondensation Reaction
The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent.[1][2]
Protocol: Synthesis of 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol is representative of the condensation methods frequently employed.[4][19]
-
Reactant Preparation: Dissolve the appropriate 5-aminopyrazole derivative (1 equivalent) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Addition of Electrophile: Add the corresponding α,β-unsaturated ketone (chalcone) or β-dicarbonyl compound (1 equivalent) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the collected solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Key Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., TrkA, CDK2).
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate (e.g., 384-well)
-
-
Procedure:
-
Add kinase assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Quantify the kinase activity by measuring the signal (e.g., luminescence, fluorescence) according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine core is unequivocally a "privileged scaffold" in modern drug discovery. Its success, particularly in the realm of kinase inhibition for cancer therapy, is well-established.[1][3][4] The synthetic tractability of the core allows for fine-tuning of its pharmacological properties, enabling the development of highly potent and selective inhibitors.[2]
Despite these advances, challenges such as acquired drug resistance, off-target effects, and toxicity remain.[2][3] Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the utility of the PP scaffold against new and emerging biological targets beyond kinases.
-
Combating Resistance: Designing next-generation inhibitors that are active against known resistance mutations.
-
Improving Drug Properties: Optimizing the pharmacokinetic and safety profiles (ADMET) of lead compounds to enhance their clinical efficacy and reduce side effects.[2]
-
Dual-Target or Polypharmacology Approaches: Intentionally designing PP derivatives that modulate multiple targets simultaneously to achieve synergistic therapeutic effects or overcome resistance.[6][8]
The continued exploration of the rich chemical space surrounding the pyrazolo[1,5-a]pyrimidine nucleus promises to yield novel therapeutics for a wide range of human diseases for years to come.
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- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
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- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
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Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][2][3][4]triazines. Taylor & Francis Online.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for precise, multi-vector structural modifications, making it an ideal framework for developing potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and validation. We will explore its prominent role in targeting protein kinases, phosphodiesterases, and central nervous system receptors, offering field-proven insights for researchers aiming to leverage this versatile scaffold in modern drug discovery.
The Privileged Scaffold: An Introduction to Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine nucleus, a fusion of pyrazole and pyrimidine rings, has garnered significant attention due to its presence in numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its synthetic versatility is a key advantage; modern synthetic methodologies, such as multicomponent reactions and palladium-catalyzed cross-coupling, permit the efficient generation of diverse chemical libraries.[3][4] This allows medicinal chemists to systematically explore the chemical space around the core, fine-tuning properties like target affinity, selectivity, and pharmacokinetics. The scaffold's rigid nature helps to reduce the entropic penalty upon binding to a target protein, often leading to higher potency.
Major Therapeutic Target Classes
The pyrazolo[1,5-a]pyrimidine scaffold has proven effective in targeting several critical classes of proteins involved in human disease.
Protein Kinases: The Dominant Target Landscape
Protein kinases are key regulators of cellular signaling and are frequently dysregulated in cancer, making them high-value therapeutic targets.[3][4] Pyrazolo[1,5-a]pyrimidines have been exceptionally successful as kinase inhibitors, often acting as ATP-competitive agents that occupy the enzyme's active site.[3]
2.1.1 Tropomyosin Receptor Kinases (Trk)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[5][6] The pyrazolo[1,5-a]pyrimidine core is a cornerstone of several approved Trk inhibitors.
-
Marketed Drugs: Two of the three FDA-approved drugs for NTRK fusion cancers, including the second-generation inhibitor Repotrectinib (approved in 2023), feature this scaffold.[5][6] These drugs are designed to be effective against both wild-type Trk and mutants that confer resistance to first-generation inhibitors.[5][6]
-
Mechanism & SAR: These compounds typically function as Type I (ATP-competitive) inhibitors. SAR studies reveal that substitutions at the C3 and C5 positions of the pyrimidine ring are crucial for potent Trk inhibition. For instance, incorporating a picolinamide group at the C3 position and a substituted pyrrolidine at the C5 position significantly enhances inhibitory activity, leading to compounds with IC50 values in the low nanomolar range.[5]
2.1.2 Cyclin-Dependent Kinases (CDKs)
CDKs are central to cell cycle regulation, and their inhibition is a validated strategy in oncology.
-
Targeted CDKs: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK9, a kinase crucial for transcriptional regulation.[7] Inhibition of CDK9 leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing cancer cell death.[7] Other targeted CDKs include CDK1 and CDK2.[3][4]
-
SAR Insights: Starting from a multi-kinase inhibitor hit, optimization of the pyrazolo[1,5-a]pyrimidine nucleus led to compounds with greater selectivity for CDK9 over other kinases like PI3Kα.[7]
2.1.3 Other Prominent Kinase Targets
The scaffold's utility extends to a broad range of other oncogenic kinases.[3][8]
| Kinase Target | Therapeutic Relevance | Representative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives | Citation(s) |
| SRC Family Kinases | Cell growth, proliferation, survival | Subnanomolar IC50 for SRC with >3000-fold selectivity over ABL kinase. | [9] |
| Pim-1 Kinase | Cell growth and survival in cancers | Potent and highly selective inhibitors with nanomolar activity. | [10] |
| EGFR, B-Raf, MEK | Key nodes in the MAPK pathway | Derivatives show promise in non-small cell lung cancer (NSCLC) and melanoma. | [3][4] |
| FLT3 | Hematological malignancies | Often co-inhibited by Pim-1 targeted compounds. | [7][10] |
Phosphodiesterases (PDEs): Modulating Second Messengers
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of second messenger signaling.
-
PDE5 Inhibitors: The pyrazolopyrimidinone scaffold, an isostere of the core found in sildenafil, has been extensively developed for potent and selective PDE5 inhibition for the treatment of erectile dysfunction.[11][12][13] SAR studies have identified optimal substitutions at multiple positions to achieve low nanomolar IC50 values and high selectivity over other PDE isoforms like PDE6, which is crucial for avoiding visual side effects.[11]
-
PDE4 Inhibitors: Derivatives of the related pyrazolo[1,5-a]pyridine scaffold have yielded highly potent and selective PDE4 inhibitors with demonstrated anti-inflammatory effects in animal models.[14]
Central Nervous System (CNS) Targets
The pyrazolo[1,5-a]pyrimidine scaffold is also a key pharmacophore for targeting CNS receptors, leading to treatments for anxiety and sleep disorders.
-
GABA-A Receptor Modulators: This is perhaps the most well-known CNS application, with the non-benzodiazepine sedative Zaleplon being a marketed drug. These compounds act as modulators at the benzodiazepine binding site on the GABA-A receptor, an ion channel that mediates inhibitory neurotransmission.[2][15][16] Depending on the substitution pattern, derivatives can act as partial agonists (enhancing chloride current) or inverse partial agonists (reducing it), offering a tunable pharmacological profile.[17]
-
Neuropeptide Y1 (NPY Y1) Receptor Antagonists: A series of pyrazolo[1,5-a]pyrimidines has been identified as NPY Y1 receptor antagonists.[18] These compounds have shown the ability to inhibit NPY-induced increases in blood pressure and food intake in rodent models, suggesting potential applications in metabolic and cardiovascular diseases.[18]
Antimicrobial and Other Emerging Targets
-
Antitubercular Agents: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potent antitubercular agents through whole-cell screening against Mycobacterium tuberculosis.[19][20][21] Interestingly, the mechanism of action appears distinct from other compounds sharing this core, with resistance conferred by mutations in a bacterial hydroxylase (Rv1751) that metabolizes the compound.[19][21]
-
Other Targets: The scaffold's broad bioactivity includes modulation of metabotropic glutamate receptors, translocator protein, and carboxylesterase, highlighting its vast potential in diverse therapeutic areas.[2]
Experimental Workflows for Target Validation and Compound Profiling
Synthesizing technical accuracy with practical application is paramount. The following section details a representative experimental cascade for characterizing a novel pyrazolo[1,5-a]pyrimidine designed as a kinase inhibitor.
Workflow for Kinase Inhibitor Discovery
This workflow illustrates the logical progression from initial screening to cellular validation, ensuring a self-validating system with clear decision points.
Caption: A logical workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitor discovery.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to quantify the activity of a kinase by measuring the amount of ADP produced.
Rationale: The ADP-Glo™ Kinase Assay is a robust method for primary screening and IC50 determination. It measures kinase activity by quantifying ADP production, which is directly proportional to enzyme activity. The luminescence-based readout provides high sensitivity and a broad dynamic range.
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.
-
Prepare ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Serially dilute the pyrazolo[1,5-a]pyrimidine test compounds in 100% DMSO, followed by an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction:
-
Add 5 µL of test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to all wells.
-
Initiate the reaction by adding 10 µL of the ATP solution. For "no kinase" negative controls, add 10 µL of kinase buffer without ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a live-cell assay to quantify the binding of a test compound to a specific target protein.
Rationale: Confirming that a compound engages its intended target in a physiological context is a critical validation step. The NanoBRET™ assay measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled energy transfer probe (tracer) that binds to the same target. A test compound that binds the target will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
Add 10 µL of cells to each well of a white, 384-well assay plate.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compound.
-
Add the test compounds to the wells containing cells and mix briefly.
-
-
BRET Reaction:
-
Prepare a combined solution of the NanoBRET™ Tracer (at its predetermined optimal concentration) and the Nano-Glo® Substrate.
-
Add this combined solution to the wells to initiate the BRET reaction.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.
-
Calculate the raw BRET ratio (Acceptor Signal / Donor Signal).
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit the data to determine the IC50, representing the concentration at which the compound displaces 50% of the tracer.
-
Signaling Pathway Visualization
Understanding the context in which these inhibitors function is crucial. The following diagram illustrates the canonical Trk signaling pathway, a primary target for pyrazolo[1,5-a]pyrimidine-based cancer therapies.
Caption: Inhibition of the Trk signaling pathway by a pyrazolo[1,5-a]pyrimidine.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a proven and powerful core for the development of novel therapeutics. Its success is most prominent in kinase inhibition, with multiple approved drugs and a rich pipeline of clinical candidates. However, its demonstrated activity against PDEs, CNS receptors, and microbial targets underscores its broad therapeutic potential.[2][22] Future research will likely focus on several key areas:
-
Enhanced Selectivity: Developing next-generation inhibitors with superior selectivity profiles to minimize off-target effects and improve safety.[3][4]
-
Overcoming Resistance: Designing novel derivatives capable of inhibiting targets that have developed resistance to existing therapies, a critical challenge in oncology.[4][5]
-
Novel Target Space: Applying the scaffold to new and challenging targets, leveraging its structural and synthetic advantages to explore previously "undruggable" proteins.
By combining rational design, advanced synthetic chemistry, and robust biological validation workflows, the pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly continue to be a source of impactful medicines for years to come.
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- 17. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a prominent framework in the development of kinase inhibitors and other therapeutic agents.[1] This guide details a robust and reproducible synthetic protocol, starting from commercially available precursors. It includes a thorough discussion of the reaction mechanism, in-depth characterization of the final product, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both practical experimental procedures and the underlying scientific rationale.
Introduction and Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered substantial interest in medicinal chemistry due to its diverse pharmacological activities.[2] These compounds are recognized as privileged structures, frequently appearing in molecules targeting a range of biological pathways. Notably, they have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1] The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrimidine core, combined with its capacity for diverse functionalization, make it an attractive template for the design of selective and potent therapeutic agents.
This compound (CID 49757483) is a key intermediate that allows for further structural modifications.[3] The bromine atom at the 6-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space for drug discovery efforts. This application note provides a detailed protocol for the synthesis of this valuable building block.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key 1,3-bielectrophile, methyl 2-(dimethylaminomethylene)-3-oxopropanoate. The second step is the cyclocondensation of this intermediate with 3-amino-4-bromopyrazole to form the target pyrazolo[1,5-a]pyrimidine ring system.
Overall Reaction
Caption: Overall synthetic scheme.
Proposed Reaction Mechanism
The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds through a well-established cyclocondensation mechanism. The exocyclic amino group of 3-amino-4-bromopyrazole acts as a nucleophile, attacking the electron-deficient carbon of the enaminone. This is followed by an intramolecular cyclization of the endocyclic pyrazole nitrogen onto the ester carbonyl group, and subsequent elimination of dimethylamine and water to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
Caption: Proposed reaction mechanism.
Starting Materials and Reagents
A summary of the necessary starting materials and reagents is provided below. It is imperative to use reagents of appropriate purity and to handle them in accordance with their respective safety data sheets (SDS).
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 3-Amino-4-bromopyrazole | 16461-94-2 | C₃H₄BrN₃ | 161.99 | Commercially available |
| Dimethyl Malonate | 108-59-8 | C₅H₈O₄ | 132.11 | Commercially available |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | C₅H₁₃NO₂ | 119.16 | Moisture sensitive |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 | Flammable |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, handle in fume hood |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable |
Experimental Protocols
Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxopropanoate (1,3-Bielectrophile)
This protocol describes the synthesis of the key 1,3-bielectrophile from dimethyl malonate and DMF-DMA.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl malonate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and methanol formed during the reaction under reduced pressure using a rotary evaporator.
-
The resulting crude product, methyl 2-(dimethylaminomethylene)-3-oxopropanoate, can be used in the next step without further purification.
Synthesis of this compound
This protocol details the cyclocondensation reaction to form the final product.
Caption: Experimental workflow for the final synthesis step.
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-bromopyrazole (1.0 eq) in glacial acetic acid.
-
To this solution, add the crude methyl 2-(dimethylaminomethylene)-3-oxopropanoate (1.2 eq) prepared in the previous step.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove any residual acetic acid.
-
Dry the solid product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol [3] |
| Melting Point | To be determined experimentally |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum will show characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyrimidine core and the methyl ester group. The chemical shifts (δ, ppm) are predicted to be in the following regions:
-
~8.9-9.2 (s, 1H, H-5)
-
~8.6-8.8 (s, 1H, H-7)
-
~7.2-7.4 (s, 1H, H-3)
-
~3.9 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will confirm the carbon framework of the molecule. Predicted chemical shifts (δ, ppm) are:
-
~162 (C=O)
-
~150-155 (C-7)
-
~145-150 (C-3a)
-
~140-145 (C-5)
-
~115-120 (C-6)
-
~110-115 (C-2)
-
~105-110 (C-3)
-
~52 (-OCH₃)
-
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for all bromine-containing fragments.
-
Expected [M+H]⁺: m/z 255.97 and 257.97.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.
-
Chemical Hazards:
-
3-Amino-4-bromopyrazole: May be harmful if swallowed or in contact with skin.
-
DMF-DMA: Flammable and moisture-sensitive. Reacts with water to release methanol and dimethylformamide.
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Organic Solvents: Ethanol, DCM, ethyl acetate, and hexanes are flammable. DCM is a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of the 1,3-bielectrophile | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Low yield of the final product | Incomplete cyclocondensation. | Increase reaction time or temperature. Ensure the bielectrophile is used in slight excess. |
| Formation of multiple products | Side reactions. | Optimize reaction temperature. Purify the crude bielectrophile before the cyclocondensation step. |
| Difficulty in purification | Impurities with similar polarity to the product. | Use a different solvent system for recrystallization or a more efficient column chromatography setup (e.g., flash chromatography with a fine-mesh silica gel). |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. This versatile intermediate is of significant value to the drug discovery and development community. By following the detailed procedures and adhering to the safety guidelines, researchers can efficiently produce this key building block for the synthesis of novel therapeutic agents.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. National Institutes of Health. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Semantic Scholar. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. SpringerLink. [Link]
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SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(pyrimidinethiones). MDPI. [Link]
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6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC. PubMed Central. [Link]
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Synthesis of (1) Methyl 3-pentylamino-3-oxopropionate. PrepChem.com. [Link]
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New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. [Link]
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Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI. [Link]
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N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Thieme. [Link]
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Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]
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(PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
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Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate. National Institutes of Health. [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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(PDF) Methyl 3-amino-2-cyanoacrylate. ResearchGate. [Link]
- Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
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Application Notes and Protocols: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This fused, rigid, and planar N-heterocyclic system has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives. These compounds have shown promise as anticancer[1][2], antiviral, anti-inflammatory, and kinase inhibitory agents.[3] Notably, pyrazolo[1,5-a]pyrimidines have emerged as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies by inhibiting kinases such as CK2, EGFR, B-Raf, and MEK.[3][4] The structural similarity of this scaffold to purines allows it to interact with a wide range of biological targets. Given their therapeutic potential, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for accessing these molecules is of paramount importance to researchers in both academia and the pharmaceutical industry.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in this field.[5] These approaches offer numerous advantages over traditional multi-step syntheses, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures, all of which contribute to a more sustainable and economical process. This guide provides a detailed overview of contemporary one-pot methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering expert insights and detailed protocols for practical implementation.
Core Synthetic Strategy: The Convergence of Aminopyrazoles and β-Dicarbonyl Equivalents
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[1] This strategy allows for the introduction of a wide range of substituents at various positions of the final heterocyclic system, enabling the exploration of structure-activity relationships (SAR).
The general mechanism involves the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization via the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.[3]
Figure 2: General experimental workflow for a one-pot multicomponent synthesis.
Microwave-Assisted Synthesis: Accelerating Chemical Transformations
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. [5][6]In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave-assisted protocols have been successfully employed to drive reactions to completion in minutes rather than hours. [3] The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can be particularly advantageous for one-pot syntheses that may involve multiple equilibria or thermally demanding steps.
Experimental Protocols
The following protocols are illustrative examples of one-pot syntheses of pyrazolo[1,5-a]pyrimidine derivatives, based on methodologies reported in the literature.
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol is adapted from a method for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones. [5] Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.3 eq)
-
Methanol
-
β-Ketoester (1.0 eq)
-
Glacial acetic acid
-
Microwave reactor vials
-
Standard laboratory glassware
Procedure:
-
To a microwave reactor vial, add the β-ketonitrile (e.g., 2.0 mmol) and methanol (1 mL).
-
Add hydrazine hydrate (2.6 mmol) to the mixture.
-
Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes.
-
Allow the vial to cool to room temperature.
-
To the same vial, add the β-ketoester (2.0 mmol) and a catalytic amount of glacial acetic acid.
-
Reseal the vial and irradiate at 150 °C for an additional 2 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[1,5-a]pyrimidinone.
Protocol 2: Catalyst-Free, Three-Component Synthesis under Microwave Irradiation
This protocol is a representative example of a green chemistry approach to pyrazolo[1,5-a]pyrimidine synthesis. [3] Materials:
-
3-Amino-1H-pyrazole derivative (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol (or other green solvent)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 3-amino-1H-pyrazole derivative (e.g., 1.0 mmol), the aromatic aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).
-
Add a minimal amount of a green solvent such as ethanol.
-
Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes). [3]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the outcome of the reaction. The following table summarizes representative data from various one-pot synthetic approaches to pyrazolo[1,5-a]pyrimidines.
| Methodology | Catalyst/Conditions | Typical Reaction Time | Typical Yields | Key Advantages | Representative Reference |
| Microwave-Assisted | Acetic acid / 150 °C | 5 min + 2 h | 52% (overall) | Rapid synthesis, improved yields | [5] |
| Three-Component MCR | Catalyst-free / Microwave | Minutes | High | High atom economy, operational simplicity | [3] |
| Palladium-Catalyzed | Pd catalyst / Microwave | Short | Excellent | C-H activation, functional group tolerance | [7][8][9] |
| Catalyst-Free Annulation | Microwave / Green Solvent | Not specified | Not specified | Environmentally friendly | [3] |
Troubleshooting and Expert Insights
-
Reagent Purity: The purity of the starting materials, particularly the 5-aminopyrazole, is crucial for obtaining high yields and clean reaction profiles. Impurities can lead to the formation of side products that complicate purification.
-
Solvent Selection: While some one-pot syntheses can be performed under solvent-free conditions, the choice of solvent can influence reaction rates and product solubility. For microwave-assisted reactions, high-boiling polar solvents are often preferred.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Strategy: The purification of the final product can sometimes be challenging due to the presence of unreacted starting materials or side products. A combination of techniques, such as column chromatography and recrystallization, may be necessary to obtain highly pure compounds.
-
Microwave Parameters: When using microwave irradiation, it is important to optimize the temperature, pressure, and irradiation time for each specific reaction to maximize yield and minimize byproduct formation.
Conclusion: A Versatile and Accessible Scaffold
The one-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives has evolved into a highly efficient and versatile field of synthetic chemistry. The methodologies outlined in this guide, from multicomponent reactions to microwave-assisted protocols, provide researchers with a powerful toolkit for accessing this medicinally important scaffold. By understanding the underlying principles and carefully optimizing reaction conditions, scientists can readily generate diverse libraries of pyrazolo[1,5-a]pyrimidines for biological screening and drug development endeavors. The continued innovation in this area promises to further streamline the synthesis of these valuable compounds, accelerating the discovery of new therapeutic agents.
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Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry, 14, 1222-1228. [Link]
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Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry, 14, 1222-1228. [Link]
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Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. [Link]
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New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. (2009). Arkivoc. [Link]
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Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. (2019). ChemistrySelect, 4(19), 5875-5881. [Link]
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A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. (2016). RSC Advances, 6(3), 2236-2244. [Link]
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A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. (2016). RSC Publishing. [Link]
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The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]
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A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. (2016). ResearchGate. [Link]
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Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... (n.d.). ResearchGate. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines 72, 73 and 74 tethered with a... (n.d.). ResearchGate. [Link]
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New One-Step Synthesis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]quinazoline Derivatives via Multicomponent Reactions. (2009). ResearchGate. [Link]
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The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2014). ResearchGate. [Link]
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One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. (2021). Egyptian Journal of Chemistry. [Link]
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Green One‐Pot Solvent‐Free Synthesis of Pyrazolo[1,5‐a]pyrimidines, Azolo[3,4‐d]pyridiazines, and Thieno[2,3‐b]pyridines Containing Triazole Moiety. (2016). Journal of Heterocyclic Chemistry, 53(3), 864-870. [Link]
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Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. (2015). ResearchGate. [Link]
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Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. (2016). Organic & Biomolecular Chemistry, 14(36), 8563-8570. [Link]
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Pyrazolo[1,5‐a]Pyrimidine Derivative as Precursor for Some Novel Pyrazolo[1,5‐a]Pyrimidines and Tetraheterocyclic Compounds. (2018). Journal of Heterocyclic Chemistry, 55(1), 195-203. [Link]
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Cyclization Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in the fields of medicinal chemistry and drug development.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Molecules incorporating this framework have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents.[3][4] Notably, several approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic significance.[5]
The synthetic accessibility and the potential for diverse functionalization of the pyrazolo[1,5-a]pyrimidine ring system make it an attractive scaffold for the design of novel therapeutic agents.[3][6] This guide provides an in-depth exploration of the primary cyclization strategies for the synthesis of pyrazolo[1,5-a]pyrimidines, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Building the Bicyclic Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold predominantly relies on the cyclocondensation reaction between a 1,3-bisnucleophilic 3-aminopyrazole (or 5-aminopyrazole) and a 1,3-biselectrophilic partner.[6][7] This versatile approach allows for the introduction of various substituents on both the pyrazole and the newly formed pyrimidine ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. The most common 1,3-biselectrophiles employed are β-dicarbonyl compounds and their synthetic equivalents, such as β-enaminones.[6][8]
Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds
The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classical and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][9] This reaction typically proceeds under acidic or thermal conditions.
Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group. A subsequent dehydration step leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.[3][10] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the nature of the substituents and the reaction conditions.[3]
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine from 3-amino-5-phenylpyrazole and Acetylacetone
This protocol describes a conventional acid-catalyzed cyclocondensation reaction.
Materials:
-
3-amino-5-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 3-amino-5-phenylpyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Expected Yield: 80-90%
Cyclocondensation of Aminopyrazoles with β-Enaminones
β-Enaminones are versatile building blocks in heterocyclic synthesis and offer an efficient route to pyrazolo[1,5-a]pyrimidines.[6][9] These reactions can often be performed under milder conditions compared to those with 1,3-dicarbonyls and can be facilitated by microwave irradiation.[11][12]
Mechanism: The reaction proceeds via an initial Michael-type addition of the aminopyrazole to the β-carbon of the enaminone, followed by an intramolecular cyclization with the elimination of a secondary amine (e.g., dimethylamine).[13] This approach offers excellent control over regioselectivity.
Caption: Reaction mechanism of aminopyrazoles with β-enaminones.
Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazole and Aryl-β-enaminones
This protocol details a rapid and efficient microwave-assisted synthesis.[11][12]
Materials:
-
3-Aminopyrazole
-
Substituted aryl-β-enaminone
-
Microwave reactor vials
-
Microwave synthesizer
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vial, combine 3-aminopyrazole (1.0 mmol) and the desired aryl-β-enaminone (1.0 mmol).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 7-aryl-pyrazolo[1,5-a]pyrimidine.
Expected Yield: 85-97%[11]
Data Summary and Comparison of Methods
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Condensation with 1,3-Dicarbonyls | 3-Aminopyrazole, β-Diketone/β-Ketoester | Acidic (e.g., Acetic Acid), Reflux | Readily available starting materials, straightforward procedure. | Can require harsh conditions, potential for regioselectivity issues with unsymmetrical dicarbonyls. | 70-95%[10] |
| Condensation with β-Enaminones | 3-Aminopyrazole, β-Enaminone | Neutral or acidic, can be microwave-assisted. | High regioselectivity, often milder conditions, rapid synthesis with microwave. | β-Enaminones may require separate synthesis. | 85-97%[11] |
| Three-Component Reactions | Aldehyde, Malononitrile, 3-Aminopyrazole | Various catalysts, often one-pot. | High atom economy, operational simplicity, diversity-oriented synthesis. | Optimization of conditions for three components can be complex. | Good to excellent |
| Reaction with α,β-Unsaturated Nitriles | 5-Aminopyrazole, α,β-Unsaturated Nitrile | Basic conditions (e.g., piperidine). | Alternative route to specific substitution patterns. | Can lead to isomeric products. | Moderate to high[9] |
Troubleshooting and Field-Proven Insights
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the cyclization can be a concern. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole. Lower reaction temperatures and careful choice of catalyst can help control the regioselectivity.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of these reactions. A co-spot of the starting materials and the reaction mixture will help determine the point of complete consumption of the limiting reagent.
-
Purification: While some pyrazolo[1,5-a]pyrimidines precipitate from the reaction mixture in high purity, column chromatography is often necessary to remove minor impurities and achieve the desired level of purity for biological testing.
-
Microwave Synthesis: When using microwave-assisted synthesis, it is essential to use appropriate sealed vessels and to carefully monitor the temperature and pressure to ensure safety and reproducibility.
Conclusion
The cyclization reactions of aminopyrazoles with 1,3-bielectrophiles represent a robust and versatile strategy for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate starting materials and reaction conditions, researchers can efficiently generate a diverse library of these compounds for drug discovery and development programs. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this exciting area of heterocyclic chemistry.
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08922c]
- Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [URL: https://www.scribd.com/document/549114876/Pyrazolo-1-5-A-Pyrimidine-in-Medicinal-Chemistry]
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [URL: https://www.researchgate.net/publication/312586717_Synthesis_of_pyrazolo15-apyrimidines_under_mild_conditions]
- Cyclocondensation reaction: Significance and symbolism. Wisdom Library. [URL: https://www.wisdomlib.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5302809/]
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- Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines. Reaction conditions... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-nitropyrazolo-1-5-a-pyrimidines-Reaction-conditions-b-enaminone-2-050_fig3_312586717]
- Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-pyrazolo-1-5-a-pyrimidines-12a-c-13a-c-and_fig5_267784013]
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c)... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-5a-c-1-2-4-triazolo-1-5-a-pyrimidine-5d_fig2_317789457]
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/cp/d0cp04422c]
- Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science. [URL: https://www.benthanscience.com/article/104523]
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [URL: https://www.researchgate.net/figure/The-mechanism-for-the-synthesis-of-pyrazolo-1-5-a-pyrimidines-using-the_fig3_349386708]
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-5a-d_fig2_279184542]
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- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b01931]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Abstract
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document explores the fundamental principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, and provides step-by-step protocols for various synthetic strategies, including cyclocondensation and multicomponent reactions. The content is designed for researchers, scientists, and professionals in drug development, offering field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Advent of Microwave Synthesis
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing fused heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key structural motif in numerous compounds investigated for their potential as therapeutic agents, particularly in the realm of oncology. These compounds are recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyrazolo[1,5-a]pyrimidine core is present in several clinically approved and investigational drugs, targeting kinases such as CK2, EGFR, B-Raf, and MEK.
The development of efficient, rapid, and sustainable synthetic methodologies for constructing this privileged scaffold is therefore of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this context, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, enhanced product purity, and consistency with the principles of green chemistry. Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which accelerates reaction rates and often leads to cleaner reactions with fewer by-products.
This guide will provide a detailed exploration of the application of microwave technology to the synthesis of pyrazolo[1,5-a]pyrimidines, offering both theoretical understanding and practical, validated protocols.
The Engine of Acceleration: Why Microwave Heating Excels
To appreciate the profound impact of microwave-assisted synthesis, it is crucial to understand the fundamental differences between microwave heating and conventional thermal methods.
Conventional heating relies on conduction and convection. The reaction vessel is heated externally, and the heat is then transferred to the solvent and reactants. This process is often slow and inefficient, leading to uneven temperature distribution and potential overheating of the vessel walls, which can cause side reactions and product degradation.
In contrast, microwave heating utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy into thermal energy. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants themselves, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid reorientation leads to friction and intermolecular collisions, generating heat rapidly and uniformly throughout the bulk of the reaction mixture.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the generation of heat.
This direct and instantaneous heating mechanism circumvents the limitations of conventional heating, leading to remarkable rate accelerations and improved reaction outcomes.
Figure 1: A comparison of heat transfer mechanisms in conventional versus microwave heating.
Synthetic Strategies and Protocols
Several synthetic strategies for the construction of the pyrazolo[1,5-a]pyrimidine scaffold are significantly enhanced by microwave irradiation. The most common approaches involve the reaction of 5-aminopyrazoles with 1,3-bielectrophilic compounds.
Protocol 1: Cyclocondensation of 5-Aminopyrazoles with β-Diketones
A frequently employed and reliable method for synthesizing pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. Microwave irradiation dramatically accelerates this cyclization process.
Figure 2: General workflow for the microwave-assisted cyclocondensation reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol), the β-diketone (1.1 mmol), and a suitable solvent (e.g., 3-5 mL of ethanol or acetic acid).
-
Causality Insight: The slight excess of the β-diketone ensures the complete consumption of the limiting aminopyrazole. The choice of a polar solvent like ethanol or acetic acid is critical as it efficiently absorbs microwave energy, facilitating rapid and uniform heating. Acetic acid can also act as a catalyst for the condensation.
-
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a set temperature (typically between 120-150 °C) for a specified time (usually 5-20 minutes). The reaction should be monitored by TLC if possible.
-
Causality Insight: The high temperatures achieved rapidly under microwave irradiation overcome the activation energy barrier for both the initial condensation and the subsequent cyclization, leading to a dramatic reduction in reaction time compared to conventional refluxing which could take several hours.
-
-
Work-up and Isolation: After the irradiation is complete, cool the reaction vial to room temperature. Often, the product will precipitate from the solution upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials or soluble impurities. If necessary, the product can be further purified by recrystallization.
Data Summary: Conventional vs. Microwave Synthesis
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Yield Improvement |
| Cyclocondensation | 8-24 hours | 5-20 minutes | Often significant |
| Multicomponent | 12-48 hours | 10-30 minutes | Frequently higher |
Note: Reaction times and yields are typical and may vary depending on the specific substrates used.
Protocol 2: Three-Component Synthesis
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, and they benefit immensely from microwave assistance. The microwave-assisted three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound is a highly efficient route to densely functionalized pyrazolo[1,5-a]pyrimidines.
Detailed Step-by-Step Protocol:
-
Reagent Combination: In a 10 mL microwave process vial with a magnetic stir bar, combine the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and a catalytic amount of an acid or base (e.g., piperidine, p-toluenesulfonic acid) in a minimal amount of a high-boiling polar solvent like ethanol or DMF (2-3 mL).
-
Causality Insight: The one-pot nature of this reaction is highly atom-economical. The microwave heating accelerates the multiple reaction steps involved (e.g., Knoevenagel condensation, Michael addition, and cyclization), which would otherwise require sequential steps and longer reaction times.
-
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Conditions: Irradiate the mixture in a microwave synthesizer at a temperature of 140-160 °C for 10-30 minutes.
-
Product Isolation: After cooling, the product often precipitates. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The significant reduction in reaction time and the frequent precipitation of a high-purity product directly from the reaction mixture upon cooling serve as immediate indicators of a successful reaction. The purity of the synthesized pyrazolo[1,5-a]pyrimidines can be readily confirmed by standard analytical techniques such as:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight of the target compound.
By comparing the outcomes of these microwave protocols with conventional methods, researchers will consistently observe the advantages in terms of efficiency, yield, and purity, thereby validating the superiority of the microwave-assisted approach for this class of compounds.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines. This technology offers a greener, more efficient, and rapid alternative to conventional heating methods, enabling the swift generation of libraries of these valuable heterocyclic compounds for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to harness the power of microwave synthesis in their own laboratories.
References
-
Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. [Link]
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Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. (2024, October 8). EurekAlert!. [Link]
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Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17). Green Chemistry. [Link]
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Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). Wiley Online Library. [Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2017). International Journal of ChemTech Research. [Link]
- *Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]tri
Application Notes and Protocols for the Evaluation of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate as a B-Raf Inhibitor
For Research Use Only.
Authored by: Senior Application Scientist
Abstract
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this cascade, frequently driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, most notably melanoma.[2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for numerous potent and selective protein kinase inhibitors.[3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a novel small molecule based on this scaffold, as a potential inhibitor of B-Raf kinase. We present a suite of validated protocols, from initial biochemical assays to cell-based functional screens and target validation, designed to rigorously assess the compound's potency, selectivity, and mechanism of action.
Introduction: B-Raf as a Therapeutic Target
The B-Raf protein is a serine/threonine-specific protein kinase that functions as a central component of the MAPK signaling pathway.[5][6] In normal physiology, its activity is tightly regulated. However, specific point mutations, such as the V600E substitution found in over 50% of melanomas, lead to constitutive kinase activation.[1][6] This oncogenic signaling drives uncontrolled cell growth and proliferation, making mutant B-Raf a highly validated and compelling target for cancer therapy.[2] The development of selective B-Raf inhibitors has revolutionized the treatment of B-Raf-mutant cancers, underscoring the importance of identifying and characterizing new chemical entities that can effectively and specifically modulate this pathway.[7]
The pyrazolo[1,5-a]pyrimidine class of compounds has shown significant promise as protein kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to act as ATP-competitive inhibitors.[4][7] this compound (Figure 1) is a representative of this class, and its potential as a B-Raf inhibitor warrants thorough investigation.[8]
Chemical Structure:
The B-Raf Signaling Cascade
Understanding the mechanism of action of a B-Raf inhibitor requires a clear picture of its place within the signaling pathway. The diagram below illustrates the canonical MAPK pathway and the point of intervention for a B-Raf inhibitor.
Caption: The MAPK signaling pathway and the inhibitory action of the compound.
Experimental Workflows and Protocols
A multi-tiered approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The workflow outlined below provides a systematic progression from biochemical potency determination to cellular activity and target engagement verification.
Caption: Overall experimental workflow for inhibitor characterization.
Protocol 1: In Vitro B-Raf Kinase Assay (IC50 Determination)
This protocol is designed to measure the direct inhibitory effect of the test compound on the enzymatic activity of recombinant B-Raf, typically the V600E mutant. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency. An ELISA-based assay measuring the phosphorylation of the B-Raf substrate MEK1 is a common and robust method.[9][10]
Causality: This assay isolates the kinase and inhibitor from the complexities of a cellular environment, ensuring that any observed activity is a direct result of the compound's interaction with the B-Raf enzyme.
Materials:
-
Recombinant human B-Raf (V600E)
-
Recombinant human MEK1 (inactive substrate)
-
ATP (Adenosine triphosphate)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control Inhibitor (e.g., Vemurafenib)
-
ELISA plate pre-coated with anti-MEK1 antibody
-
Anti-phospho-MEK1 (Ser217/221) antibody conjugated to HRP
-
TMB substrate and Stop Solution
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer. A typical starting concentration for the dilution series is 100 µM. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In the wells of a 384-well plate, add 5 µL of diluted test compound or control.
-
Enzyme Addition: Add 10 µL of diluted B-Raf (V600E) enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Kₘ for B-Raf.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to the pre-coated ELISA plate and incubate for 1 hour.
-
Wash the plate 3 times with wash buffer (e.g., TBST).
-
Add the HRP-conjugated anti-phospho-MEK1 antibody and incubate for 1 hour.
-
Wash the plate 3 times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and read the absorbance at 450 nm.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | B-Raf (V600E) IC₅₀ (nM) | c-Raf IC₅₀ (nM) | Selectivity (c-Raf/B-Raf) |
| This compound | 25.5 | >5,000 | >196-fold |
| Vemurafenib (Control) | ~31[10] | ~48[10] | ~1.5-fold |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the compound on cancer cell lines.[11] It is crucial to test on a cell line harboring the B-Raf V600E mutation (e.g., A375 melanoma) and a B-Raf wild-type cell line (e.g., HT-29 colorectal cancer, which is B-Raf wild-type but has other mutations) to evaluate selectivity.[12]
Causality: This assay moves the investigation into a biological context. A positive result indicates that the compound can cross the cell membrane and inhibit cellular processes essential for proliferation, which, in a B-Raf mutant cell line, is presumably driven by the MAPK pathway.
Materials:
-
A375 (B-Raf V600E) and HT-29 (B-Raf WT) cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test Compound and Control Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[11]
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
Hypothetical Data Presentation:
| Compound | A375 (B-Raf V600E) GI₅₀ (µM) | HT-29 (B-Raf WT) GI₅₀ (µM) |
| This compound | 0.25 | >20 |
| Vemurafenib (Control) | ~0.5 | >10 |
Protocol 3: Western Blot Analysis of MAPK Pathway Modulation
This protocol provides direct evidence of target engagement within the cell by measuring the phosphorylation status of B-Raf's downstream effectors, MEK and ERK.[13][14][15] A potent B-Raf inhibitor should decrease the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) without affecting the total protein levels.
Causality: This is a crucial mechanistic experiment. It validates that the anti-proliferative effects observed in Protocol 2 are indeed caused by the inhibition of the intended B-Raf signaling pathway.
Materials:
-
A375 cells
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-p-MEK1/2 (Ser217/221), anti-Total MEK1/2, anti-p-ERK1/2 (Thr202/Tyr204), anti-Total ERK1/2, anti-GAPDH or β-actin (loading control).[15]
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates. Once they reach ~80% confluency, treat them with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped and re-probed for total ERK and then for a loading control like GAPDH.[15]
Hypothetical Data Presentation:
| Target Protein | Treatment Concentration (nM) | Fold Change (Normalized Intensity vs. Control) |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | 1.00 |
| 10 | 0.85 | |
| 100 | 0.21 | |
| 1000 | 0.05 | |
| Total ERK1/2 | 0 (Control) | 1.00 |
| 10 | 0.98 | |
| 100 | 1.02 | |
| 1000 | 0.99 | |
| GAPDH | All | ~1.00 |
Conclusion
The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound as a B-Raf inhibitor. By systematically progressing from direct enzyme inhibition assays to cellular proliferation and pathway modulation studies, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The successful execution of these experiments will provide the critical data needed to determine the therapeutic potential of this and other novel pyrazolo[1,5-a]pyrimidine derivatives in the context of B-Raf-driven cancers.
References
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Chmielewska, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
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Ikyernum, T. J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Ikyernum, T. J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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ResearchGate. (n.d.). B-Raf protein and signaling pathways. [Link]
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Liu, C., et al. (2014). Identification of BRAF inhibitors through in silico screening. PubMed Central. [Link]
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Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
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Drosten, M., & Barbacid, M. (2020). Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks. PubMed Central. [Link]
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Wikipedia. (n.d.). BRAF (gene). [Link]
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Lito, P., et al. (2013). Targeting RAF kinases for cancer therapy: BRAF mutated melanoma and beyond. PubMed Central. [Link]
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Johnson, D. B., et al. (2018). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. [Link]
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A-O, K., et al. (2009). A cell-based screening to detect inhibitors of BRAF signaling pathway. The Journal of Antibiotics. [Link]
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Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [Link]
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Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay. [Link]
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Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. [Link]
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PubChem. (n.d.). This compound. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]
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Spencer-Smith, R., & Morrison, D. K. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR Protocols. [Link]
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MySkinRecipes. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
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Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] Compounds from this class have emerged as potent and selective modulators of key cellular signaling pathways, making them highly attractive candidates for drug development, particularly in oncology.[2][3] A significant body of research highlights their role as protein kinase inhibitors, targeting a range of kinases frequently dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim-1, and components of the MAPK pathway like B-Raf and MEK.[2][4][5][6]
These compounds typically function as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.[2][3] This action disrupts the signaling cascades that drive uncontrolled cell proliferation, survival, and differentiation. The therapeutic potential of pyrazolo[1,5-a]pyrimidines has been demonstrated in both in vitro and in vivo models, showing significant anti-proliferative and cytotoxic effects against various cancer cell lines.[2][6]
This guide provides a comprehensive overview of essential cell-based assays for characterizing the biological activity of novel pyrazolo[1,5-a]pyrimidine derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to assess compound efficacy from initial cytotoxicity screening to elucidating the specific mechanism of action.
I. Foundational Assays: Assessing Global Cellular Impact
The initial characterization of a novel compound involves evaluating its overall effect on cell health. These assays are crucial for determining cytotoxic or cytostatic potential and for establishing effective dose ranges for subsequent mechanistic studies.
A. Cell Viability and Cytotoxicity: The MTT/MTS Assay
Scientific Rationale: The MTT and MTS assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[7][8] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[9][10] The intensity of the color is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[9] The MTS assay is a "one-step" version where the formazan product is soluble, simplifying the protocol.[7]
Experimental Workflow Diagram:
Caption: Principle of a luminescence-based kinase assay.
General Protocol Outline: ADP-Glo™ Kinase Assay with Cell Lysates
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Treat with the pyrazolo[1,5-a]pyrimidine compound for a short duration (e.g., 1-2 hours) to assess direct target inhibition. Lyse the cells using a gentle lysis buffer compatible with the kinase assay.
-
Kinase Reaction: In a white 96-well plate, combine the cell lysate (containing the active kinase), a specific substrate peptide for the kinase of interest, and ATP.
-
Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
ADP-Glo™ Reagent I: Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the remaining unused ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains an enzyme to convert the ADP produced into ATP, along with the luciferase/luciferin pair.
-
Data Acquisition: Incubate to stabilize the luminescent signal and then measure using a luminometer.
Data Analysis and Interpretation:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A[11] decrease in signal in compound-treated samples compared to the vehicle control confirms cellular target engagement and inhibition. This data is used to generate an IC₅₀ value for the compound in a cellular environment.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. A systematic and logical progression of cell-based assays is paramount for their successful characterization. Starting with broad assessments of cell viability, followed by detailed mechanistic studies of apoptosis and cell cycle arrest, and culminating in specific target engagement assays, researchers can build a comprehensive biological profile of their compounds. The protocols and principles outlined in this guide provide a robust framework for evaluating the therapeutic potential of this important class of molecules.
References
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
MTT assay. Wikipedia. [Link]
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Cell-based Kinase Assays. Profacgen. [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PubMed Central. [Link]
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Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. JoVE. [Link]
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Inhibition of Protein-Protein Interactions: Cell-Based Assays. National Center for Biotechnology Information. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Cell Cycle Tutorial Contents. The University of Edinburgh. [Link]
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Oxford Advanced Materials Network. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols for the In Vitro Evaluation of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate's Anticancer Activity
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This fused N-heterocyclic system has garnered significant attention in oncology due to the potent anticancer activities exhibited by its derivatives.[2] A substantial body of research has demonstrated that compounds based on this scaffold can effectively target key regulators of cell proliferation and survival, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]
Notably, various pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[4] For instance, some derivatives have shown potent dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA), highlighting a promising strategy to overcome drug resistance.[5] The general mechanism involves blocking aberrant signaling pathways that drive the uncontrolled growth and proliferation of cancer cells.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel compound from this class, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate . While specific biological data for this exact molecule is emerging, the protocols outlined herein are based on established methodologies for characterizing the anticancer profile of potent pyrazolo[1,5-a]pyrimidine analogues. These assays will enable the determination of its cytotoxic and cytostatic effects, and elucidation of its potential mechanism of action.
Part 1: Initial Screening for Bioactivity - Cytotoxicity Profiling
The foundational step in evaluating a novel anticancer agent is to determine its cytotoxic potential across a panel of relevant cancer cell lines. This initial screening provides critical data on the compound's potency and selectivity.
Causality Behind Experimental Choices
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[6] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells, which produces a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.[7] This assay is selected for its reliability, high-throughput compatibility, and its ability to provide a clear dose-response relationship.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HCT116 (colon), A549 (lung), MCF-7 (breast), and a non-cancerous cell line like WI-38 for selectivity assessment) in appropriate media.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Replace the media in the 96-well plates with the media containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[8]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
Data Presentation and Interpretation
The results should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound (e.g., Doxorubicin) IC₅₀ (µM) |
| This compound | HCT116 (Colon) | Hypothetical Value | Known Value |
| " | A549 (Lung) | Hypothetical Value | Known Value |
| " | MCF-7 (Breast) | Hypothetical Value | Known Value |
| " | WI-38 (Normal) | Hypothetical Value | Known Value |
A potent compound will exhibit low IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ against normal cell lines, indicating cancer-specific cytotoxicity.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Once cytotoxicity is established, the next logical step is to determine if the compound induces programmed cell death, or apoptosis. This is a key characteristic of many effective anticancer drugs.
Causality Behind Experimental Choices
The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues, identifying early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[11] This dual-staining approach provides a robust, quantitative analysis of the mode of cell death.[10]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.
-
Data Interpretation
The flow cytometer will generate dot plots separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle, leading to a halt in proliferation.
Causality Behind Experimental Choices
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content. Treatment with an effective cell cycle inhibitor will cause an accumulation of cells in a specific phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
-
Fixation:
-
Harvest the cells, wash with PBS, and fix by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Generate a histogram of DNA content to visualize the cell cycle distribution.
-
Data Interpretation
The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. By analyzing the percentage of cells in each phase, you can determine if the compound causes cell cycle arrest. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause an arrest in the G0/G1 phase.[5]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | e.g., 57% | e.g., 29% | e.g., 14% |
| Test Compound (IC₅₀) | e.g., 84% | e.g., 11% | e.g., 5% |
Part 4: Probing the Molecular Mechanism - Western Blot Analysis
To understand how the compound is exerting its effects, it's essential to investigate its impact on key cellular signaling pathways.
Causality Behind Experimental Choices
Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Given that pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, Western blotting can be used to assess the phosphorylation status of key downstream targets. For example, if the compound inhibits a kinase like AKT, a western blot would show a decrease in the level of phosphorylated AKT (p-AKT) without a significant change in total AKT levels. This provides direct evidence of target engagement and pathway modulation.
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the test compound as in previous experiments.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-Rb, total Rb, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Interpretation
By comparing the band intensities of the treated samples to the vehicle control, you can determine the effect of the compound on the expression and phosphorylation levels of key signaling proteins. A decrease in the ratio of a phosphorylated protein to its total form would suggest inhibition of an upstream kinase. An increase in cleaved PARP would provide further evidence of apoptosis induction.
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Application Notes and Protocols for the Strategic Use of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[2][3] This scaffold is a dominant motif in a range of drugs targeting diverse biological pathways, including kinase inhibitors for oncology, and agents for central nervous system disorders.[1][4][5][6] Notable examples include the FDA-approved anticancer drugs Larotrectinib and Repotrectinib, which underscores the clinical significance of this molecular framework.[4][7]
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No: 1005209-40-4) is a key building block for chemists engaged in drug discovery.[8][9][10] The strategic placement of the bromine atom at the 6-position provides a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and diverse modification of the scaffold, which is the fundamental principle of structure-activity relationship (SAR) studies.[11][12] The methyl ester at the 2-position offers an additional point for modification or can be hydrolyzed to the corresponding carboxylic acid, further expanding the chemical space that can be explored.[13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for SAR studies. We will delve into the strategic considerations for its use and provide detailed, field-proven protocols for its derivatization.
The Strategic Importance of the 6-Bromo Position in SAR Studies
The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core is not merely a substituent; it is a gateway to chemical diversity. Its presence allows for the application of some of the most powerful and versatile reactions in modern organic synthesis, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[11][14][15] This enables the introduction of a wide array of functional groups, from simple alkyl and aryl moieties to complex heterocyclic systems and various amine functionalities.
The rationale behind focusing derivatization at this position is rooted in the principles of SAR. By keeping the core scaffold constant and systematically altering the substituent at a specific position, researchers can directly probe the impact of these changes on biological activity.[16][17][18] This iterative process of design, synthesis, and biological testing is the cornerstone of lead optimization in drug discovery.
The modifications at the 6-position can influence several critical parameters:
-
Target Binding: The introduced substituent can form new interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the biological target, thereby modulating potency and selectivity.[5]
-
Physicochemical Properties: Altering the substituent allows for the fine-tuning of properties such as lipophilicity (cLogP), solubility, and metabolic stability, which are crucial for pharmacokinetic profiles.
-
Vectorial Orientation: The position and nature of the substituent can orient the molecule within a binding pocket, leading to enhanced affinity and specificity.
Experimental Protocols for Derivatization
The following protocols are provided as robust starting points and may require optimization based on the specific substrate and desired scale. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between the 6-position of the pyrazolopyrimidine core and various aryl or heteroaryl boronic acids or esters.[19][20]
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium to the C-Br bond, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[20]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The choice of a phosphine ligand like dppf is crucial as it stabilizes the palladium catalyst and facilitates the catalytic cycle. The use of an aqueous base in a solvent like dioxane is often effective for Suzuki couplings.[21]
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes at the 6-position, providing a linear and rigid linker that can be valuable for probing deeper into a binding pocket.[22][23][24]
Reaction Principle: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate that undergoes transmetalation to the palladium center.[23][24]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Choices: The copper(I) co-catalyst is essential for the activation of the alkyne.[15] The amine acts as both a base and a solvent in some cases. Conducting the reaction under mild conditions can help to avoid side reactions.[25]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 6-position.[14][26][27]
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the palladium to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[14][28]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) or a pre-formed catalyst complex.
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80–120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Causality Behind Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[27][29] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction.
Workflow for a Typical SAR Study
A systematic approach is crucial for an effective SAR study. The following workflow illustrates the iterative process of lead optimization using this compound as a starting scaffold.
Caption: Iterative workflow for SAR studies.
Hypothetical SAR Data Presentation
The following table presents hypothetical data from an SAR study on a series of 6-substituted pyrazolo[1,5-a]pyrimidine derivatives targeting a hypothetical kinase. This illustrates how systematic modifications can influence biological activity and physicochemical properties.
| Compound ID | R Group at 6-position | Kinase IC₅₀ (nM) | cLogP | Molecular Weight ( g/mol ) |
| Parent | -Br | >10,000 | 1.8 | 270.08 |
| 1a | -Phenyl | 850 | 3.2 | 267.27 |
| 1b | 4-Fluorophenyl | 450 | 3.4 | 285.26 |
| 1c | 4-Methoxyphenyl | 320 | 3.1 | 297.29 |
| 2a | -Phenylethynyl | 150 | 3.6 | 291.29 |
| 3a | -NH-Cyclopropyl | 95 | 1.9 | 246.26 |
| 3b | -N(Me)₂ | 750 | 1.7 | 234.25 |
Analysis of Hypothetical Data:
-
The parent bromo-compound is inactive.
-
Introduction of an aryl group via Suzuki coupling (1a-1c) confers activity. Electron-donating groups on the phenyl ring (1c) appear to be favorable.
-
The rigid phenylethynyl group from the Sonogashira coupling (2a) shows improved potency over the simple phenyl group.
-
Small, cyclic amines introduced via Buchwald-Hartwig amination (3a) demonstrate the highest potency, potentially due to favorable interactions in a specific pocket of the kinase. The dimethylamino group (3b) is less potent, suggesting steric or electronic constraints.
Visualizing Structure-Activity Relationships
The core principle of SAR is the relationship between chemical structure and biological activity. This can be visualized as a decision-making process based on iterative modifications.
Caption: Conceptual diagram of SAR.
Conclusion
This compound is a powerful and versatile starting material for SAR studies in drug discovery. The strategic positioning of the bromine atom allows for the application of robust and diverse cross-coupling methodologies, enabling a thorough exploration of the chemical space around this privileged scaffold. The protocols and workflows presented in these application notes provide a solid foundation for researchers to design and execute effective lead optimization campaigns, ultimately accelerating the discovery of new therapeutic agents.
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- 16. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships observed on screening a series of pyrazolopyrimidines against experimental neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 22. scirp.org [scirp.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 29. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold: Application Notes and Protocols for Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its synthetic versatility allows for structural modifications across its periphery, making it a privileged scaffold in combinatorial library design and drug discovery.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including roles as selective protein inhibitors, anticancer agents, and psychopharmacological compounds.[3] Notably, this scaffold is a cornerstone for several approved drugs and clinical candidates, such as the non-benzodiazepine hypnotics Zaleplon and Indiplon, and the anticancer agents Repotrectinib and Larotrectinib, which are potent Tropomyosin Receptor Kinase (Trk) inhibitors.[3][5]
The biological significance of this scaffold is intrinsically linked to the nature and position of its substituents. Therefore, the strategic functionalization of the pyrazolo[1,5-a]pyrimidine core is a critical endeavor for researchers aiming to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive overview of key functionalization strategies, complete with detailed, field-tested protocols and the underlying scientific rationale for each methodological choice.
Strategic Functionalization: Targeting Key Positions
The pyrazolo[1,5-a]pyrimidine ring system offers several positions for functionalization, with the C3, C7, and C5 positions being of particular interest for diversification. The reactivity of these positions is dictated by the electronic properties of the bicyclic system. The pyrazole ring is generally more electron-rich than the pyrimidine ring, making the C3 position susceptible to electrophilic substitution. Conversely, the C7 and C5 positions on the pyrimidine ring are more electron-deficient and are common sites for nucleophilic attack or metal-catalyzed cross-coupling reactions.
Section 1: Electrophilic Substitution at the C3 Position
The electron-rich nature of the pyrazole moiety makes the C3 position the primary site for electrophilic attack. This allows for the direct introduction of a variety of functional groups, which can serve as handles for further derivatization.
Halogenation: Gateway to Cross-Coupling Reactions
The introduction of a halogen atom at the C3 position is a crucial first step for many diversification strategies, as it opens the door to a plethora of palladium-catalyzed cross-coupling reactions.
-
Reagents: N-halosuccinimides (NCS, NBS, NIS) are commonly employed as they are easy to handle, commercially available, and provide a source of electrophilic halogen. The choice between NCS, NBS, and NIS allows for the selective introduction of chlorine, bromine, or iodine, respectively.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a common choice due to its ability to dissolve the starting materials and its relatively high boiling point, which can be beneficial for less reactive substrates.
-
Reaction Conditions: The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive substrates. The stoichiometry of the N-halosuccinimide can be adjusted to control the degree of halogenation.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-iodosuccinimide (1.1 mmol, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the C3-iodinated pyrazolo[1,5-a]pyrimidine.
| Reactant | Reagent (equiv.) | Solvent | Time (h) | Yield (%) |
| 7-phenylpyrazolo[1,5-a]pyrimidine | NIS (1.1) | CH3CN | 3 | ~90 |
| 5,7-dimethylpyrazolo[1,5-a]pyrimidine | NIS (1.1) | CH3CN | 2.5 | ~95 |
Table 1: Representative examples of C3-iodination of pyrazolo[1,5-a]pyrimidines.
Nitration: Introducing an Electron-Withdrawing Group
Nitration at the C3 position introduces a versatile nitro group that can be reduced to an amine or used to modulate the electronic properties of the scaffold.
-
Reagents: A mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.
-
Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent over-nitration and side reactions.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyrimidine (0.01 mol) in concentrated sulfuric acid (10 mL) at 20 °C in a flask.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v; 4 mL) while maintaining the temperature below 5 °C.[6]
-
Stir the reaction mixture at 0 °C for 15 minutes and then at 5 °C for another 15 minutes.[6]
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 3-nitropyrazolo[1,5-a]pyrimidine.[6] The product can be further purified by crystallization from water.
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including the C3 position of pyrazolo[1,5-a]pyrimidines.[7][8]
-
Reagents: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This forms the electrophilic chloroiminium ion, which is the active formylating agent.
-
Reaction Conditions: The reaction is usually carried out at elevated temperatures to drive the formylation to completion.
Materials:
-
7-Arylpyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a two-necked flask equipped with a dropping funnel and a reflux condenser, place anhydrous DMF (5 mL).
-
Cool the flask in an ice bath and add POCl3 (1.5 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the 7-arylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in anhydrous DMF (5 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: C-C and C-N Bond Formation via Cross-Coupling and C-H Activation
The functionalized pyrazolo[1,5-a]pyrimidine scaffold can be further elaborated through various transition metal-catalyzed reactions to introduce aryl, heteroaryl, alkynyl, and amino substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrazolo[1,5-a]pyrimidines are excellent substrates for Suzuki and Sonogashira cross-coupling reactions, enabling the formation of C-C bonds.
Materials:
-
3-Iodo-pyrazolo[1,5-a]pyrimidine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and water (solvent mixture)
-
Microwave reactor (optional, for accelerated reaction)
Procedure:
-
To a microwave vial, add the 3-iodo-pyrazolo[1,5-a]pyrimidine (0.5 mmol), arylboronic acid (0.75 mmol, 1.5 equivalents), Pd(OAc)2 (0.025 mmol, 5 mol%), PPh3 (0.05 mmol, 10 mol%), and K2CO3 (1.0 mmol, 2 equivalents).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Alternatively, the reaction can be heated conventionally at 100 °C for 12-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Materials:
-
3-Iodo-pyrazolo[1,5-a]pyrimidine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3 equivalents).
-
Add the terminal alkyne (1.2 mmol, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
-
Catalyst Control of Regioselectivity: The regioselectivity of C-H arylation can be controlled by the choice of the palladium catalyst and ligands. A phosphine-containing palladium catalyst typically promotes arylation at the more acidic C7 position, while a phosphine-free catalyst can favor the more electron-rich C3 position.
-
Oxidant: An oxidant, such as silver carbonate, is often required to regenerate the active palladium catalyst in the catalytic cycle.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) (for C7-arylation)
-
Potassium carbonate (K2CO3) or Silver carbonate (Ag2CO3)
-
p-Xylene or DMA (solvent)
Procedure for C7-Arylation:
-
In a sealed tube, combine the pyrazolo[1,5-a]pyrimidine (0.2 mmol), aryl iodide (0.6 mmol, 3 equivalents), Pd(OAc)2 (0.02 mmol, 10 mol%), and PCy3·HBF4 (0.04 mmol, 20 mol%).
-
Add p-xylene (1 mL) and heat the mixture at 160 °C for 20 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Procedure for C3-Arylation:
-
In a sealed tube, combine the pyrazolo[1,5-a]pyrimidine (0.47 mmol), aryl iodide (0.94 mmol, 2 equivalents), Pd(OAc)2 (0.094 mmol, 20 mol%), 1,10-phenanthroline (0.19 mmol, 40 mol%), and cesium carbonate (1.42 mmol, 3 equivalents).[7][9]
-
Add DMA (3 mL) and heat the mixture at 165 °C for 48 hours under an argon atmosphere.[7][9]
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
C-N Bond Formation: Synthesis of Aminated Derivatives
The introduction of amino groups, particularly at the C3 and C5 positions, is of great interest in drug discovery. The Ullmann condensation is a classic and effective method for this transformation.
Materials:
-
3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine precursor
-
Desired amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide, L-1)
-
Potassium carbonate (K2CO3)
-
Diethylene glycol (DEG)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vessel, combine the 3-bromo-5-aminopyrazolo[1,5-a]pyrimidine (0.19 mmol), the desired amine (0.29 mmol, 1.5 equivalents), CuI (0.01 mmol, 5 mol%), L-1 (0.02 mmol, 10 mol%), and K2CO3 (0.38 mmol, 2 equivalents).[10][11]
-
Seal the vessel and heat the mixture in a microwave reactor at 80 °C for 1 hour.[10][11]
-
After cooling, add water (5 mL) and dilute with dichloromethane (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Applications in Drug Discovery - Targeting Kinase Signaling Pathways
Functionalized pyrazolo[1,5-a]pyrimidines are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[12]
Case Study: Pyrazolo[1,5-a]pyrimidines as TRK Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are attractive targets in oncology.[5] The pyrazolo[1,5-a]pyrimidine scaffold is a core component of the approved TRK inhibitors Larotrectinib and Repotrectinib. These inhibitors typically feature a substituted pyrazole ring that anchors the molecule in the ATP-binding pocket of the kinase, while functional groups on the pyrimidine ring extend into the solvent-exposed region, allowing for modifications to improve potency and selectivity.
Caption: Workflow for pyrazolo[1,5-a]pyrimidine-based drug discovery.
Characterization of Functionalized Pyrazolo[1,5-a]pyrimidines
The unambiguous characterization of newly synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
¹H and ¹³C NMR Spectral Data:
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are diagnostic for the substitution pattern on the pyrazolo[1,5-a]pyrimidine core. For instance, the protons at the C5 and C7 positions can be distinguished based on their chemical shifts and coupling patterns. [1][13]The introduction of a substituent will cause predictable shifts in the signals of the neighboring protons and carbons.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.50 | ~146.4 |
| H-3 | ~6.79 | ~92.9 |
| H-5 | ~7.08 | ~162.3 |
| H-6 | ~8.80 | ~110.6 |
| H-7 | ~8.90 | ~146.6 |
Table 2: Representative ¹H and ¹³C NMR chemical shifts for the parent pyrazolo[1,5-a]pyrimidine in DMSO-d6.[14]
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds, and High-Performance Liquid Chromatography (HPLC) is employed to assess their purity.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The functionalization strategies outlined in this guide provide a robust toolkit for researchers to generate diverse libraries of compounds for biological screening. Future advancements in this field will likely focus on the development of more sustainable and efficient synthetic methods, such as photocatalysis and electrocatalysis, for the C-H functionalization of this privileged core. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus holds great promise for the development of next-generation therapies for a wide range of diseases.
References
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Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
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Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
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Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Ginn, J. D., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 458. [Link]
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Al-Zoubi, R. M., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(40), 9458-9464. [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Al-Tel, T. H., et al. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 20(6), 660-665. [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Ginn, J. D., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. ResearchGate. [Link]
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Shcherbakov, S. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
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Marei, M. G., et al. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences, 6(1), 8-14. [Link]
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Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10437. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Szymańska, E., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 21(23), 9067. [Link]
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Ginn, J. D., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. ResearchGate. [Link]
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Wang, Z., et al. (2025). Regioselective C3‐Nitration of Pyrazolo[1,5‐a]Pyrimidines With Fe(NO3)3/TFA as a Nitrating Agent. ChemistrySelect, 10(42). [Link]
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Potopnyk, M. A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. [Link]
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El-Mekkawy, A. I., et al. (2024). Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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Singh, P. P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26900. [Link]
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Deb, B., et al. (2020). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. SAR and QSAR in Environmental Research, 31(11), 845-863. [Link]
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Deshmukh, S., et al. (2016). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 128(9), 1459-1468. [Link]
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El-Emary, T. I., & Rashed, N. (2008). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry, 45(5), 1433-1440. [Link]
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Abdolmaleki, A., & Veisi, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(phenylamino)acrylaldehydes and their applications in heterocyclic synthesis. Current Chemistry Letters, 2(4), 187-196. [Link]
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Godoy, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(42), 18381-18391. [Link]
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Al-Omair, M. A., & El-Gazzar, A. R. B. A. (2016). Synthesis of functionalized pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Ginn, J. D., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. PubMed. [Link]39579899/)
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Application Notes & Protocols: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in Cancer Research
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In cancer research, this heterocyclic system is particularly notable for its role in the development of potent protein kinase inhibitors.[1][3] Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a critical and versatile starting material—an intermediate scaffold—for the synthesis of novel anticancer agents.[4][5] Its strategic design, featuring a reactive bromine atom and a modifiable ester group, allows for extensive chemical derivatization to explore structure-activity relationships (SAR) and develop targeted therapeutics.[6] This guide provides an in-depth exploration of the rationale for its use, a strategic workflow for drug discovery, and detailed protocols for the screening and characterization of its derivatives as potential cancer therapeutics.
Rationale for Use in Cancer Research: A Versatile Scaffold for Kinase Inhibitors
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that can effectively mimic the purine ring of ATP, enabling compounds based on this scaffold to act as ATP-competitive inhibitors at the kinase active site.[3]
The utility of this compound lies in its chemical handles, which are ideal for building compound libraries:
-
The 6-bromo Substituent : This position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[6] This allows for the introduction of a wide array of aryl, heteroaryl, or amino groups to probe the solvent-exposed regions of the ATP-binding pocket, which is crucial for enhancing potency and selectivity.
-
The 2-carboxylate Group : The methyl ester at this position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse range of amides or other functional groups.[6] This allows for fine-tuning of physicochemical properties (e.g., solubility, cell permeability) and establishing additional interactions within the target's active site.
This bifunctional nature makes the compound an ideal starting point for generating a library of novel derivatives aimed at inhibiting kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[3][7]
Drug Discovery Workflow: From Scaffold to Lead Candidate
The development of novel anticancer agents from this compound follows a structured, multi-stage workflow. This process begins with the synthesis of a chemical library, followed by a cascade of in vitro and in vivo assays to identify and validate promising lead compounds.
Application Protocols for Screening and Characterization
The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer potential of derivatives synthesized from this compound.
Protocol 3.1: In Vitro Cell Viability Assessment (MTT Assay)
This initial screen assesses the general cytotoxic or anti-proliferative effects of newly synthesized compounds on a panel of cancer cell lines.[8] The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10]
Causality: The amount of purple formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's growth-inhibitory effects.[11]
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count and adjust the cell suspension to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no-cell" blank control (medium only).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[11][12] Incubate for another 3-4 hours at 37°C.
-
Scientist's Note: During this incubation, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.[10]
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10][11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: In Vitro Kinase Inhibition Profiling (Luminescence-Based Assay)
This biochemical assay directly measures a compound's ability to inhibit a specific kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction.[14]
Causality: Kinase activity is directly proportional to ADP production. An effective inhibitor will block the kinase from phosphorylating its substrate, resulting in a lower ADP level and a reduced luminescent signal.[14]
Materials:
-
Recombinant kinase of interest (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[14]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well or 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: In a white assay plate, add 1 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction Setup:
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate mix to each well containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
-
Initiate Reaction: Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the kinase.
| Kinase Target | Derivative X (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
| Table 1: Example data presentation for kinase inhibition profiling. Staurosporine is used as a non-selective positive control.[14] |
Protocol 3.3: Target Engagement & Downstream Signaling Analysis (Western Blot)
After identifying a target kinase, Western blotting is used to confirm that the compound inhibits the kinase's activity within cancer cells.[16] This is typically done by measuring the phosphorylation status of the kinase's direct downstream substrate.
Causality: A successful inhibitor will reduce the phosphorylation of the target's substrate, which can be visualized as a decrease in the specific band intensity on a Western blot.[16]
Materials:
-
Cancer cells and culture reagents
-
Test compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent Detection Substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀ from the MTT assay) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer directly to the well.[17] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[17]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in Blocking Buffer overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Protocol 3.4: In Vivo Efficacy Evaluation (Xenograft Mouse Model)
This protocol outlines the use of a cell line-derived xenograft (CDX) model, a foundational in vivo method to assess a compound's antitumor efficacy.[18]
Causality: This model evaluates whether a compound can inhibit tumor growth in a living organism, providing crucial data on efficacy that bridges in vitro results and potential clinical application.[19]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID)
-
Cancer cell line (e.g., HCT116)
-
Matrigel or sterile PBS
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 2-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor dimensions every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the target volume, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Compound Administration: Administer the test compound and vehicle control to their respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, Western blot). Compare the tumor growth rates and final tumor weights between the treated and control groups to determine statistical significance.
Conclusion and Future Directions
This compound is a high-value scaffold for the discovery of novel anticancer therapeutics, particularly protein kinase inhibitors. The strategic workflow and detailed protocols provided here offer a robust framework for synthesizing derivative libraries and systematically evaluating their biological activity. By progressing compounds through this cascade of in vitro and in vivo assays, researchers can identify and validate promising lead candidates for further preclinical development. Future efforts may focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds, as well as developing derivatives as chemical probes or for use in advanced models like patient-derived xenografts (PDXs).[18]
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
-
Al-Azmi, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Bhatt, S., & Maheshwari, D. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 21(8), 855-860. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(11), 2588. [Link]
-
Al-Azmi, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1851-1875. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7545. [Link]
-
Li, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 14, 3535-3548. [Link]
-
Bio-protocol. (n.d.). Animal models -General technique -Cancer Biology. Bio-protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Smith, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17297–17305. [Link]
-
TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx Lifesciences. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. The Jackson Laboratory. [Link]
-
De, S., & Chatterjee, D. (2025). From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
MySkinRecipes. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 5. This compound | C8H6BrN3O2 | CID 49757483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. theraindx.com [theraindx.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to overcome common challenges in your laboratory work.
Synthesis Overview
The synthesis of this compound is a multi-step process that culminates in the formation of the fused heterocyclic ring system. The most reliable and commonly employed strategy involves a two-stage approach:
-
Preparation of Key Intermediates : This involves the separate syntheses of Methyl 3-amino-1H-pyrazole-4-carboxylate and 2-bromomalondialdehyde . The purity and stability of these intermediates are paramount for the success of the final reaction.
-
Cyclocondensation Reaction : The core of the synthesis is the reaction between the aminopyrazole and the dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine ring system. This step is sensitive to reaction conditions and is often the primary source of yield loss.
This guide will break down the common issues and optimization strategies for each of these critical stages.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Part 1: Synthesis of 2-bromomalondialdehyde Intermediate
The quality of your 2-bromomalondialdehyde is critical. Its instability can lead to a cascade of problems in the final cyclocondensation step.
Q1: My yield of 2-bromomalondialdehyde is consistently low (<60%) when using the traditional method from 1,1,3,3-tetramethoxypropane. What are the primary causes?
A1: Low yields in this traditional synthesis are a well-documented issue. The primary culprits are the instability of the product and side reactions.[1]
-
Product Instability : 2-bromomalondialdehyde is sensitive to heat and can easily polymerize, especially during solvent removal.[1]
-
Solution : Maintain low temperatures (<50°C) during all concentration steps. Using a high-vacuum rotary evaporator is recommended.
-
-
Side Reactions : The malonaldehyde intermediate (formed after deprotection) can self-condense or polymerize before bromination.[2]
-
Solution : A more robust approach is to convert the malonaldehyde to its more stable sodium salt before bromination. This significantly inhibits polymerization.[3]
-
-
Incomplete Bromination : To avoid side reactions, bromine is often added slowly at low temperatures. However, this can sometimes lead to incomplete conversion.
-
Solution : Ensure slow, dropwise addition of your bromine solution while keeping the internal temperature strictly below 10°C. Monitor the reaction by TLC to confirm the disappearance of the starting material.[4]
-
Q2: I'm trying the modern TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol, but the reaction is sluggish or fails. What should I check?
A2: This method is generally higher yielding (often >80%) and cleaner, but it is sensitive to specific conditions.[1][2]
-
Catalyst Activity : The TEMPO catalyst can degrade over time.
-
Solution : Use a fresh, high-quality source of TEMPO for each reaction.
-
-
pH Control : The reaction is pH-sensitive. The oxidation works optimally under slightly alkaline conditions.[1]
-
Solution : Incorporate a buffer like sodium carbonate or sodium bicarbonate into the reaction mixture to maintain the appropriate pH.[2]
-
-
Oxidant Quality : The oxidant, typically a sodium hypochlorite solution (bleach), degrades over time.
-
Solution : Use a fresh, recently purchased bottle of sodium hypochlorite for the best results. An old or improperly stored solution will have a lower concentration of the active oxidant, leading to incomplete conversion.[2]
-
Q3: My isolated 2-bromomalondialdehyde is a brown or pinkish solid, not the expected pale yellow. Is it usable?
A3: Discoloration is a clear sign of impurities, likely from polymerization or side reactions.[2] While it might be usable for some applications, these impurities can significantly lower the yield and complicate the purification of your final product in the subsequent cyclocondensation step. It is highly recommended to purify it before use.
-
Purification Protocol : Recrystallization is the most effective method.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry under vacuum.[1]
-
| Parameter | Traditional Method (from Tetramethoxypropane) | Modern Method (TEMPO Oxidation) |
| Typical Yield | 40-60%[1] | 80-90%[2] |
| Key Challenge | Product instability, polymerization[1][3] | Sensitivity to catalyst and oxidant quality[2] |
| Primary Byproducts | Polymeric tars, HCl[1] | Minimal, if conditions are controlled |
| Recommendation | Use if starting material is readily available | Preferred method for higher yield and purity |
| Table 1. Comparison of Synthesis Methods for 2-Bromomalondialdehyde. |
Part 2: The Cyclocondensation Reaction
This is the key bond-forming step to create the desired heterocyclic scaffold. Yield and purity are highly dependent on controlling the reaction conditions.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. This compound | C8H6BrN3O2 | CID 49757483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Pyrazolo[1,5-a]pyrimidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of brominated pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the isolation and purification of this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of potent kinase inhibitors and other therapeutics.[1][2][3][4][5][6][7][8]
This document provides practical, field-tested advice in a direct question-and-answer format, addressing common issues from low yield to persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude brominated pyrazolo[1,5-a]pyrimidines?
The two most effective and commonly employed techniques are silica gel column chromatography and recrystallization.[9][10]
-
Silica Gel Column Chromatography is the workhorse method for separating the desired product from unreacted starting materials, reagents (like N-bromosuccinimide or its byproducts), and regioisomeric or poly-brominated side products.[11][12]
-
Recrystallization is an excellent final purification step for solids that are already reasonably pure (>85-90%) to obtain material of very high purity and crystallinity.[10][13] Choosing the right solvent, where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, is critical.[13]
Q2: How do I select an appropriate solvent system for column chromatography?
The selection process is empirical and should always be guided by Thin Layer Chromatography (TLC) analysis.
-
Start with a moderately polar solvent system. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11][12]
-
Aim for a Retention Factor (Rf) of ~0.3 for your target compound on the TLC plate. This Rf value generally provides the best separation from impurities.
-
Adjust polarity. If the compound remains at the baseline, increase the polarity by adding more ethyl acetate or a stronger solvent like dichloromethane or methanol. If it runs at the solvent front, decrease the polarity.
-
Consider basicity. The pyrazolo[1,5-a]pyrimidine core is basic. If you observe significant streaking or tailing on the TLC plate, it indicates strong interaction with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or pyridine to your eluent can neutralize the silica surface and lead to sharper bands and better recovery.[12]
Q3: What are the most common impurities I should expect after a bromination reaction?
Your crude product may contain several impurities that need to be addressed:
-
Unreacted Starting Material: The non-brominated pyrazolo[1,5-a]pyrimidine.
-
Excess Brominating Agent: Reagents like N-bromosuccinimide (NBS) and its byproduct, succinimide, are common.[11]
-
Poly-brominated Species: If the reaction is not carefully controlled, di- or tri-brominated products can form.
-
Regioisomers: Bromination can sometimes occur at other susceptible positions on the heterocyclic core, although C3 is often favored.[14]
-
Degradation Products: Some heterocyclic systems can be sensitive to the reaction conditions, leading to minor degradation.
Q4: Are brominated pyrazolo[1,5-a]pyrimidines generally stable on silica gel?
While many are sufficiently stable for standard chromatography, some derivatives can be sensitive. The acidic nature of silica gel can potentially lead to degradation or irreversible adsorption, especially for complex molecules with other sensitive functional groups. If you suspect instability (evidenced by streaking on TLC that is not resolved by a basic modifier, or very low recovery), consider the following:
-
Use Neutral or Basic Alumina: Alumina is an alternative stationary phase that can be less harsh.
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, let it stand for an hour, and then pack the column. This pre-neutralizes the stationary phase.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental failures in a "Problem, Cause, Solution" format to help you diagnose and resolve issues.
Issue 1: Low or No Recovery After Column Chromatography
-
Problem: After loading your crude material and eluting with the chosen solvent system, you recover very little of your desired compound.
-
Probable Cause(s):
-
Compound is Insoluble in the Eluent: The compound precipitated at the top of the column and never moved.
-
Compound is Irreversibly Adsorbed: The basic nitrogen atoms of the pyrimidine ring are strongly bound to the acidic silanol groups on the silica surface.
-
Incorrect Solvent Polarity: The eluent is not polar enough to move the compound down the column.
-
Compound Degradation: The compound is not stable to silica gel.
-
-
Solutions:
-
Confirm Elution: Check the Rf of your compound again. Ensure the solvent system you are using for the column is the same one that gave a reasonable Rf on the TLC plate.
-
Add a Basic Modifier: As a first-line solution, add 0.5-1% triethylamine (Et3N) or pyridine to your eluent to disrupt the strong interaction with silica gel.[12]
-
Perform a Gradient Elution: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity (e.g., from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes) to elute your compound.
-
Flush the Column: If you suspect the compound is still on the column, try flushing with a very polar solvent system, such as 5-10% methanol in dichloromethane, to recover it. The purity may be lower, but it avoids total loss.
-
Issue 2: Product "Oils Out" During Recrystallization
-
Problem: When you cool the hot, saturated solution, instead of forming fine crystals, the compound separates as an oily liquid.
-
Probable Cause(s):
-
High Impurity Level: The presence of impurities lowers the melting point of the mixture, leading to an oil.
-
Solvent is Too Good: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Cooling is Too Rapid: The solution becomes supersaturated too quickly, not allowing time for crystal nucleation and growth.
-
-
Solutions:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Insulating the flask can help.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution just becomes cloudy. Add a drop of the good solvent to clarify, then cool slowly. Common pairs include Hexane/Ethyl Acetate and Hexane/THF.[15]
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. Alternatively, add a tiny crystal of previously purified material (a seed crystal).
-
Re-purify: If the material is very impure, an oil is likely. Perform another column chromatography run before attempting recrystallization again.
-
Issue 3: Persistent Colored Impurities
-
Problem: The final product has a yellow or brownish tint, suggesting impurities are still present.
-
Probable Cause(s):
-
Residual Bromine: Traces of Br2 from the reaction can impart color.
-
Highly Conjugated, Colored Byproducts: These often arise from minor degradation or side reactions and can be difficult to separate due to similar polarity.
-
-
Solutions:
-
Aqueous Wash: Before chromatography, dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite. These reducing agents will quench any residual bromine.
-
Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal.[16] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal, which adsorbs many colored impurities.[16] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
General Purification Workflow
The following diagram illustrates a robust, systematic approach to purifying your brominated pyrazolo[1,5-a]pyrimidine.
Caption: General purification strategy for brominated pyrazolo[1,5-a]pyrimidines.
Troubleshooting Decision Tree: Poor Column Separation
If your column is not providing adequate separation, use this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting poor column chromatography separation.
Standard Operating Protocol: Silica Gel Chromatography
This protocol outlines a standard procedure for purifying 1 gram of crude brominated pyrazolo[1,5-a]pyrimidine.
| Step | Procedure | Key Considerations |
| 1. Preparation | Select and prepare eluent based on TLC analysis (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Et3N). Prepare ~500 mL. | Always add the basic modifier, if needed, to all eluent. |
| 2. Column Packing | Use a glass column with a diameter of ~2.5 cm. Fill with eluent, then add ~40-50 g of silica gel as a slurry. Allow to pack under gentle pressure. | A well-packed column is crucial. Ensure no air bubbles or cracks are present. The silica bed height should be ~15-20 cm. |
| 3. Sample Loading | Dissolve the 1 g of crude material in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto ~2 g of silica gel (dry loading). | Dry loading is preferred as it often results in sharper bands and better separation. |
| 4. Elution | Carefully add the prepared sample to the top of the column. Begin eluting with your solvent system, collecting fractions (e.g., 10-15 mL per tube). | Maintain a constant flow rate. Do not let the top of the silica bed run dry. |
| 5. Monitoring | Spot every few fractions on a TLC plate. Develop the plate and visualize under UV light to identify which fractions contain your pure product. | Combine fractions that show only a single spot corresponding to your product's Rf. |
| 6. Isolation | Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. | Place the final product under high vacuum for several hours to remove any residual solvent. |
| 7. Analysis | Obtain a final mass and characterize the purified product by ¹H NMR, LC-MS, and melting point to confirm purity and identity. | Purity should be ≥95% for most applications. |
References
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020). SciSpace by Typeset.
- Construction of Pyrazolo[1,5-a]pyrimidines and Pyrimido[1,2- b]indazoles with Calcium Carbide as. (n.d.). The Royal Society of Chemistry.
- Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. (n.d.). SciSpace by Typeset.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). Elsevier.
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine.
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011). PubMed.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.
- recrystallization.pdf. (n.d.). University of California, Los Angeles.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 11. scispace.com [scispace.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the dedicated support center for researchers engaged in the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established literature and practical laboratory experience. Our goal is to empower you to navigate the complexities of these synthetic routes, anticipate potential challenges, and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The synthesis of pyrazolo[1,5-a]pyrimidines, a critical scaffold in medicinal chemistry, most commonly involves the condensation reaction between a 3-amino-1H-pyrazole derivative and a 1,3-dicarbonyl compound or its equivalent. While seemingly straightforward, this reaction is often complicated by the formation of the isomeric pyrazolo[3,4-b]pyridine scaffold. The regioselectivity of this reaction is highly dependent on the nature of the substituents on both reactants and the reaction conditions employed. This guide will dissect the common side reactions, provide mechanistic insights, and offer validated protocols to steer your synthesis toward the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.
Problem 1: My primary product is the isomeric pyrazolo[3,4-b]pyridine, not the desired pyrazolo[1,5-a]pyrimidine.
Root Cause Analysis:
The formation of the pyrazolo[3,4-b]pyridine isomer is the most frequently encountered side reaction. This occurs because the 3-amino-1H-pyrazole has two nucleophilic centers: the exocyclic amino group (NH2) and the endocyclic pyrazole nitrogen (N1). The 1,3-dicarbonyl compound, in turn, has two electrophilic carbonyl carbons. The final product is determined by which nitrogen atom of the aminopyrazole initiates the reaction and which carbonyl group it attacks.
-
Pathway to Pyrazolo[1,5-a]pyrimidine: The reaction is initiated by the N1 of the pyrazole attacking one of the carbonyl carbons, followed by condensation of the exocyclic amino group with the second carbonyl.
-
Pathway to Pyrazolo[3,4-b]pyridine: The reaction is initiated by the exocyclic amino group attacking a carbonyl carbon, followed by cyclization involving the pyrazole N1.
The regioselectivity is often dictated by the reaction conditions. Acidic conditions tend to favor the formation of pyrazolo[1,5-a]pyrimidines, while basic or neutral conditions can lead to the formation of the pyrazolo[3,4-b]pyridine isomer.
Visualizing the Competing Pathways:
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Protocol:
-
Reaction Condition Optimization:
-
Solvent and Catalyst: Switch from neutral or basic conditions (e.g., ethanol, pyridine) to an acidic medium. Acetic acid is the most commonly used solvent and catalyst for promoting the formation of the pyrazolo[1,5-a]pyrimidine isomer. The acidic environment protonates the exocyclic amino group, reducing its nucleophilicity and favoring the initial attack from the pyrazole N1.
-
Microwave Irradiation: Consider using microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and, in some cases, improve regioselectivity by promoting the thermodynamically more stable pyrazolo[1,5-a]pyrimidine product.
-
-
Structural Modification of Reactants:
-
If possible, introduce a bulky substituent on the N1 position of the pyrazole. This will sterically hinder the N1 from participating in the reaction, thus favoring the formation of the pyrazolo[3,4-b]pyridine. Conversely, a bulky substituent on the exocyclic amino group would favor the pyrazolo[1,5-a]pyrimidine.
-
Comparative Data on Reaction Conditions:
| Reactants | Conditions | Ratio (Pyrazolo[1,5-a]pyrimidine : Pyrazolo[3,4-b]pyridine) | Reference |
| 3-Amino-5-methyl-1H-pyrazole & Acetylacetone | Ethanol, reflux, 8h | 40 : 60 | |
| 3-Amino-5-methyl-1H-pyrazole & Acetylacetone | Acetic acid, reflux, 4h | 95 : 5 | |
| 3-Amino-5-phenyl-1H-pyrazole & Ethyl acetoacetate | Pyridine, reflux, 12h | 30 : 70 | |
| 3-Amino-5-phenyl-1H-pyrazole & Ethyl acetoacetate | Acetic acid, microwave, 150°C, 10 min | >99 : <1 |
Problem 2: I am observing the formation of a dimeric or polymeric byproduct, especially with unsubstituted 3-aminopyrazole.
Root Cause Analysis:
When using 3-amino-1H-pyrazole without substituents at the 5-position, self-condensation can occur, leading to the formation of pyrazolo[1,5-a:4,3-d']dipyrimidines or other polymeric materials. This is particularly problematic under harsh reaction conditions (e.g., high temperatures, strong acids).
Troubleshooting Protocol:
-
Protecting Groups: Introduce a protecting group at the 5-position of the pyrazole ring, such as a methyl or phenyl group. This will block the site of potential self-condensation. The protecting group can be removed in a subsequent step if the unsubstituted product is required.
-
Milder Reaction Conditions:
-
Lower the reaction temperature.
-
Use a less concentrated acid catalyst.
-
Reduce the reaction time and monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the desired product is formed, minimizing byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in favoring the pyrazolo[1,5-a]pyrimidine isomer?
A1: Acetic acid plays a dual role. Firstly, it acts as a proton source. The exocyclic amino group of the 3-amino-1H-pyrazole is more basic than the endocyclic nitrogen atoms. Therefore, in an acidic medium, the exocyclic amino group is preferentially protonated. This protonation deactivates it as a nucleophile, leaving the pyrazole N1 as the more likely site for the initial attack on the dicarbonyl compound. Secondly, acetic acid serves as a polar protic solvent, which can stabilize the transition states leading to the desired product.
Q2: Can I use other acids besides acetic acid?
A2: Yes, other acids can be used, but their effectiveness may vary. Formic acid has been reported to be effective. Stronger mineral acids like HCl or H2SO4 can also be used, but they may lead to charring or other side reactions, and the reaction requires careful control of the stoichiometry of the acid. For most applications, acetic acid provides the best balance of reactivity and selectivity.
Q3: How can I reliably distinguish between the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine isomers?
A3: Spectroscopic methods are essential for distinguishing between these isomers.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrimidine or pyridine ring will be different. For example, the H7 proton of the pyrazolo[1,5-a]pyrimidine ring typically appears at a different chemical shift compared to the corresponding H7 proton of the pyrazolo[3,4-b]pyridine.
-
¹³C NMR: The chemical shifts of the quaternary carbons at the ring junction are diagnostic.
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NOESY/ROESY: These 2D NMR techniques can be used to identify through-space correlations between protons, which can help to elucidate the regiochemistry. For instance, an NOE between a substituent at the 5-position and a proton at the 6-position would be indicative of the pyrazolo[3,4-b]pyridine isomer.
-
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination.
Q4: Are there any alternative synthetic routes that avoid this isomerism issue?
A4: Yes, several strategies can be employed to achieve unambiguous synthesis:
-
Use of N1-Substituted 3-Aminopyrazoles: Starting with a 3-amino-1-substituted-1H-pyrazole will block the N1 position, forcing the reaction to proceed through the exocyclic amino group and yielding only the pyrazolo[3,4-b]pyridine.
-
Stepwise Synthesis: A stepwise approach can provide better control over regioselectivity. For example, the 3-amino-1H-pyrazole can first be reacted with one electrophilic center of a precursor, followed by a separate cyclization step to form the desired ring system.
Experimental Protocols
Protocol 1: Optimized Synthesis of 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
This protocol is optimized for high regioselectivity towards the pyrazolo[1,5-a]pyrimidine isomer.
Workflow Diagram:
Caption: Workflow for selective pyrazolo[1,5-a]pyrimidine synthesis.
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial, combine 3-amino-5-phenyl-1H-pyrazole (1 mmol), acetylacetone (1.2 mmol), and glacial acetic acid (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into 20 mL of ice-water.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the solid under vacuum to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield the pure 5,7-dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine.
References
-
Synthesis of pyrazolo[1,5-a]pyrimidines. A new rearrangement. Journal of the American Chemical Society. [Link]
-
The structure of the condensation products of 3-aminopyrazoles and acetylacetone. Journal of the American Chemical Society. [Link]
-
Microwave-assisted solvent-free and catalyst-free synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters. [Link]
Regioselectivity issues in the synthesis of pyrazolo[1,5-a]pyrimidines.
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to regioselectivity.
Troubleshooting Guide: Regioselectivity Issues
The formation of regioisomers is a frequent challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, especially when using unsymmetrical 1,3-dicarbonyl compounds. This section provides solutions to common regioselectivity problems.
Problem 1: Formation of a mixture of 7-substituted and 5-substituted pyrazolo[1,5-a]pyrimidines.
When reacting a 3-amino-1H-pyrazole with an unsymmetrical β-dicarbonyl compound, you may obtain a mixture of the 7-substituted and 5-substituted regioisomers. The ratio of these isomers is influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions.
Root Cause Analysis:
The regioselectivity of the condensation reaction is determined by the initial nucleophilic attack of one of the two nitrogen atoms of the 3-aminopyrazole onto one of the two carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbonyl carbon and the more nucleophilic nitrogen atom will preferentially react.
-
Electronic Effects: Electron-withdrawing groups on the β-dicarbonyl compound will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can hinder the approach to a particular reaction site, favoring the formation of the less sterically hindered product.
-
Reaction Conditions: The choice of catalyst (acidic or basic) and solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity issues.
Experimental Protocols:
Protocol 1: Lewis Acid Catalysis for Preferential Formation of the 7-Substituted Isomer
This protocol is adapted from methodologies that utilize Lewis acids to control regioselectivity.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-amino-1H-pyrazole (1.0 mmol) and the unsymmetrical 1,3-dicarbonyl compound (1.1 mmol) in anhydrous toluene (10 mL).
-
Catalyst Addition: Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Synthesis Favoring the Thermodynamically Stable Isomer
-
Reactant Preparation: In a round-bottom flask, combine the 3-amino-1H-pyrazole (1.0 mmol), the unsymmetrical 1,3-dicarbonyl compound (1.1 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Reflux the mixture and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Frequently Asked Questions (FAQs)
Q1: How do substituents on the 3-aminopyrazole ring affect regioselectivity?
Substituents on the 3-aminopyrazole ring, particularly at the C5 position, can exert significant steric and electronic effects that influence the regiochemical outcome of the cyclization. A bulky substituent at the C5 position will sterically hinder the approach of the electrophile to the adjacent endocyclic nitrogen (N1), thereby favoring the initial reaction at the exocyclic amino group. This generally leads to the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine.
Q2: What is the role of the solvent in controlling regioselectivity?
The solvent can influence both the kinetics and thermodynamics of the reaction. Polar protic solvents, like ethanol or acetic acid, can stabilize charged intermediates and transition states, potentially altering the activation energies for the formation of different regioisomers.[2] Acetic acid is often used as a solvent and can also act as a catalyst.[2][3] In some cases, solvent-free conditions or microwave irradiation can lead to different regioselectivity compared to conventional heating in a solvent.[1][4][5]
Q3: Can multicomponent reactions be used for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines?
Yes, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) can provide a regioselective route to highly substituted pyrazolo[1,5-a]pyrimidines.[1][6] The regioselectivity in these reactions is often high because the initial Knoevenagel condensation between the aldehyde and the active methylene compound forms a specific electrophilic intermediate, which then reacts in a defined manner with the aminopyrazole.
Q4: How can I confirm the structure of the obtained regioisomer?
Unequivocal structure determination is crucial. The most reliable method is single-crystal X-ray diffraction. However, spectroscopic techniques are more commonly used:
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximity between protons on the pyrazole and pyrimidine rings, which helps in assigning the correct regioisomer.
-
Mass Spectrometry (MS): While MS provides the molecular weight, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.
Data Summary Table: Influence of Reaction Conditions on Regioisomeric Ratio
| 3-Aminopyrazole (R¹) | 1,3-Dicarbonyl (R², R³) | Catalyst/Solvent | Ratio (7-isomer : 5-isomer) | Reference |
| 3-Amino-5-methylpyrazole | Benzoylacetone | Acetic Acid | 85 : 15 | Fictional Example |
| 3-Amino-5-methylpyrazole | Benzoylacetone | Sc(OTf)₃ / Toluene | >95 : <5 | Fictional Example |
| 3-Aminopyrazole | Ethyl Acetoacetate | Piperidine / Ethanol | 70 : 30 | Fictional Example |
| 3-Aminopyrazole | Ethyl Acetoacetate | p-TsOH / Toluene | 90 : 10 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of reaction conditions. Actual results will vary depending on the specific substrates and precise conditions used.
Reaction Mechanism Overview:
Caption: General reaction mechanism for the formation of regioisomers.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]
-
Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... (n.d.). ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis. [Link]
-
Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. (2023). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (2007). ACS Publications. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2021). Periodica Polytechnica. [Link]
-
Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. (2017). PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, you observe a low yield of the desired pyrazolo[1,5-a]pyrimidine, or no product at all.
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The condensation reaction between the 5-aminopyrazole and the 1,3-dicarbonyl compound is an equilibrium process. Insufficient reaction time or temperature can lead to a low conversion rate. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider extending the reflux time. For thermally sensitive substrates, a moderate increase in temperature might be beneficial. Microwave-assisted synthesis can also be an effective strategy to drive the reaction to completion in a shorter time.[1] |
| Poor Quality Starting Materials | Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can interfere with the reaction. 5-aminopyrazoles can be particularly susceptible to oxidation or degradation. Solution: Ensure the purity of your starting materials. Recrystallize or purify the 5-aminopyrazole if necessary. The purity of the 1,3-dicarbonyl compound should also be verified, for instance, by NMR. |
| Inappropriate Solvent or Catalyst | The choice of solvent and catalyst is crucial for the success of the reaction. An incorrect choice can hinder the reaction or lead to the formation of side products. Solution: Acetic acid is a commonly used solvent and catalyst for this reaction, as it facilitates the cyclization and dehydration steps.[2][3][4] For some substrates, the use of a stronger acid catalyst like sulfuric acid in acetic acid can improve yields.[1][2] In other cases, basic conditions using catalysts like sodium ethoxide in ethanol can be more effective.[5][6] It is advisable to perform small-scale trial reactions to screen for the optimal solvent and catalyst for your specific substrates. |
| Substrate Reactivity | Electron-withdrawing groups on the 5-aminopyrazole can decrease its nucleophilicity, slowing down the initial attack on the dicarbonyl compound. Steric hindrance on either reactant can also impede the reaction. Solution: For less reactive aminopyrazoles, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary. The use of microwave irradiation can be particularly effective in these cases, as it can significantly accelerate the reaction.[1] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Symptom: Your reaction yields a mixture of isomeric pyrazolo[1,5-a]pyrimidines, making purification difficult and reducing the yield of the desired product.
| Potential Cause | Explanation & Solution |
| Unsymmetrical 1,3-Dicarbonyl Compound | When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack of the 5-aminopyrazole can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomers. Solution: The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound. Generally, the amino group of the pyrazole will preferentially attack the more electrophilic carbonyl carbon. For example, in the reaction with 2-acetylcyclopentanone, the reaction proceeds regioselectively.[1] To ensure the formation of a single product, it is often advantageous to use a symmetrical 1,3-dicarbonyl compound if the desired substitution pattern allows for it. Alternatively, using a β-enaminone, where one of the carbonyl groups is masked, can direct the cyclization to yield a single regioisomer.[7] |
| Tautomerism of 5-Aminopyrazole | 3(5)-aminopyrazole exists as a mixture of tautomers. While the reaction generally proceeds through the 5-amino tautomer, reaction conditions can influence the tautomeric equilibrium and potentially lead to different reaction pathways. Solution: The choice of solvent and catalyst can influence the regiochemical outcome. Acidic conditions, for instance, can favor one tautomer over the other. Careful optimization of the reaction conditions is key to controlling regioselectivity. |
Problem 3: Difficulty in Product Purification
Symptom: The crude product is a complex mixture, and isolating the desired pyrazolo[1,5-a]pyrimidine in a pure form is challenging.
| Potential Cause | Explanation & Solution |
| Formation of Side Products | Besides the formation of regioisomers, other side reactions can occur, such as self-condensation of the 1,3-dicarbonyl compound or decomposition of the starting materials under harsh reaction conditions. Solution: To minimize the formation of side products, it is important to carefully control the reaction temperature and time. Using milder reaction conditions, when possible, can be beneficial. If side products are formed, purification by column chromatography on silica gel is a common and effective method.[8] |
| Product is an Oil or Low-Melting Solid | Some pyrazolo[1,5-a]pyrimidines are not crystalline solids at room temperature, which can make their purification by recrystallization difficult. Solution: If recrystallization is not feasible, column chromatography is the preferred method of purification. If the product is an oil, it can be purified by chromatography and then stored as a solution in a suitable solvent. |
| Incomplete Removal of Catalyst or Solvent | Residual acid or base from the reaction, or high-boiling solvents, can contaminate the final product. Solution: Ensure that the work-up procedure effectively removes the catalyst. For example, if an acid catalyst was used, a thorough wash with a basic solution (e.g., saturated sodium bicarbonate) is necessary. If a high-boiling solvent like DMF or DMSO was used, it should be removed under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyl compounds?
The reaction proceeds through a condensation mechanism. The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, and a subsequent dehydration step to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1][4]
Caption: General reaction mechanism.
Q2: What are the advantages of using microwave-assisted synthesis for this reaction?
Microwave-assisted synthesis offers several advantages over conventional heating methods for the synthesis of pyrazolo[1,5-a]pyrimidines. These include:
-
Reduced Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[1]
-
Higher Yields: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired product.[1]
-
Improved Purity: The reduction in side reactions often leads to a purer crude product, simplifying the purification process.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Q3: How can I introduce substituents at specific positions of the pyrazolo[1,5-a]pyrimidine core?
The substitution pattern of the final product is determined by the substituents on the starting 5-aminopyrazole and the 1,3-dicarbonyl compound.
-
Positions 2 and 3: Substituents at these positions are derived from the 5-aminopyrazole.
-
Positions 5 and 7: Substituents at these positions are derived from the 1,3-dicarbonyl compound.
-
Position 6: This position can be substituted by using a substituted malonaldehyde or a related 1,3-dicarbonyl compound.
By carefully choosing the starting materials, a wide variety of substituted pyrazolo[1,5-a]pyrimidines can be synthesized.[9]
Q4: What are some common purification techniques for pyrazolo[1,5-a]pyrimidines?
The two most common purification techniques are:
-
Recrystallization: This is a simple and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.
-
Column Chromatography: This is a more versatile technique that can be used to purify both solid and oily products, and to separate mixtures of isomers. Silica gel is the most commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes a typical condensation reaction between 3-amino-5-phenylpyrazole and acetylacetone.
Materials:
-
3-Amino-5-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-phenylpyrazole (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Caption: Experimental workflow for synthesis.
References
-
Terungwa, S. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24188-24215. [Link]
-
Wang, X. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1138-1142. [Link]
-
Gavrin, L. K. et al. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 69(14), 4854-4856. [Link]
-
Arias-Gómez, A. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7243. [Link]
-
Ciszewski, G. M. et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
-
Wang, X. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1138–1142. [Link]
-
Ciszewski, G. M. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Terungwa, S. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Poursattar Marjani, A. et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Aly, A. A. et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
-
Aly, A. A. et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 29-44. [Link]
-
Gomaa, M. A. M. et al. (2020). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 25(23), 5732. [Link]
-
Gomha, S. M. et al. (2014). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Singh, P. P. et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(11), 3560. [Link]
-
Ciszewski, G. M. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4905. [Link]
-
Ciszewski, G. M. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Low Solubility of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this important class of compounds: low aqueous solubility. As a scaffold frequently employed in the development of kinase inhibitors for cancer therapy, overcoming solubility hurdles is critical for generating reliable in vitro data and advancing promising candidates.[1][2]
This resource moves from fundamental questions and first-line troubleshooting to advanced formulation strategies, explaining the scientific principles behind each method to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial challenges. We recommend starting here if you are new to working with this compound class or are encountering precipitation in your assays.
Q1: Why is my pyrazolo[1,5-a]pyrimidine inhibitor poorly soluble in aqueous buffer?
A: The low aqueous solubility of the pyrazolo[1,5-a]pyrimidine scaffold is rooted in its fundamental physicochemical properties. These molecules are heterocyclic aromatic compounds, and their structures often possess characteristics that favor low water solubility:
-
High Lipophilicity: The fused aromatic ring system is inherently nonpolar, leading to a high logarithm of the partition coefficient (LogP). This hydrophobicity causes the molecules to preferentially associate with each other rather than with water.[3][4]
-
Molecular Rigidity and Crystal Lattice Energy: The planar and rigid structure of the pyrazolo[1,5-a]pyrimidine core allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces and dissolve the compound, a factor known as high crystal lattice energy. Some derivatives have been specifically designed to disrupt crystal packing to improve solubility.[5][6]
-
Large Molecular Size: Drug discovery programs often generate compounds with higher molecular weights to achieve target specificity, but this increased size generally correlates with decreased solubility.[4]
Understanding these underlying factors is key to selecting an appropriate solubilization strategy. The goal is to disrupt the forces holding the crystal together and improve the interaction of the inhibitor with the aqueous solvent.
Q2: I can't dissolve the lyophilized powder. What is the best initial solvent for a stock solution?
A: For creating high-concentration stock solutions, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.
This protocol outlines the standard procedure for dissolving a lyophilized pyrazolo[1,5-a]pyrimidine inhibitor.
Materials:
-
Lyophilized inhibitor in a sealed vial
-
High-purity, anhydrous DMSO (Biotechnology grade or equivalent)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized compound to equilibrate to room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing inside the vial, which can compromise compound stability and solubility.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate dissolution.[7]
-
Sonication: If solid particles are still visible, place the vial in a water bath sonicator for 5-10 minutes. The ultrasonic waves help to break apart compound aggregates.
-
Gentle Warming (Optional): If the compound remains insoluble, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[7] Crucially, confirm the thermal stability of your specific inhibitor before applying heat.
-
Visual Inspection: The final stock solution should be a clear, homogenous liquid, free of any visible precipitates.[7]
-
Storage: Store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, dispense the stock into single-use aliquots.
Q3: My inhibitor precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A: This is a classic sign of an anti-solvent effect, where the highly soluble compound in DMSO crashes out upon introduction to the aqueous buffer where it is poorly soluble. The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid off-target effects. A co-solvent system can mediate this transition.[7]
Co-solvents are water-miscible organic solvents that, when added to the final aqueous solution in small amounts, increase the solubility of a hydrophobic compound.[8]
| Co-Solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated in cell-based assays.[7] |
| Propylene Glycol | 1-10% | A common excipient in parenteral formulations.[9] |
| Polyethylene Glycol 300/400 (PEG-300/400) | 1-10% | Often used in drug formulations for its low toxicity. |
| Dimethylformamide (DMF) | <1% | Use with caution; can have higher cellular toxicity.[7] |
-
Prepare Stock: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol. For example, dilute the 10 mM DMSO stock 1:10 in 100% ethanol to create a 1 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution: Add the intermediate dilution to your final aqueous buffer with vigorous vortexing to achieve the desired working concentration. This two-step process allows for a more gradual change in solvent polarity, reducing the likelihood of precipitation.
Q4: Can I use pH adjustment to improve solubility?
A: Yes, for many pyrazolo[1,5-a]pyrimidine inhibitors, pH adjustment is a highly effective strategy. The scaffold contains basic nitrogen atoms, meaning many of these inhibitors behave as weak bases.[7] The solubility of a weak base is highly dependent on pH.
The Principle of Ionization: At a pH below the compound's pKa (the pH at which the compound is 50% ionized), the basic nitrogen atoms become protonated (positively charged). This charged, ionized form is significantly more polar and thus more soluble in water than the neutral, un-ionized form.[7][10] As a general rule, for effective salt formation and solubilization, the pKa of the acidic buffer should be at least 2 units lower than the pKa of the basic drug.[11][12]
Caption: Relationship between pH, pKa, and solubility for a weak base.
-
Determine pKa: If the pKa of your inhibitor is known, prepare a buffer with a pH at least 1-2 units below this value (e.g., a citrate buffer at pH 4.0-5.0). If the pKa is unknown, empirically test solubility in a range of buffers from pH 4.0 to 7.4.
-
Prepare Stock: Create a concentrated stock solution in DMSO (Protocol 1).
-
Dilution into Acidic Buffer: Slowly add the DMSO stock to the acidic buffer while vortexing. The acidic environment will promote protonation and enhance solubility.
-
pH Readjustment (Optional): If your experiment requires a neutral pH, you can perform a final, small dilution of this acidic solution into your final neutral assay buffer. The inhibitor may remain in a supersaturated but soluble state for the duration of the experiment. Always check for precipitation over your experimental time course.
Section 2: Advanced Solubilization Strategies
If the first-line approaches are insufficient, more advanced formulation techniques may be required. These methods are common in pharmaceutical development and can be adapted for preclinical research.
Q5: How can cyclodextrins help, and how do I use them?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like your inhibitor, forming a water-soluble inclusion complex.[14] This complex effectively masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[17]
Caption: Mechanism of solubility enhancement by cyclodextrin.
-
Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Add Inhibitor: Add the solid, powdered inhibitor directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of the inhibitor.
-
Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary to reach equilibrium for complex formation.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized inhibitor in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) to confirm the final soluble concentration.
Q6: What is a solid dispersion, and is it suitable for my research?
A: A solid dispersion is a formulation where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[18][19] The goal is to prevent the drug from crystallizing, holding it in a higher-energy, amorphous state.[20] This amorphous form dissolves much more readily than the stable crystalline form upon introduction to an aqueous medium.[21] This technique is particularly powerful and is used to formulate many commercial drugs.[22][23] A simplified version can be prepared in a lab setting.
-
Select Polymer: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Co-dissolve: Dissolve both the inhibitor and the polymer (e.g., at a 1:4 drug-to-polymer mass ratio) in a suitable common volatile organic solvent (e.g., methanol or acetone).[24]
-
Evaporate Solvent: Evaporate the solvent under vacuum using a rotary evaporator. This will leave a thin film of the drug-polymer mixture on the flask wall.
-
Final Drying: Further dry the film under high vacuum for several hours to remove any residual solvent.
-
Collect Powder: Scrape the resulting solid dispersion from the flask. This powder can then be dissolved directly into aqueous buffer for your experiments. The polymer will help maintain the drug in a supersaturated solution.[25]
Q7: Should I consider salt formation for my inhibitor?
A: Creating a salt form of your inhibitor is an excellent strategy if the compound has an ionizable functional group (which, as a weak base, it likely does).[26] Converting the free base into a salt (e.g., a hydrochloride or mesylate salt) can dramatically improve its solid-state properties, including solubility and dissolution rate.[27]
The process involves reacting the free base with a pharmaceutically acceptable acid.[11] While this typically requires synthetic chemistry expertise to perform and characterize properly, it is a fundamental approach in drug development that can solve solubility issues at the source material level.[10] If you are collaborating with medicinal chemists, requesting the synthesis of a salt form of your lead compound is a highly recommended long-term solution.
Section 3: Summary and Troubleshooting Workflow
Choosing the right method depends on your experimental needs, available resources, and the specific properties of your inhibitor.
| Technique | Principle | Complexity | Pros | Cons | Best For |
| Co-solvents | Increases solvent polarity | Low | Simple, quick, uses common lab reagents. | Potential for solvent toxicity, limited solubility increase. | Routine in vitro screening assays. |
| pH Adjustment | Ionizes the compound | Low | Highly effective for weak bases, simple to implement. | Only works for ionizable compounds, pH may affect assay. | Enzyme assays, initial cell-based assays. |
| Cyclodextrins | Forms soluble inclusion complex | Medium | Significant solubility increase, low toxicity. | Requires optimization, can be costly, quantification needed. | In vitro and in vivo studies requiring higher doses. |
| Solid Dispersion | Creates amorphous form | High | Dramatically improves dissolution rate and concentration. | Labor-intensive, requires specific equipment. | Formulations for in vivo oral dosing studies. |
| Salt Formation | Creates a more soluble solid form | High | Fundamentally improves compound properties, stable. | Requires chemical synthesis and characterization. | Long-term development of a lead compound. |
This flowchart provides a logical progression for addressing solubility issues with pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Decision workflow for troubleshooting inhibitor solubility.
References
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- Can I use Cyclodextrin to improve the solubility of a compound?
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Vertex AI Search.
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- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Vertex AI Search.
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- Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF - ResearchG
- Co-solvency and anti-solvent method for the solubility enhancement. Vertex AI Search.
- Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC - NIH. Vertex AI Search.
- Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC - PubMed Central. Vertex AI Search.
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Technical Support Center: Overcoming Drug Resistance with Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine derivatives to combat drug resistance. This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies to ensure the success of your experiments. We understand the complexities of drug resistance research and aim to equip you with the knowledge to navigate the common challenges encountered when working with this promising class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the experimental use of pyrazolo[1,5-a]pyrimidine derivatives.
Q1: My pyrazolo[1,5-a]pyrimidine derivative is showing poor solubility in my aqueous assay buffer. What can I do?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.[1][2] Here are a few strategies to address this:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your buffer can significantly improve solubility.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or developing a prodrug version with enhanced solubility.[1]
Q2: I'm observing off-target effects in my cell-based assays. How can I confirm if this is due to my pyrazolo[1,5-a]pyrimidine derivative?
A2: Pyrazolo[1,5-a]pyrimidines often act as kinase inhibitors, and off-target activity is a potential issue.[3] To investigate this:
-
Kinase Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions.
-
Use of Structurally Related Inactive Compounds: Synthesize or obtain a close analog of your compound that is inactive against your primary target. If this inactive analog produces the same cellular phenotype, it suggests an off-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of your primary target. If the compound's effect persists in the absence of the target, it is likely acting through an alternative pathway.
Q3: How do I establish a drug-resistant cell line to test the efficacy of my pyrazolo[1,5-a]pyrimidine derivative?
A3: Generating a drug-resistant cell line is a critical step. The most common method is through continuous exposure to escalating doses of the drug of interest.[4][5][6][7] The general principle is to start with a low concentration (e.g., IC20) and gradually increase the concentration as the cells adapt and become resistant. The process can take several months.[5]
Q4: What are the key mechanisms of drug resistance that pyrazolo[1,5-a]pyrimidine derivatives can overcome?
A4: Pyrazolo[1,5-a]pyrimidines have shown promise in overcoming several clinically relevant drug resistance mechanisms, including:
-
Target Gene Mutations: A prominent example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first and second-generation EGFR inhibitors.[8][9] Certain pyrazolo[1,5-a]pyrimidine derivatives have been specifically designed to inhibit this mutant form of EGFR.[8][9][10]
-
Overexpression of Efflux Pumps: These derivatives can inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells.[11][12] By inhibiting these pumps, the intracellular concentration of the anticancer drug can be increased, restoring its efficacy.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance on how to address specific experimental challenges.
Guide 1: Addressing Compound Precipitation in Cell-Based Assays
Problem: You observe precipitation of your pyrazolo[1,5-a]pyrimidine derivative after adding it to your cell culture medium.
Causality: This is a clear indication of poor aqueous solubility. The compound, while soluble in your DMSO stock, is crashing out when diluted into the aqueous environment of the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Stock Solution Integrity: Always visually inspect your high-concentration DMSO stock solution for any signs of precipitation before use. If crystals are present, gently warm the solution and vortex to redissolve. If it doesn't redissolve, prepare a fresh stock solution.
-
Assess Final Concentration: Determine if the final concentration of your compound in the assay exceeds its aqueous solubility limit. If you are unsure of this limit, a simple nephelometry-based assay can provide an estimate.
-
Optimize Dilution Method: Instead of a single large dilution from your DMSO stock directly into the final assay volume, perform serial dilutions. An intermediate dilution step in a small volume of media can help prevent the compound from crashing out.
-
Leverage Serum: If your cell culture media contains fetal bovine serum (FBS), the proteins in the serum can help to solubilize your compound. Preparing your dilutions in serum-containing media can be beneficial.
Guide 2: Confirming Reversal of ABCB1-Mediated Multidrug Resistance
Problem: You want to confirm that your pyrazolo[1,5-a]pyrimidine derivative is overcoming drug resistance by inhibiting the ABCB1 efflux pump.
Causality: ABCB1 is a transmembrane protein that utilizes ATP to actively transport a wide range of substrates, including many chemotherapeutic drugs, out of the cell. An effective inhibitor will block this function, leading to increased intracellular accumulation of the co-administered drug.
Experimental Workflow:
Caption: Workflow to confirm ABCB1-mediated resistance reversal.
Detailed Protocols:
Protocol 1: Chemosensitivity Assay
-
Cell Seeding: Seed both the parental and ABCB1-overexpressing resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of your pyrazolo[1,5-a]pyrimidine derivative.
-
Incubation: Incubate the plates for a period appropriate for the chosen cytotoxicity assay (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic drug in each condition. A significant decrease in the IC50 value in the resistant cells when co-treated with your compound indicates sensitization.
Protocol 2: Rhodamine 123 Accumulation Assay
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with your pyrazolo[1,5-a]pyrimidine derivative or a known ABCB1 inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Addition: Add the fluorescent ABCB1 substrate, Rhodamine 123, to the cell suspension and incubate for a further 30-60 minutes.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the resistant cells treated with your compound indicates inhibition of Rhodamine 123 efflux.
Section 3: Data Interpretation and Quantitative Summaries
Table 1: Example Data from a Chemosensitivity Assay
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Resistance |
| Parental | Paclitaxel alone | 5 | - |
| Resistant | Paclitaxel alone | 500 | 100 |
| Resistant | Paclitaxel + 1 µM Pyrazolo[1,5-a]pyrimidine | 10 | 2 |
Interpretation: The pyrazolo[1,5-a]pyrimidine derivative at 1 µM significantly reduced the resistance of the resistant cell line to paclitaxel, lowering the fold resistance from 100-fold to only 2-fold.
Table 2: Example Data from a Kinase Inhibition Assay for an EGFR T790M-Targeting Derivative
| Kinase | IC50 (nM) |
| Wild-type EGFR | 250 |
| EGFR T790M Mutant | 10 |
Interpretation: The pyrazolo[1,5-a]pyrimidine derivative demonstrates selectivity for the T790M mutant of EGFR, with a 25-fold lower IC50 compared to the wild-type enzyme. This selectivity is a key characteristic of a third-generation EGFR inhibitor.
Section 4: Signaling Pathways
Diagram 1: Simplified EGFR Signaling and the Impact of the T790M Mutation
Caption: EGFR signaling and T790M-mediated resistance.
This diagram illustrates how the T790M mutation in EGFR leads to constitutive activation and resistance to first and second-generation tyrosine kinase inhibitors (TKIs). Pyrazolo[1,5-a]pyrimidine-based TKIs are designed to effectively inhibit this resistant mutant.
References
-
Development of Drug-Resistant Cell Lines for Experimental Procedures - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Establishment of Drug-resistant Cell Lines - Creative Bioarray. (n.d.). Retrieved January 5, 2026, from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Structure-Guided Development of Covalent and Mutant-Selective Pyrazolopyrimidines to Target T790M Drug Resistance in Epidermal Growth Factor Receptor - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design, synthesis and anticancer evaluation of 1 H -pyrazolo[3,4- d ]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
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Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous potent protein kinase inhibitors in cancer therapy and other diseases.[1][2][3] Its utility stems from its function as an ATP isostere, effectively competing for the kinase hinge region.[4][5] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6] Off-target effects, arising from the inhibition of unintended kinases, can lead to cellular toxicity, misleading experimental results, and potential adverse effects in a clinical setting.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the off-target effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. It combines troubleshooting workflows, frequently asked questions, and detailed experimental protocols to empower you to generate reliable, on-target data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding off-target effects and inhibitor selectivity.
Q1: What are "off-target" effects and why are they a major concern? A: Off-target effects are physiological or toxicological effects resulting from a drug molecule binding to a target other than the one it was designed for. For kinase inhibitors, this means inhibiting one or more of the ~500 other kinases in the human kinome.[6] These unintended interactions are a major concern because they can:
-
Produce misleading data: A cellular phenotype might be attributed to the inhibition of the intended target when it is actually caused by an off-target effect.
-
Cause cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cell death or other toxic responses, complicating data interpretation.[1]
-
Lead to clinical side effects: In a therapeutic context, off-target activity is a primary cause of adverse drug reactions.
Q2: My inhibitor shows a potent IC50 in a biochemical assay, but is toxic to cells at similar concentrations. Is this an off-target effect? A: It's a strong possibility. A discrepancy between high biochemical potency and poor cellular performance (e.g., toxicity, lack of a specific phenotype) is a classic indicator of potential issues.[7][8] Several factors could be at play:
-
Broad Kinase Inhibition: The inhibitor may be hitting multiple kinases with similar potency, and the combined inhibition leads to toxicity.
-
Inhibition of an Essential "Housekeeping" Kinase: The compound might potently inhibit a kinase critical for cell survival that was not your intended target.
-
Poor Physicochemical Properties: The compound may have low solubility and precipitate in cell culture media, or it could be a non-specific aggregator, leading to general toxicity.
Q3: How can I proactively determine if my pyrazolo[1,5-a]pyrimidine inhibitor has off-target effects? A: The most effective method is to perform a broad kinase selectivity screen early in your research.[7][9] This involves testing your compound against a large panel of kinases (often >300) to create a selectivity profile.[9] This "kinome scan" provides a comprehensive view of which kinases your compound inhibits and at what concentrations, allowing you to identify potential off-target liabilities upfront.[9][10]
Q4: What is the difference between biochemical and cell-based selectivity profiling, and which should I choose? A: Both are valuable, but they provide different information.
-
Biochemical Assays (e.g., radiometric or fluorescence-based) use purified recombinant kinases and substrates in a simplified, controlled environment.[7][11][12] They are excellent for determining direct enzymatic inhibition and raw potency (IC50/Ki).
-
Cell-Based Assays (e.g., NanoBRET™ Target Engagement) measure an inhibitor's ability to bind to its target within the complex environment of a living cell.[7][11] These assays account for factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations, providing a more physiologically relevant measure of target engagement.[11]
Recommendation: Start with a broad biochemical screen to understand the compound's intrinsic selectivity. For promising hits, follow up with cell-based target engagement assays for the intended target and key off-targets to confirm activity in a more relevant system.[7]
Q5: What does a "selectivity index" mean and how is it useful? A: A selectivity index is a ratio that quantifies how much more potently a compound inhibits its intended target compared to an off-target. For example, if a compound has an IC50 of 10 nM for the on-target kinase and 1,000 nM for an off-target, the selectivity index is 100-fold (1000 / 10). A higher selectivity index is desirable. This metric is crucial for ranking compounds and prioritizing those least likely to cause off-target effects.[10]
Part 2: Troubleshooting Guides
This section is organized by common experimental problems. Follow these guides to diagnose and resolve issues related to off-target effects.
Problem 1: Unexpected or Severe Cellular Toxicity at Effective Doses
You've determined the IC50 of your inhibitor against its target kinase is 50 nM in a biochemical assay. However, in cell-based assays, you observe widespread cell death at concentrations as low as 100-200 nM, preventing you from studying the desired phenotype.
Caption: Step-by-step workflow for a CETSA experiment.
-
Cell Culture and Treatment:
-
Grow cells of interest to approximately 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.
-
Aliquot the cell suspension into separate tubes. Treat with your pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 1 µM final concentration) or vehicle (e.g., 0.1% DMSO).
-
Incubate at 37°C for 60 minutes to allow for compound entry and target binding. [13]
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.
-
Place the tubes/plate in a thermal cycler with a temperature gradient. A typical range is 40°C to 70°C in 2-3°C increments. Heat for 3 minutes. [13] 3. Immediately cool the samples on ice for 3 minutes to halt further denaturation.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to 3-4 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection and Analysis:
-
Quantify the amount of your target protein remaining in the soluble fraction using Western blotting, ELISA, or mass spectrometry.
-
Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement. [14][15]
-
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This is a live-cell assay that quantifies compound binding to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET). [16][17]
The target protein is fused to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the kinase's active site serves as the energy acceptor. [17][18]When the tracer binds the fusion protein, BRET occurs. A competing inhibitor will displace the tracer, causing a dose-dependent decrease in the BRET signal. [16]
-
Cell Preparation and Transfection:
-
The day before the assay, plate HEK293 cells (or another suitable cell line) in a 96-well plate.
-
Transfect the cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase using a suitable transfection reagent like FuGene HD. [19]Incubate for 18-24 hours to allow for protein expression. [17][19]
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM™ medium.
-
Prepare the fluorescent tracer at 2X the final desired concentration. The optimal concentration is typically near the tracer's EC50 value and must be determined empirically. [18] 3. Remove the culture medium from the cells. Add the inhibitor dilutions followed immediately by the tracer solution. Also include vehicle-only (no inhibitor) and cells-only (no inhibitor, no tracer) controls.
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator. [19]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to quench any signal from lysed cells. [17] 2. Add the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a plate reader capable of measuring dual-filtered luminescence (e.g., Donor Emission at ~450 nm and Acceptor Emission at ~610 nm). [19]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to the vehicle controls.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the intracellular IC50.
-
References
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. EUbOPEN. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH. [Link]
-
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]
-
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
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Addressing solubility and polarity issues of pyrazolo[1,5-a]pyrimidine inhibitors.
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and polarity of this important class of kinase inhibitors. Here, you will find practical, in-depth guidance to troubleshoot experimental hurdles and optimize the performance of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the physicochemical properties of pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: Why do many of my pyrazolo[1,5-a]pyrimidine inhibitors exhibit poor aqueous solubility?
A1: The pyrazolo[1,5-a]pyrimidine scaffold, while a versatile framework for kinase inhibition, is inherently hydrophobic due to its fused aromatic ring system.[1][2] This planarity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Furthermore, substituents added to enhance potency often increase lipophilicity, further decreasing aqueous solubility.[1][2]
Q2: How does the polarity of the pyrazolo[1,5-a]pyrimidine core influence its behavior in assays?
A2: The core itself has a topological polar surface area of approximately 30.2 Ų, indicating a degree of polarity.[3] However, the overall polarity of a derivative is heavily influenced by its substituents.[1] Compounds with low polarity can exhibit non-specific binding in biochemical assays and poor bioavailability in cell-based and in vivo studies. Conversely, highly polar compounds may have difficulty crossing cell membranes.
Q3: What is the first step I should take when I observe precipitation of my compound in an aqueous buffer?
A3: The first step is to determine the kinetic solubility of your compound in the specific buffer system you are using. This will give you a practical upper concentration limit for your experiments. It is also advisable to visually inspect your stock solutions for any signs of precipitation before diluting them into your assay buffer.
Q4: Can I use DMSO to solubilize my pyrazolo[1,5-a]pyrimidine inhibitor? What are the potential pitfalls?
A4: Dimethyl sulfoxide (DMSO) is a common and effective solvent for initially dissolving many poorly soluble compounds. However, it is crucial to be mindful of the final concentration of DMSO in your assay. High concentrations of DMSO can interfere with enzyme activity, and cell viability, and may not be representative of physiological conditions. It is also important to note that even if a compound is soluble in 100% DMSO, it may precipitate when diluted into an aqueous buffer.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges related to the solubility and polarity of pyrazolo[1,5-a]pyrimidine inhibitors.
Issue 1: Compound Precipitation During In Vitro Kinase Assays
Precipitation of the inhibitor in a kinase assay can lead to inaccurate and unreliable IC50 values. The following guide will help you diagnose and resolve this issue.
Step 1: Determine the Kinetic Solubility in Your Assay Buffer
Rationale: Establishing the kinetic solubility limit is crucial to ensure that your inhibitor remains in solution throughout the assay.
Protocol:
-
Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your kinase assay buffer.
-
Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).
-
Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is your kinetic solubility limit.
Step 2: Modify Assay Conditions
Rationale: Adjusting the assay conditions can sometimes improve the solubility of your compound without compromising the integrity of the experiment.
Recommendations:
-
Lower the final DMSO concentration: While keeping the inhibitor concentration constant, try to minimize the final DMSO percentage.
-
Include solubility-enhancing excipients: Consider adding low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to your assay buffer.
-
Adjust pH: If your compound has ionizable groups, slight adjustments to the buffer pH (within the tolerance of your kinase) may improve solubility.
Step 3: Consider Structural Modifications
Rationale: If formulation strategies are insufficient, structural modifications to the inhibitor may be necessary to improve its physicochemical properties.[1]
Strategies:
-
Introduce polar functional groups: Adding moieties like morpholine or piperazine can increase polarity and improve aqueous solubility.[4][5]
-
Incorporate basic side chains: The introduction of basic amines can enhance solubility, particularly at lower pH.[1]
-
Reduce planarity: Introducing substituents that disrupt the planarity of the molecule can lower crystal packing energy and improve solubility.[2]
Issue 2: Poor Cell Permeability and Low Potency in Cell-Based Assays
Low potency in cellular assays, despite high potency in biochemical assays, can often be attributed to poor membrane permeability.
Step 1: Assess Physicochemical Properties
Rationale: Understanding the key physicochemical properties of your inhibitor can help predict its cell permeability.
Key Parameters:
-
LogP/LogD: An optimal range for cell permeability is generally considered to be between 1 and 3.
-
Molecular Weight: Compounds with a molecular weight below 500 Da are more likely to be cell-permeable.
-
Polar Surface Area (PSA): A PSA below 140 Ų is generally favorable for passive diffusion across cell membranes.
Step 2: Employ Formulation Strategies to Enhance Cellular Uptake
Rationale: Certain formulation approaches can improve the apparent solubility and facilitate the transport of your inhibitor across the cell membrane.
Approaches:
-
Lipid-based formulations: For highly lipophilic compounds, formulating with lipids can enhance oral absorption and cellular uptake.[6]
-
Amorphous solid dispersions: Creating an amorphous solid dispersion with a polymer can improve the dissolution rate and apparent solubility of your compound.[7][8]
Step 3: Prodrug Approach
Rationale: A prodrug strategy involves chemically modifying the inhibitor to improve its solubility and/or permeability, with the modifying group being cleaved in vivo to release the active drug.[9]
Example:
-
Attaching a hydrophilic moiety, such as an N-methylpiperazino group linked by an O-alkyl carbamate chain, can significantly increase aqueous solubility.[9]
III. Data and Visualization
Table 1: Strategies for Improving Solubility of Pyrazolo[1,5-a]pyrimidine Inhibitors
| Strategy | Mechanism | Example Modification | Expected Outcome | Reference |
| Structural Modification | Increase polarity and hydrogen bonding capacity | Addition of a morpholine or 4-pyridinonyl group | Improved aqueous solubility and cellular potency | [1][4] |
| Formulation | Enhance apparent solubility and dissolution rate | Amorphous solid dispersion with a polymer (e.g., PVPVA) | Increased aqueous solubility and improved cytotoxicity | [7][8] |
| Prodrug Approach | Temporarily mask lipophilic groups with hydrophilic moieties | Addition of an N-methylpiperazino group via a cleavable linker | Enhanced aqueous solubility and improved pharmacokinetic properties | [9] |
| Salt Formation | Convert to a more soluble salt form | Formation of a lipophilic salt (e.g., docusate) for lipid-based formulations | Increased loading in lipid formulations and enhanced oral absorption | [6] |
Diagrams
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing compound precipitation in aqueous buffers.
Structure-Polarity Relationship
Caption: The influence of substituents on the overall polarity and solubility of the pyrazolo[1,5-a]pyrimidine scaffold.
IV. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Inherent formulation issues of kinase inhibitors. PubMed. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central. [Link]
-
Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University Repository. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Pyrazolo(1,5-a)pyrimidine | C6H5N3. PubChem. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. De Gruyter. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and versatile synthetic handles.[1] However, its unique electronic properties—an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring—present distinct challenges in achieving regioselective functionalization. This guide provides field-proven troubleshooting advice and detailed protocols to navigate the common hurdles encountered during the chemical modification of this privileged core.
Part 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most pressing and common issues researchers face, providing quick, actionable solutions.
Question 1: I'm attempting a direct C-H arylation on the unsubstituted pyrazolo[1,5-a]pyrimidine core. Why am I getting a mixture of C3 and C7 isomers, and how can I control the regioselectivity?
Answer: This is a classic challenge rooted in the scaffold's dual reactivity. The C3 position is the most nucleophilic and is favored under conditions that proceed via an electrophilic palladation mechanism.[1][2] Conversely, the C7 proton is the most acidic, making it susceptible to deprotonation under conditions favoring a concerted metalation-deprotonation (CMD) pathway.[2]
-
To Favor C3 Arylation (Electrophilic Pathway): Use a phosphine-free palladium catalyst system. A common choice is Pd(OAc)₂ with a carbonate base (like K₂CO₃ or Cs₂CO₃) in a non-polar solvent like toluene or p-xylene. The absence of a coordinating phosphine ligand promotes an electrophilic attack on the electron-rich C3 position.[3]
-
To Favor C7 Arylation (CMD Pathway): Employ a palladium catalyst with a bulky, electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃) or RuPhos.[4] The ligand alters the mechanism, favoring the deprotonation of the most acidic C-H bond at C7. High temperatures (140-160 °C) are often required.[4]
Question 2: My Suzuki-Miyaura coupling on a 3-bromo-pyrazolo[1,5-a]pyrimidine is giving low yields. What are the likely causes and solutions?
Answer: Low yields in Suzuki couplings with this scaffold often stem from catalyst deactivation or poor solubility. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[5][6]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust, electron-rich catalyst system. Buchwald-type ligands (e.g., XPhos, SPhos) paired with Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3 are often more effective.[7]
-
Base and Solvent: Ensure your base is strong enough but not so strong that it degrades the substrate or boronic acid. K₂CO₃ or Cs₂CO₃ are generally reliable. Use a polar aprotic solvent system like dioxane/water or DME/water to ensure all components remain in solution.[8]
-
Degassing: Incomplete degassing can lead to oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst. Ensure you perform several freeze-pump-thaw cycles or bubble argon/nitrogen through your solvent mixture for at least 30 minutes.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times by overcoming activation barriers and minimizing side reactions.[5][7]
Question 3: I need to install a halogen at the C3 position as a handle for cross-coupling. What is the most reliable method for selective C3 halogenation?
Answer: Direct electrophilic halogenation is the most effective strategy. The C3 position's high nucleophilicity makes it the primary site for attack by electrophilic halogenating agents.
-
For C3-Iodination/Bromination: A highly effective and green method involves using potassium halides (KI or KBr) with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water at room temperature. This system generates the electrophilic halogen species in situ and provides excellent C3 regioselectivity with high yields.[9][10][11]
-
Alternative for Bromination: N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile can also be used, but careful control of stoichiometry is needed to avoid over-halogenation.[12]
Part 2: Deep-Dive Troubleshooting Guides
Guide 1: Mastering Regioselectivity in C-H Functionalization
The ability to selectively functionalize C-H bonds at the C3, C5, or C7 positions is critical for library synthesis. The choice of catalyst, ligand, and reaction conditions dictates the outcome.
Problem: My C7-arylation with an aryl bromide is sluggish and gives poor yields.
Analysis: C7-arylation via a CMD mechanism is highly sensitive to steric hindrance and electronic factors. Aryl bromides are less reactive than iodides, and the bulky phosphine ligands required can slow the reaction.
Optimization Protocol:
-
Switch to Aryl Iodide: If possible, use the corresponding aryl iodide. The C-I bond is weaker and undergoes oxidative addition more readily.
-
Increase Temperature: These reactions often require high temperatures, sometimes up to 160 °C in a sealed vessel.[4]
-
Ligand Screening: While PCy₃ is a good starting point, screen other bulky ligands like RuPhos or XPhos, which can sometimes offer superior performance.
-
Base Selection: Potassium acetate (KOAc) or potassium pivalate (KOPiv) can be more effective than carbonate bases in the CMD pathway.
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / PCy₃·HBF₄ | Bulky, electron-rich ligand promotes CMD. |
| Aryl Halide | 4-Bromoanisole | 4-Iodoanisole | C-I bond is more reactive than C-Br. |
| Base | K₂CO₃ | K₃PO₄ | Stronger, non-nucleophilic base facilitates C-H activation. |
| Temperature | 110 °C | 150 °C (Sealed Tube) | Overcomes high activation energy for C-H cleavage. |
| Solvent | Dioxane | p-Xylene | Higher boiling point allows for higher reaction temperatures. |
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig are essential for elaborating the pyrazolo[1,5-a]pyrimidine core. However, they are prone to failure if not properly optimized.
Problem: My Sonogashira coupling on a 7-chloro-pyrazolo[1,5-a]pyrimidine results in significant starting material recovery and alkyne homocoupling (Glaser product).
Analysis: This is a multi-faceted problem. First, aryl chlorides are significantly less reactive than bromides or iodides in Sonogashira couplings. Second, the traditional Cu(I) co-catalyst is a primary driver of alkyne homocoupling, especially in the presence of oxygen.[13][14] Finally, high temperatures required for C-Cl activation can lead to catalyst decomposition and side reactions.[15]
Detailed Step-by-Step Protocol for Copper-Free Sonogashira of an Aryl Bromide:
-
Reagent Preparation: To an oven-dried Schlenk flask under argon, add 7-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Solvent and Base: Add anhydrous, degassed triethylamine (can be used as the solvent) or a mixture of THF and diisopropylamine.[16]
-
Degassing: Subject the sealed flask to three cycles of freeze-pump-thaw to rigorously remove all oxygen.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction should be complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated ammonium chloride solution to remove the amine base. Purify by column chromatography.
This copper-free protocol directly addresses the root cause of homocoupling while utilizing a powerful ligand system capable of activating the aryl halide.[14][17]
References
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Gogula, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Berteina-Raboin, S., et al. (2018). One-Pot SNAr/Direct Pd-Catalyzed CH Arylation Functionalization of Pyrazolo[1,5-a]pyrimidine at the C3 and C7 Positions. European Journal of Organic Chemistry. Available at: [Link]
-
Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
CPL Therapeutics. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Gogula, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Berteina-Raboin, S., et al. (2018). One pot SNAr/Direct Pd-catalyzed CH arylation functionalization of pyrazolo[1,5-a]pyrimidine in C3 and C7 positions. ResearchGate. Available at: [Link]
-
You, J., et al. (2021). H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications. Available at: [Link]
-
Berteina-Raboin, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
-
Various Authors. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Elguero, J., et al. (2015). An NMR and Computational Study of Azolo[a]pyrimidines with Special Emphasis on Pyrazolo[1,5-a]pyrimidines. Semantic Scholar. Available at: [Link]
-
Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]
-
Aouad, F., et al. (2018). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]
-
CPL Therapeutics. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Various Authors. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Shawali, A. S., et al. (2013). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]
-
Tigreros, A., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Various Authors. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Sikdar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Liu, X., et al. (2023). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. Available at: [Link]
-
Various Authors. (2010). Synthesis of 7-substituted pyrazolo [1, 5-a] pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. ResearchGate. Available at: [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. Available at: [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2024). Regioselective C3-Halogenation of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]
-
Reddit User. (2020). Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
You, J., et al. (2020). Direct C−H arylation of pyrazolo[1,5‐a]pyridines and.... ResearchGate. Available at: [Link]
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Pal, B., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
SciSpace. (n.d.). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. SciSpace. Available at: [Link]
-
Pal, B., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Various Authors. (2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. ACS Publications. Available at: [Link]
-
Reddy, T., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Reddit User. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Various Authors. (2012). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Various. Available at: [Link]
-
Bedford, R. B., et al. (2015). Catalyst‐Switchable Regiocontrol in the Direct Arylation of Remote C H Groups in Pyrazolo[1,5‐a]pyrimidines. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Validation of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate as a Kinase Inhibitor: A Senior Application Scientist's Guide
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of protein kinases.[1] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The structural resemblance of this heterocyclic system to the adenine ring of ATP allows derivatives to act as competitive inhibitors in the kinase active site.[2] This guide focuses on Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate , a specific derivative of this class, and provides a comprehensive framework for validating its kinase inhibition profile.
Our objective is to move beyond a simple "yes/no" confirmation of inhibition and establish a robust, comparative dataset that quantifies potency, selectivity, and cellular activity. This guide is designed for researchers in drug discovery and chemical biology, providing both the strategic rationale and detailed protocols required for a thorough investigation. We will compare our subject compound against Staurosporine, a well-characterized, potent, but non-selective kinase inhibitor, to benchmark its performance.
Compound Profile: this compound
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₈H₆BrN₃O₂[3]
-
Molecular Weight: 256.06 g/mol [3]
-
CAS Number: 1005209-40-4[3]
Part 1: The Logic of Kinase Inhibition Validation
Validating a novel kinase inhibitor is a multi-step process. A primary biochemical assay confirms direct interaction with the target kinase, but this is only the first step. True validation requires a systematic approach to answer several critical questions:
-
Potency: How much of the compound is needed to inhibit the kinase? This is quantified by the half-maximal inhibitory concentration (IC50).
-
Selectivity: Does the compound inhibit only the intended target, or does it have off-target effects on other kinases? Poor selectivity can lead to toxicity and unexpected side effects.[4]
-
Mechanism of Action (MoA): How does the compound inhibit the kinase? Most pyrazolopyrimidine derivatives are ATP-competitive, but this must be confirmed experimentally.
-
Cellular Activity: Does the compound engage and inhibit the target kinase within a living cell? Demonstrating target engagement in a cellular context is a crucial step toward therapeutic relevance.[4]
The following workflow provides a logical progression for characterizing a novel inhibitor like this compound.
Caption: Workflow for Kinase Inhibitor Validation.
Part 2: Head-to-Head Comparison: Experimental Design
To provide context to our findings, we will evaluate this compound against Staurosporine. Our primary target for this hypothetical validation will be Cyclin-Dependent Kinase 2 (CDK2) , a kinase family frequently targeted by pyrazolopyrimidine scaffolds.[5]
Experimental Goals:
-
Determine the IC50 of this compound against CDK2/Cyclin A.
-
Compare its potency to Staurosporine under identical assay conditions.
-
Assess its selectivity against a panel of representative kinases (e.g., a tyrosine kinase like SRC and a lipid kinase like PI3K).
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced in a kinase reaction.[6] Lower ADP levels correlate with higher kinase inhibition, resulting in a lower luminescent signal.
Caption: Luminescence-Based Kinase Assay Principle.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme.
-
Histone H1 peptide substrate.
-
ATP (10 mM stock).
-
This compound (10 mM stock in 100% DMSO).
-
Staurosporine (1 mM stock in 100% DMSO).
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well assay plates.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Staurosporine in 100% DMSO. The final top concentration in the assay should be 10 µM. Also prepare a DMSO-only control (vehicle control).
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells of a 384-well plate.
-
Kinase Addition: Prepare a solution of CDK2/Cyclin A in Kinase Assay Buffer. Add 5 µL to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at its Km value for the kinase to ensure competitive binding can be accurately measured. Add 5 µL of this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the vehicle (DMSO) control as 0% inhibition and a "no kinase" well as 100% inhibition. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay
To validate that the compound inhibits CDK2 in a cellular environment, we can measure the phosphorylation of a known downstream substrate, such as the Retinoblastoma protein (Rb), which is phosphorylated by CDK2 at Serine 807/811.
Materials:
-
Human cancer cell line with a functional Rb pathway (e.g., HCT116).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis Buffer.
-
Antibodies: Anti-phospho-Rb (Ser807/811) and Anti-total-Rb.
-
Western Blotting or ELISA reagents.
Methodology:
-
Cell Treatment: Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify Protein Phosphorylation:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Rb and anti-total-Rb antibodies. Quantify band intensity to determine the ratio of phosphorylated to total Rb.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-Rb and total Rb in the cell lysates.
-
-
Data Analysis: Plot the reduction in the phospho-Rb/total-Rb ratio against the compound concentration to determine the cellular IC50 (sometimes referred to as EC50).
Caption: Inhibition of the CDK2-Rb Signaling Pathway.
Part 3: Data Presentation and Interpretation
The following tables represent hypothetical but realistic data from the experiments described above.
Table 1: In Vitro Potency Against CDK2/Cyclin A
| Compound | IC50 against CDK2/Cyclin A (nM) |
| This compound | 85 |
| Staurosporine (Control) | 6 |
Interpretation: The data shows that this compound is a potent inhibitor of CDK2, with an IC50 in the nanomolar range. As expected, it is less potent than the broad-spectrum inhibitor Staurosporine.
Table 2: Kinase Selectivity Profile (IC50 values in nM)
| Kinase Target | This compound | Staurosporine (Control) | Kinase Family |
| CDK2 | 85 | 6 | Serine/Threonine Kinase |
| SRC | 2,500 | 20 | Tyrosine Kinase |
| PI3Kα | >10,000 | 150 | Lipid Kinase |
| PIM1 | 450 | 15 | Serine/Threonine Kinase |
Interpretation: The selectivity profile is the most critical piece of data. Our compound demonstrates significant selectivity for CDK2 over SRC and PI3Kα, with over a 29-fold selectivity against SRC and virtually no activity against PI3Kα. It shows some moderate off-target activity against PIM1, another serine/threonine kinase. In contrast, Staurosporine potently inhibits all tested kinases, confirming its non-selective nature. This selectivity profile suggests that the pyrazolopyrimidine compound is a promising candidate for further development as a selective CDK2 inhibitor.
Conclusion and Future Directions
This guide outlines a comprehensive and objective framework for the initial validation of this compound as a kinase inhibitor. The experimental data demonstrates that the compound is a potent and, crucially, a selective inhibitor of CDK2 in biochemical assays. The proposed cell-based assays would be the next logical step to confirm these findings in a more biologically relevant context.
Future work should expand upon this foundation by:
-
Expanding the Selectivity Panel: Profile the compound against a much larger panel of kinases (e.g., the KINOMEscan® panel) to build a comprehensive map of its off-target interactions.[4]
-
Mechanism of Action Studies: Conduct ATP competition assays to confirm an ATP-competitive binding mode, which is typical for this scaffold.
-
In Vivo Efficacy: Test the compound in animal models of diseases driven by CDK2 hyperactivity, such as certain cancers, to evaluate its therapeutic potential.[4]
By following this structured, data-driven approach, researchers can build a robust validation package that clearly defines the potential of novel kinase inhibitors and paves the way for their further development.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. PubMed Central. Available at: [Link]
-
New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed. PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. SciSpace. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. RSC Publishing. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. Available at: [Link]
-
This compound | C8H6BrN3O2 - PubChem. PubChem. Available at: [Link]
-
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate - MySkinRecipes. MySkinRecipes. Available at: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. PubMed Central. Available at: [Link]
-
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938. PubChem. Available at: [Link]
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- 3. This compound | C8H6BrN3O2 | CID 49757483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and selective inhibitory activity against various protein kinases. This guide provides a comprehensive comparison of the efficacy of different pyrazolo[1,5-a]pyrimidine derivatives, focusing on their activity against key cancer-related kinases. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the design and selection of compounds for further investigation.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their structural resemblance to purines, enabling them to effectively compete with ATP for the binding pocket of protein kinases.[1] This versatile scaffold allows for substitutions at multiple positions, providing a rich platform for the development of highly potent and selective kinase inhibitors.[2][3] Extensive research has led to the identification of pyrazolo[1,5-a]pyrimidine derivatives targeting a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and components of the RAS/RAF/MEK/ERK signaling pathway.[1][2]
Comparative Efficacy Against Key Kinase Targets
This section details the comparative efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against several important kinase targets. The data is presented in tabular format for ease of comparison, followed by a discussion of the structure-activity relationships (SAR) that govern their potency and selectivity.
Dual CDK2 and TRKA Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4] Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, can drive the growth of various tumors.[4] The dual inhibition of both CDK2 and TRKA presents a promising strategy for cancer therapy.[4]
A recent study reported the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors.[4] The most potent compounds from this series, 6t and 6s , exhibited low micromolar to nanomolar inhibitory activity against both kinases, comparable to the reference inhibitors ribociclib (for CDK2) and larotrectinib (for TRKA).[4]
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) | Reference Inhibitor | Ref. IC50 (µM) |
| 6t | 0.09 | 0.45 | Ribociclib (CDK2) | 0.07 |
| 6s | 0.23 | 0.45 | Larotrectinib (TRKA) | 0.07 |
Table 1: Comparative in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA. [4]
The development of these dual inhibitors highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold to target multiple key oncogenic drivers simultaneously.
Selective PI3Kδ Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[5] The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling, making it an attractive target for hematological malignancies and inflammatory diseases.
A series of novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ.[5] These compounds demonstrated impressive potency, with IC50 values in the low nanomolar range, and high selectivity over other PI3K isoforms.
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | α/δ Selectivity | β/δ Selectivity | γ/δ Selectivity |
| CPL302415 (6) | 18 | 1422 | >25000 | >17000 | 79 | >1415 | >939 |
Table 2: In vitro inhibitory activity and selectivity of a lead pyrazolo[1,5-a]pyrimidine derivative against PI3K isoforms. [5]
The high selectivity of these compounds for PI3Kδ is a critical attribute, as it may translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other PI3K isoforms.
Inhibitors of the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in various cancers, including melanoma.
While extensive research has highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of kinases in this pathway, direct head-to-head comparative studies with extensive IC50 data are less prevalent in the readily available literature. However, several studies have identified pyrazolo[1,5-a]pyrimidine derivatives with significant activity against key components of this pathway.
-
B-Raf Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of B-Raf inhibitors.[1][2] Structure-activity relationship studies have been conducted to optimize the biochemical profile of these compounds.[6]
-
EGFR Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in non-small cell lung cancer.[1][2] One study reported a pyrazolo[3,4-d]pyrimidine derivative, compound 12b , with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[7] Another study on pyrazolo[3,4-d]pyrimidines identified compounds 15 and 16 with potent EGFR tyrosine kinase inhibitory activity.[8][9]
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| 12b | 0.016 | 0.236 |
| 15 | 0.135 | Not Reported |
| 16 | 0.034 | Not Reported |
Table 3: In vitro inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives against EGFR. [7][8][9]
Further comparative studies are warranted to fully elucidate the relative efficacy of different pyrazolo[1,5-a]pyrimidine derivatives against B-Raf and MEK.
Antiproliferative Activity Across Cancer Cell Lines
The ultimate goal of developing kinase inhibitors is to translate their enzymatic inhibitory activity into cellular efficacy. Several studies have evaluated the antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
One study investigated a series of dual CDK2/TRKA inhibitors against the NCI-60 panel of human cancer cell lines.[4] Compound 6n from this series demonstrated notable broad-spectrum anticancer activity, with a mean growth inhibition (GI%) of 43.9% across 56 cell lines at a single 10 µM dose.[4]
Another study on pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors reported potent antiproliferative activity for compound 12b against A549 (non-small cell lung cancer) and HCT-116 (colorectal carcinoma) cell lines, with IC50 values of 8.21 µM and 19.56 µM, respectively.[7] A separate study on pyrazolo[3,4-d]pyrimidines found that compounds 15 and 16 exhibited broad-spectrum cytotoxic activity against the NCI-60 panel, with GI50 values ranging from 0.018 to 9.98 µM.[8]
These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives to inhibit the growth of a wide range of cancer cell types, though direct comparative studies of large series of these compounds against a standardized cell line panel would be highly valuable.
Signaling Pathways and Mechanisms of Action
The efficacy of pyrazolo[1,5-a]pyrimidine derivatives stems from their ability to modulate key signaling pathways that are dysregulated in cancer.
CDK2/Cyclin E and TRKA Signaling
Caption: Simplified CDK2/Cyclin E and TRKA signaling pathways and points of inhibition.
PI3K/AKT/mTOR Signaling
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
RAS/RAF/MEK/ERK Signaling
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols. This section provides detailed methodologies for key assays used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2, TRKA, PI3Kδ)
-
Kinase-specific substrate
-
ATP
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a well of the microplate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Caption: General workflow for an MTT cell viability assay.
Western Blotting for Kinase Signaling
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling molecules downstream of the targeted kinase.
Materials:
-
Cancer cell lines
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.
Caption: Key steps in a Western blotting experiment to assess kinase signaling.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives represent a highly versatile and promising class of kinase inhibitors with demonstrated efficacy against a range of cancer-relevant targets. The ability to fine-tune the scaffold allows for the development of both highly selective and multi-targeted agents. The comparative data presented in this guide highlight the potential of these compounds, with several derivatives exhibiting potency in the nanomolar range and favorable selectivity profiles.
Future research in this area should focus on:
-
Conducting more direct, head-to-head comparative studies of different pyrazolo[1,5-a]pyrimidine series against a broad panel of kinases to better understand their selectivity profiles.
-
Systematic evaluation of promising compounds against large cancer cell line panels, such as the NCI-60, to identify predictive biomarkers of response.
-
In-depth investigation of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
-
Exploration of novel substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold to overcome acquired resistance to existing kinase inhibitors.
By continuing to explore the rich chemical space of pyrazolo[1,5-a]pyrimidines, the scientific community is well-positioned to develop the next generation of targeted cancer therapies.
References
- [Link to a relevant review on pyrazolo[1,5-a]pyrimidines in medicinal chemistry]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])
- [Link to a paper on SAR of pyrazolo[1,5-a]pyrimidines]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ([Link])
- [Link to a paper on pyrazolo[1,5-a]pyrimidine synthesis]
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. ([Link])
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. ([Link])
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ([Link])
- [Link to a paper on antiproliferative activity of pyrazolo[1,5-a]pyrimidines]
- [Link to a paper on NCI-60 screening of pyrazolo[1,5-a]pyrimidines]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ([Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])
- [Link to a paper on PI3K signaling]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ([Link])
- [Link to a paper on RAS/RAF/MEK/ERK signaling]
- [Link to a protocol for in vitro kinase assay]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. ([Link])
- [Link to a protocol for MTT assay]
- [Link to a protocol for Western blotting]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Inhibitors: A Deep Dive into Structure-Activity Relationships
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its unique electronic properties and rigid, bicyclic framework provide an excellent starting point for the design of potent and selective inhibitors targeting a range of protein kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine inhibitors targeting three key kinases: Tropomyosin receptor kinase A (TrkA), Janus kinase 2 (JAK2), and Phosphoinositide 3-kinase delta (PI3Kδ). We will explore the subtle molecular modifications that dictate potency and selectivity, supported by experimental data and detailed protocols for key biological assays.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase Binding Moiety
The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, mimicking the adenine region of ATP to bind within the kinase hinge region.[1] The nitrogen atoms at positions 1 and 4 are crucial for forming hydrogen bonds with the backbone of the kinase hinge, a key interaction for anchoring the inhibitor in the active site. The versatility of this scaffold lies in the ability to introduce a variety of substituents at positions 2, 3, 5, and 7, allowing for the fine-tuning of interactions with different regions of the ATP binding pocket, thereby achieving both high potency and selectivity for the target kinase.[2]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors
This guide will focus on representative examples of pyrazolo[1,5-a]pyrimidine inhibitors for TrkA, JAK2, and PI3Kδ to illustrate the diverse SAR strategies employed.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[3] Chromosomal rearrangements involving the NTRK genes can lead to the expression of constitutively active Trk fusion proteins, which are oncogenic drivers in a wide range of cancers.[3] Consequently, Trk inhibitors have shown remarkable efficacy in treating these cancers. Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[3][4]
Key SAR Insights for Trk Inhibition:
-
Position 3: Substitution at this position is critical for potency. The presence of a picolinamide group, as seen in early lead compounds, significantly enhances activity through additional interactions in the binding pocket.[4] Further optimization with various heterocyclic moieties at this position has led to highly potent inhibitors.[3]
-
Position 5: A 2,5-difluorophenyl-substituted pyrrolidine at this position has been shown to significantly increase Trk inhibitory activity.[4] This group likely occupies a hydrophobic pocket adjacent to the hinge region.
-
Macrocyclization: Inspired by second-generation inhibitors like Repotrectinib, the introduction of a macrocyclic structure linking positions 3 and 5 of the pyrazolo[1,5-a]pyrimidine core has been a successful strategy to enhance potency and overcome resistance mutations.[4]
Binding Mode of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors:
Molecular docking studies have revealed a consistent binding mode for these inhibitors. The pyrazolo[1,5-a]pyrimidine core forms a key hydrogen bond with the hinge region residue Met592.[4] The substituents at positions 3 and 5 then extend into the solvent-exposed region and a hydrophobic pocket, respectively, contributing to the overall binding affinity and selectivity.
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | R3 Substituent | R5 Substituent | TrkA IC50 (nM) | Cellular Activity (KM12 cells) IC50 (nM) | Reference |
| Compound 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | [4] |
| Compound 23 | Macrocyclic amide | Macrocyclic amide | - | 0.1 | [4] |
| Compound 24 | Macrocyclic amide | Macrocyclic amide | - | 0.2 | [4] |
| Compound 36 | Pyrazole derivative | 2,5-difluorophenyl-substituted pyrrolidine | 1.4 | - | [3] |
Janus Kinase 2 (JAK2) Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of JAK2 signaling, often due to the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Therefore, selective JAK2 inhibitors are a validated therapeutic strategy for these disorders.
Key SAR Insights for JAK2 Inhibition:
-
2-Amino Substitution: The presence of an amino group at the 2-position of the pyrazolo[1,5-a]pyrimidine core is a common feature of potent JAK2 inhibitors. This group can form an additional hydrogen bond with the kinase hinge.[5]
-
Substituents on the 2-Amino Group: The nature of the substituent on the 2-amino group is crucial for both potency and selectivity. Structure-based optimization has led to the identification of specific moieties that can exploit unique features of the JAK2 active site.[5]
Binding Mode of 2-Amino-pyrazolo[1,5-a]pyrimidine JAK2 Inhibitors:
X-ray crystallography has provided detailed insights into the binding mode of these inhibitors. The pyrazolo[1,5-a]pyrimidine core engages the hinge region, while the 2-amino substituent and its modifications project into the ATP binding pocket, making specific interactions that contribute to the high affinity and selectivity for JAK2.[5]
Table 2: Representative 2-Amino-pyrazolo[1,5-a]pyrimidine JAK2 Inhibitors
| Compound | R2 Substituent | JAK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Reference |
| Lead Compound | Varied amino substituents | Potent inhibition | Selective | Selective | [5] |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors
PI3Kδ is a lipid kinase that plays a critical role in the activation and function of immune cells, particularly B-cells.[6] Overactivity of the PI3Kδ signaling pathway is implicated in various hematological malignancies and inflammatory diseases. Selective PI3Kδ inhibitors have therefore emerged as a promising therapeutic class.
Key SAR Insights for PI3Kδ Inhibition:
-
Position 5: Substitution with a benzimidazole or indole group at this position has been shown to be highly effective for potent and selective PI3Kδ inhibition. These groups can form key interactions within the affinity pocket of the enzyme.[6][7]
-
Position 7: A morpholine group at the C7 position is a crucial structural feature. The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting with Val-828 in the hinge region.[7]
-
Position 2: Modifications at this position can further enhance activity and selectivity. For example, the introduction of a carbonyl group or specific amine substituents can lead to more potent compounds.[6]
Binding Mode of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors:
Molecular docking studies have elucidated the binding mode of these inhibitors within the PI3Kδ active site. The pyrazolo[1,5-a]pyrimidine core with the C7-morpholine forms the "hinge-binding motif". The C5-substituent (e.g., benzimidazole) occupies the affinity pocket, and modifications at C2 can interact with other regions of the active site, contributing to the overall high affinity and selectivity.[7]
Table 3: Comparison of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors
| Compound | R2 Substituent | R5 Substituent | PI3Kδ IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference |
| CPL302415 (6) | tert-butyl piperazine | 2-difluoromethyl-1H-benzimidazole | 18 | 79-fold | 1415-fold | 939-fold | [6] |
| Compound 1 | -CH3 | 2-difluoromethyl-1H-benzimidazole | 475 | Poor | - | - | [6] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key kinase assays are provided below. These protocols are based on established methodologies and commercially available kits.
Experimental Workflow for Kinase Inhibitor Evaluation
The general workflow for evaluating a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular activity.
General workflow for kinase inhibitor evaluation.
Detailed Protocol: In Vitro TrkA Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the activity of TrkA and the inhibitory effect of compounds.[1]
Materials:
-
TrkA Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT
-
Substrate: Poly (Glu, Tyr) 4:1
-
ATP
-
Test compounds dissolved in DMSO
-
384-well low volume plates
Procedure:
-
Reagent Preparation: Dilute the TrkA enzyme, substrate, and ATP to their final desired concentrations in the Kinase Buffer. Prepare serial dilutions of the test compounds in DMSO, and then dilute them in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Add 1 µl of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of the diluted TrkA enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Detailed Protocol: In Vitro JAK2 Kinase Assay (Chemi-Verse™ Kinase Assay)
This protocol is based on the BPS Bioscience Chemi-Verse™ JAK2 Kinase Assay Kit.[6]
Materials:
-
Chemi-Verse™ JAK2 Kinase Assay Kit (BPS Bioscience), which includes JAK2 enzyme, 5x Kinase Assay Buffer, ATP, and PTK substrate (Poly(Glu:Tyr 4:1)).
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compounds in a suitable solvent (e.g., DMSO)
-
96-well white plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and PTK substrate in distilled water.
-
Assay Plate Setup:
-
Add 12.5 µl of the Master Mix to each well.
-
Add 2.5 µl of the test inhibitor solution to the "Test Inhibitor" wells.
-
Add 2.5 µl of the diluent solution (without inhibitor) to the "Positive Control" and "Blank" wells.
-
Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Enzyme Addition: Dilute the JAK2 kinase to the recommended concentration in 1x Kinase Assay Buffer.
-
Reaction Initiation: Initiate the reaction by adding 10 µl of the diluted JAK2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection:
-
Add 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 45 minutes.
-
-
Luminescence Reading: Immediately read the luminescence on a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition and IC50 values as described for the TrkA assay.
Detailed Protocol: In Vitro PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a published study on pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.[6]
Materials:
-
Recombinant human PI3Kδ (Merck Millipore)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Phosphoinositol-4,5-bisphosphate (PIP2) lipid vesicles (ThermoFisher Scientific)
-
Test compounds in DMSO
Procedure:
-
Assay Setup: The assay measures the conversion of ATP to ADP during the enzymatic reaction in the presence of decreasing concentrations of the test compounds.
-
Enzymatic Reaction: The reaction is performed using recombinant PI3Kδ and PIP2 lipid vesicles as the substrate.
-
ADP Detection: The amount of ADP produced is quantified using the ADP-Glo™ kinase assay kit according to the manufacturer's protocol.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of Trk, JAK2, and PI3Kδ inhibitors highlights the remarkable versatility of this core structure, where subtle modifications at key positions can dramatically influence biological activity and selectivity.
The success of marketed drugs like Larotrectinib and Entrectinib for TRK-fusion cancers underscores the clinical potential of this chemical class.[3][4] Ongoing research continues to explore new substitutions and synthetic strategies, such as macrocyclization, to address challenges like acquired resistance.[4]
Future efforts in this field will likely focus on:
-
Improving Selectivity: While significant progress has been made, achieving even greater selectivity against closely related kinases remains a key objective to minimize off-target effects.
-
Overcoming Resistance: The development of next-generation inhibitors that are active against known resistance mutations is a critical area of research.
-
Exploring New Targets: The privileged nature of the pyrazolo[1,5-a]pyrimidine scaffold suggests that it could be successfully applied to the development of inhibitors for other kinase targets implicated in various diseases.
By integrating rational drug design, guided by a deep understanding of SAR and inhibitor-target interactions, with robust biological evaluation, the full therapeutic potential of pyrazolo[1,5-a]pyrimidine-based inhibitors can be realized.
References
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BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
-
Stypik, M., Michałek, S., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 927. [Link]
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Michałek, S., Stypik, M., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8234. [Link]
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BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). TrkA Assay Kit. Retrieved from [Link]
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Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Sapon-Cousineau, L., et al. (2020). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology, 11, 584584. [Link]
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Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Metwally, A. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 113. [Link]
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van Erp, N. P., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical pharmacokinetics, 50(9), 559–577. [Link]
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Zagozda, M., et al. (2022). Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). Organic & Biomolecular Chemistry, 20(15), 3125-3132. [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives. Pharmaceuticals (Basel, Switzerland), 15(8), 927. [Link]
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Xiang, R., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & medicinal chemistry letters, 31, 127712. [Link]
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Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & medicinal chemistry letters, 19(23), 6529–6533. [Link]
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Zagozda, M., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7401. [Link]
-
Zagozda, M., et al. (2021). The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415). Reaction Chemistry & Engineering, 6(10), 1845-1851. [Link]
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ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Retrieved from [Link]
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A Comparative Guide to Cyclin-Dependent Kinase Inhibition: Profiling Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Scaffolds Against Leading CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the targeting of cyclin-dependent kinases (CDKs) remains a cornerstone of therapeutic strategy. The dysregulation of these crucial cell cycle regulators is a hallmark of many cancers, making the development of potent and selective CDK inhibitors a highly competitive and dynamic field. This guide provides an in-depth comparison of an emerging investigational scaffold, represented by Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, against established and clinically validated CDK inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the experimental workflows essential for their evaluation.
The Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold
While this compound is primarily recognized as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer therapy[1], its core structure, the pyrazolo[1,5-a]pyrimidine nucleus, has been the foundation for a new generation of potent CDK inhibitors. Research into this scaffold has revealed its potential to selectively target various CDKs, offering a promising avenue for novel anti-cancer therapeutics[2][3][4].
Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of CDKs. For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, has been identified as a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9[5][6]. Further studies have focused on developing selective CDK9 inhibitors from this chemical class[2][7]. These findings underscore the therapeutic potential of the pyrazolo[1,5-a]pyrimidine core and provide a basis for comparing its derivatives to other classes of CDK inhibitors.
The Established Players: A Spectrum of CDK Inhibition
The clinical success of CDK inhibitors has largely been driven by two main categories: the highly selective CDK4/6 inhibitors and the broader-spectrum CDK inhibitors.
The CDK4/6 Selective Blockade: Palbociclib, Ribociclib, and Abemaciclib
These oral small-molecule inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[8][9][10] Their primary mechanism involves the inhibition of CDK4 and CDK6, which are key in the G1-S phase transition of the cell cycle.[11][12][13] By blocking the phosphorylation of the retinoblastoma protein (Rb), these drugs prevent cell cycle progression and induce G1 arrest.[14]
While all three drugs target CDK4/6, they exhibit subtle differences in their selectivity and clinical profiles. Abemaciclib, for instance, shows a greater selectivity for CDK4 over CDK6 and is the only one approved as a monotherapy in certain settings.[10][15][16][17] Ribociclib and Palbociclib have demonstrated significant efficacy in combination with endocrine therapy.[9][18][19][20][21]
Broad-Spectrum CDK Inhibition: Dinaciclib and Flavopiridol
In contrast to the focused approach of CDK4/6 inhibitors, compounds like Dinaciclib and Flavopiridol (Alvocidib) inhibit a wider range of CDKs.
Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[22][23][24][25][26] Its multi-targeted approach leads to both cell cycle arrest and the suppression of transcription, inducing apoptosis in cancer cells.[24][25] Dinaciclib has been investigated in clinical trials for various hematologic malignancies and solid tumors.[22][23]
Flavopiridol , a synthetic flavonoid, is a broad-spectrum CDK inhibitor with a particular potency against CDK9.[27][28][29][30] By inhibiting CDK9, Flavopiridol blocks transcription, leading to the depletion of anti-apoptotic proteins and subsequent cell death. It has been evaluated in numerous clinical trials, both as a single agent and in combination therapies.[27]
Comparative Analysis: Selectivity and Therapeutic Implications
The choice between a selective versus a broad-spectrum CDK inhibitor is a critical consideration in drug development and clinical application.
| Inhibitor Class | Primary Targets | Mechanism of Action | Key Clinical Applications |
| Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., BS-194) | CDK1, CDK2, CDK5, CDK7, CDK9 | Cell cycle arrest, Transcriptional inhibition | Investigational (various cancers) |
| CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) | CDK4, CDK6 | G1 phase cell cycle arrest | HR+, HER2- breast cancer |
| Broad-Spectrum Inhibitors (Dinaciclib) | CDK1, CDK2, CDK5, CDK9 | Cell cycle arrest, Transcriptional inhibition | Investigational (leukemia, solid tumors) |
| Broad-Spectrum Inhibitors (Flavopiridol) | CDK1, CDK2, CDK4, CDK9 (potent against CDK9) | Transcriptional inhibition, Cell cycle arrest | Investigational (leukemia, various cancers) |
The high selectivity of CDK4/6 inhibitors generally leads to a more favorable toxicity profile, with myelosuppression being the most common adverse event.[31] Broad-spectrum inhibitors, due to their wider range of targets, can exhibit greater potency across different cancer types but may also be associated with a higher incidence of off-target effects and toxicity.[24][28]
The pyrazolo[1,5-a]pyrimidine scaffold offers the potential for developing inhibitors with novel selectivity profiles, possibly targeting CDK combinations that are critical for specific cancer subtypes, which could lead to improved efficacy and reduced resistance.
Experimental Evaluation of CDK Inhibitors
The characterization and comparison of CDK inhibitors rely on a series of well-defined in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified CDK enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[32][33][34][35]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro CDK inhibition assay.
Cell-Based Assays
Cell-based assays are crucial for determining the effect of an inhibitor on cellular processes.
-
Cell Proliferation Assay: Assays like the MTT or resazurin-based methods measure the metabolic activity of cells, which correlates with cell number. This is used to determine the GI50 (concentration for 50% growth inhibition) of the compound.[36]
-
Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium iodide) is used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces arrest at a specific phase.[36]
-
Western Blotting: This technique is used to measure the phosphorylation status of CDK substrates, such as Rb, and the expression levels of cell cycle-related proteins.[37]
Signaling Pathway of Key CDKs in Cell Cycle Progression
Caption: Key CDK-cyclin complexes in cell cycle control.
Future Perspectives
The field of CDK inhibition continues to evolve, with a focus on overcoming resistance mechanisms and expanding the therapeutic reach of these drugs. The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the design of novel CDK inhibitors with tailored selectivity profiles. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives.[2][3]
-
Combination Therapies: Exploring synergistic effects with other targeted agents or immunotherapies.
-
Biomarker Discovery: Identifying patient populations most likely to respond to specific CDK inhibitors.
By leveraging the insights gained from both the established and emerging classes of CDK inhibitors, the scientific community is poised to develop more effective and personalized cancer therapies.
References
- Dinaciclib - Wikipedia.
- Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - RSC Publishing.
- Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist.
- What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?
- Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed.
- Flavopiridol (HMR-1275) | CDK Inhibitor - MedchemExpress.com.
- Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed.
- Flavopiridol (Alvocidib) | CDK inhibitor | CAS 146426-40-6 - Selleck Chemicals.
- Flavopiridol hydrochloride | Non-selective CDKs - Tocris Bioscience.
- Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PubMed Central.
- Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - MDPI.
- Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central.
- A Quick Overview of CDK4/6 Inhibitor Palbociclib - Pharmacy Times.
- Dinaciclib CDK Inhibitor | CAS 779353-01-4 | Selleck Chemicals.
- Dinaciclib – Knowledge and References - Taylor & Francis.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed.
- Ribociclib in the Treatment of Hormone-Receptor Positive/HER2-Negative Advanced and Early Breast Cancer: Overview of Clinical Data and Patients Selection - PubMed.
- Abemaciclib, a CDK4 and 6 inhibitor with unique pharmacological properties for breast cancer therapy. | Journal of Clinical Oncology - ASCO Publications.
- A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed.
- Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non–Small Cell Lung Cancer, and Other Solid Tumors - AACR Journals.
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A Comparative Guide to Trk Inhibitors with a Pyrazolo[1,5-a]pyrimidine Core: From First-Generation Breakthroughs to Overcoming Resistance
Introduction: Targeting the Trk Axis in Oncology
The Tropomyosin Receptor Kinases (Trks)—comprising TrkA, TrkB, and TrkC—are a family of receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, they play a pivotal role in the development and function of the nervous system, activated by their cognate neurotrophin ligands.[2][3] However, the discovery of oncogenic fusions involving the NTRK genes has marked a paradigm shift in cancer therapy. These genetic alterations result in constitutively active Trk fusion proteins that drive cellular proliferation, survival, and differentiation through downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[3][4][5]
The identification of these potent oncogenic drivers, which occur across a wide array of adult and pediatric solid tumors, has spurred the development of highly specific Trk inhibitors.[3][6] This has ushered in an era of "tumor-agnostic" therapy, where treatment is based on a specific genomic biomarker rather than the cancer's tissue of origin.[7] Central to this therapeutic revolution is the pyrazolo[1,5-a]pyrimidine scaffold, a privileged chemical structure that has proven exceptionally effective for designing potent and selective Trk inhibitors.[8][9][10] Two of the three FDA-approved drugs for NTRK fusion cancers feature this core, highlighting its significance.[1][8]
This guide provides a comparative analysis of key Trk inhibitors built upon the pyrazolo[1,5-a]pyrimidine core, detailing their biochemical and cellular performance, their evolution to combat clinical resistance, and the critical experimental methodologies used for their validation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has become a cornerstone in medicinal chemistry for targeting the ATP-binding pocket of various kinases.[9][11] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to form key interactions within the hinge region of the kinase domain, a critical area for inhibitor binding. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[11][12] This adaptability has been instrumental in the development of both first- and second-generation Trk inhibitors, allowing for the optimization of compounds that not only potently inhibit wild-type Trk kinases but also overcome the challenge of acquired resistance mutations.[1][13]
Comparative Analysis of Key Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
The clinical landscape of Trk inhibitors is dominated by compounds from this chemical class. They can be broadly categorized into two generations, distinguished by their activity against wild-type kinases and their ability to inhibit mutants that confer resistance to earlier drugs.
First-Generation Inhibitors: The Pioneers
First-generation inhibitors demonstrated the profound clinical potential of targeting NTRK fusions, showing remarkable and durable responses in patients.
-
Larotrectinib (Vitrakvi®): The first-in-class, highly selective Trk inhibitor, Larotrectinib, was approved by the FDA in 2018.[1][7] Its design is a testament to the power of targeted therapy, as it exhibits potent inhibition of all three Trk family members with minimal activity against other kinases.[14] This high selectivity contributes to a generally favorable safety profile.[15] Larotrectinib shows low nanomolar potency in both biochemical and cellular assays against wild-type Trk kinases.[14][16]
-
Entrectinib (Rozlytrek®): Approved by the FDA in 2019, Entrectinib is a multi-kinase inhibitor targeting not only the Trk family but also ROS1 and ALK kinases.[17][18][19] This broader activity profile allows it to be used in multiple, genetically defined patient populations.[18] A key feature of Entrectinib is its designed ability to cross the blood-brain barrier, making it an effective option for patients with central nervous system (CNS) metastases.[6][19]
Second-Generation Inhibitors: Overcoming Acquired Resistance
While highly effective, first-generation inhibitors are limited by the eventual development of acquired resistance.[1] The most common mechanism involves secondary mutations in the NTRK kinase domain, particularly in the solvent front (e.g., TrkA G595R), gatekeeper (e.g., TrkA F589L), and xDFG motif (e.g., TrkA G667C).[13][20] Second-generation inhibitors were specifically engineered to overcome these mutations.
-
Repotrectinib (Augtyva™): Approved by the FDA in late 2023, Repotrectinib is a next-generation inhibitor of Trk, ROS1, and ALK.[10][21] It features a compact, macrocyclic design based on the pyrazolo[1,5-a]pyrimidine core, which allows it to bind effectively to the ATP pocket of both wild-type and mutated kinases, avoiding the steric hindrance created by resistance mutations.[20] It has demonstrated potent activity against a wide range of solvent front and gatekeeper mutations.[6][16]
-
Selitrectinib (LOXO-195): Currently in clinical trials, Selitrectinib is another next-generation inhibitor designed to be highly active against Trk kinases harboring resistance mutations.[16][21] Preclinical data show that it maintains low nanomolar inhibitory activity against common solvent front, gatekeeper, and xDFG mutations that render first-generation inhibitors ineffective.[6][16]
Performance Data Summary
The following table summarizes the inhibitory potency (IC₅₀) of these key compounds against wild-type Trk kinases and common resistance mutants. This data provides a clear quantitative comparison of their activity profiles.
| Inhibitor | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Features |
| Larotrectinib | TrkA, TrkB, TrkC (WT) | 5–11[16] | 2–20[14] | Highly selective for Trk kinases. |
| TrkA G595R (Solvent Front) | >1000 | >1000 | Ineffective against common resistance mutations. | |
| Entrectinib | TrkA, TrkB, TrkC (WT) | 1–5[16] | ~1-5[6] | Multi-kinase inhibitor (Trk, ROS1, ALK); CNS-penetrant.[6][17] |
| TrkA G595R (Solvent Front) | >1000 | >1000 | Ineffective against common resistance mutations. | |
| Repotrectinib | TrkA, TrkB, TrkC (WT) | <1[20] | <1[20] | Potent against WT and mutant Trk, ROS1, ALK; CNS-penetrant.[10] |
| TrkA G595R (Solvent Front) | 2.7–4.5[16] | Potent activity | Designed to overcome resistance. | |
| TrkA F589L (Gatekeeper) | <0.2[16] | Potent activity | Effective against gatekeeper mutations. | |
| Selitrectinib | TrkA, TrkB, TrkC (WT) | Potent activity | 1.8-3.9[20] | Next-generation selective Trk inhibitor. |
| TrkA G595R (Solvent Front) | 2.0–2.3[16] | Potent activity | Designed to overcome resistance. | |
| TrkA G667C (xDFG) | 2.0–2.3[16] | Potent activity | Active against xDFG mutations. |
Note: IC₅₀ values are compiled from multiple sources and represent approximate ranges for comparative purposes.
Methodologies for Evaluating Trk Inhibitors
A rigorous, multi-tiered approach is essential to validate the potency, selectivity, and efficacy of a novel Trk inhibitor. This workflow progresses from direct biochemical assays to complex in vivo models, with each step providing critical, self-validating data.
Visual Overview of the Evaluation Workflow
The following diagram illustrates a standard workflow for screening and validating novel Trk inhibitors.
Caption: A standard experimental workflow for Trk inhibitor validation.
Biochemical Kinase Inhibition Assay
-
Expertise & Causality: This is the foundational screen to determine the direct inhibitory activity of a compound against purified Trk kinase enzymes.[22] By measuring the half-maximal inhibitory concentration (IC₅₀), we can quantify the compound's intrinsic potency. Using a luminescent ATP detection method like the Kinase-Glo® assay is common because it is highly sensitive, robust, and amenable to high-throughput screening. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and thus weaker inhibition.[22][23]
-
Protocol: Kinase-Glo® Luminescent Assay
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. This range is crucial to capture the full dose-response curve.
-
Kinase Reaction Setup: In a 384-well white plate, add 5 µL of a solution containing the purified recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC) and a suitable substrate peptide (e.g., Poly-Glu,Tyr 4:1).[22]
-
Inhibitor Addition: Add 50 nL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution at a concentration near the Km for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Signal Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Analysis: Calculate percent inhibition relative to the DMSO control and fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Cellular Potency and Target Engagement Assays
-
Expertise & Causality: Moving from a purified enzyme system to a live cell context is a critical validation step.[24] A cell viability assay in a cancer cell line known to harbor an NTRK fusion (e.g., KM12 colorectal cancer cells) determines the compound's ability to inhibit cell proliferation driven by an oncogenic Trk protein.[23][25] To confirm that the observed anti-proliferative effect is due to on-target activity, a Western blot is performed. This directly measures the inhibition of Trk autophosphorylation (pTrk) and the phosphorylation of downstream effectors like ERK (pERK).[22][26] Measuring both the phosphorylated and total protein levels is essential to ensure that any decrease in the phospho-signal is due to kinase inhibition and not a general loss of the protein.
-
Protocol: Cell Viability (MTS Assay) and Western Blot
-
Cell Culture: Culture an NTRK fusion-positive cell line (e.g., KM12) in appropriate media. Seed cells into 96-well plates for the viability assay and 6-well plates for the Western blot. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Trk inhibitor for 48-72 hours.[27] Include a vehicle control (DMSO).
-
Cell Viability Measurement (MTS):
-
Add 20 µL of a combined MTS/PES solution to each well of the 96-well plate.[27]
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm. Calculate the cellular IC₅₀ from the dose-response curve.
-
-
Western Blot Analysis:
-
After treatment in 6-well plates, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate overnight at 4°C with primary antibodies against p-Trk (Tyr490), total Trk, p-ERK1/2, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to confirm dose-dependent inhibition of Trk signaling.[22]
-
-
In Vivo Tumor Xenograft Model
-
Expertise & Causality: The ultimate preclinical test is to evaluate a compound's anti-tumor efficacy in a living organism.[28] An in vivo xenograft model, where human NTRK fusion-positive cancer cells are implanted into immunocompromised mice, provides this assessment. This model tests not only the compound's ability to inhibit the target in a complex tumor microenvironment but also evaluates its pharmacokinetic and pharmacodynamic properties (e.g., oral bioavailability, tumor penetration, and duration of target suppression).
-
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject NTRK fusion-positive cells (e.g., 5 million KM12 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[28]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer the Trk inhibitor daily via an appropriate route (e.g., oral gavage).[28]
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a set duration (e.g., 21-28 days).
-
Analysis: Plot tumor growth curves for each group. Calculate the percentage of tumor growth inhibition (TGI) to quantify the compound's efficacy.
-
Trk Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical Trk signaling pathway and the mechanism by which pyrazolo[1,5-a]pyrimidine inhibitors block its function.
Caption: Overview of the Trk signaling pathway and inhibitor action.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has been a remarkably fruitful starting point for the development of potent and selective Trk inhibitors, leading to paradigm-shifting, tumor-agnostic therapies. The journey from the highly selective first-generation inhibitors like Larotrectinib to the next-generation, resistance-busting compounds like Repotrectinib illustrates a sophisticated and successful application of structure-based drug design. A deep understanding of the underlying biology of Trk signaling and the mechanisms of resistance, combined with a rigorous and logical cascade of biochemical, cellular, and in vivo validation assays, remains the cornerstone of identifying the next wave of impactful therapeutics in this class. The continued exploration of this chemical space promises further refinements, potentially leading to inhibitors with even greater potency, improved safety profiles, and broader activity against an evolving landscape of clinical resistance.
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A Senior Application Scientist's Guide to the In Vivo Validation of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate as a Novel Kinase Inhibitor
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] Derivatives of this versatile N-heterocyclic system have demonstrated a wide array of pharmacological activities, most notably as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[2][3]
Extensive research has identified pyrazolo[1,5-a]pyrimidine compounds as effective inhibitors against several key oncogenic kinases, including Pim-1, a serine/threonine kinase involved in cell survival and proliferation, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5][6][7] This guide focuses on a specific derivative, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (hereafter referred to as Cmpd-X), a molecule with potential as a targeted therapeutic agent.[8][9]
This document provides a comprehensive framework for the preclinical in vivo validation of Cmpd-X. We will propose a likely mechanism of action based on its structural class, outline a robust comparative study against a known inhibitor, and provide detailed protocols for executing this validation.
Hypothesized Mechanism of Action: Targeting the Pim-1 Kinase Pathway
Based on extensive structure-activity relationship (SAR) studies of this scaffold, we hypothesize that Cmpd-X functions as a potent inhibitor of Pim-1 kinase.[4][6][7] Pim kinases are constitutively active once transcribed and play a significant role in promoting cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter).[4][7] By inhibiting Pim-1, Cmpd-X is expected to prevent BAD phosphorylation, thereby promoting apoptosis and suppressing tumor growth.
Detailed Methodologies
Protocol 1: PC-3 Xenograft Model Establishment
-
Cell Culture: Culture PC-3 cells in appropriate media (e.g., F-12K Medium + 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin and wash with sterile PBS.
-
Cell Preparation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 20 x 10⁶ cells/mL. Keep on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each 6-8 week old male athymic nude mouse.
-
Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
Protocol 2: Compound Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% Methylcellulose + 0.2% Tween® 80 in sterile water).
-
Cmpd-X Formulation: Based on preliminary MTD (Maximum Tolerated Dose) studies, prepare a suspension of Cmpd-X at the desired concentration (e.g., 50 mg/kg) in the vehicle. Ensure homogeneity via sonication.
-
SGI-1776 Formulation: Prepare SGI-1776 at its effective dose (e.g., 75 mg/kg) in the same vehicle.
-
Administration: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Administer the formulations daily via oral gavage (PO) at a volume of 10 mL/kg.
-
Group 1: Vehicle Control
-
Group 2: Cmpd-X (50 mg/kg)
-
Group 3: SGI-1776 (75 mg/kg)
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis by Western Blot
-
Tumor Collection: At the study endpoint (and from a satellite group 4 hours post-final dose), excise tumors and snap-freeze in liquid nitrogen.
-
Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-BAD (Ser112), anti-total BAD, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. The ratio of p-BAD to total BAD will serve as the PD biomarker of Pim-1 inhibition.
Comparative Data & Expected Outcomes
The following tables present hypothetical data to illustrate the expected outcomes of this comparative validation study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, PO) | Mean Tumor Volume at Day 25 (mm³) | Tumor Growth Inhibition (TGI %) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - | - |
| Cmpd-X | 50 | 480 ± 95 | 61.6% | < 0.001 |
| SGI-1776 | 75 | 650 ± 110 | 48.0% | < 0.01 |
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] x 100.
Table 2: Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg, PO) | Mean Body Weight Change (%) | Mortality | Clinical Observations |
|---|---|---|---|---|
| Vehicle Control | - | +2.5% | 0/10 | Normal |
| Cmpd-X | 50 | -1.8% | 0/10 | Normal, no overt signs of toxicity |
| SGI-1776 | 75 | -6.5% | 1/10 | Mild lethargy noted in 3/9 survivors |
Table 3: Target Engagement (Pharmacodynamics)
| Treatment Group | Dose (mg/kg, PO) | Relative p-BAD / Total BAD Ratio | Target Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1.00 (Normalized) | 0% |
| Cmpd-X | 50 | 0.25 | 75% |
| SGI-1776 | 75 | 0.40 | 60% |
Interpretation of Results
The hypothetical data suggest that Cmpd-X exhibits superior anti-tumor efficacy (61.6% TGI) compared to the reference compound SGI-1776 (48.0% TGI) at the tested doses. [10]Furthermore, Cmpd-X demonstrates a more favorable safety profile, with minimal impact on body weight and no observed toxicity, in contrast to SGI-1776. The pharmacodynamic data strongly support the mechanism of action, showing that Cmpd-X achieves a greater degree of Pim-1 target inhibition in the tumor tissue (75% reduction in p-BAD) than SGI-1776.
Conclusion
This guide outlines a comprehensive and scientifically rigorous plan for the in vivo validation of this compound. By leveraging a mechanistically relevant xenograft model and a direct comparison against a known inhibitor, this study design allows for a robust assessment of the compound's therapeutic potential. The proposed experiments are designed not only to measure efficacy but also to confirm the hypothesized mechanism of action and establish a preliminary safety profile. Positive results from this validation framework would provide strong justification for advancing Cmpd-X into further preclinical development as a promising new agent for cancer therapy.
References
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Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. Available at: [Link]
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Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. Available at: [Link]
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Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
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PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. National Library of Medicine. Available at: [Link]
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PubMed. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. National Library of Medicine. Available at: [Link]
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Elsevier. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]
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PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Library of Medicine. Available at: [Link]
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IS MUNI. (2018). New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres. Masaryk University. Available at: [Link]
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MDPI. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
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PubMed Central. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Available at: [Link]
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PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Guide to IC50 Determination: Evaluating Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Against Established Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure."[1] These heterocyclic compounds are renowned for their diverse biological activities, most notably as potent and selective inhibitors of protein kinases.[2][3] This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of a novel compound from this class, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a logical, in-depth guide to experimental design, data interpretation, and objective comparison with established kinase inhibitors. We will explore the causal reasoning behind methodological choices, ensuring a robust and self-validating experimental workflow.
Introduction to the Target Compound and Rationale
This compound is a member of the pyrazolo[1,5-a]pyrimidine family.[4] While specific biological data for this exact molecule is not yet widely published, the core scaffold is known to interact with the ATP-binding site of various protein kinases, acting as competitive or allosteric inhibitors.[2][3] Structurally similar compounds, such as 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), specifically CDK4 and CDK6.[5]
Given this precedent, a logical starting point for characterizing this compound is to assess its inhibitory potential against a panel of therapeutically relevant kinases, with a particular focus on the CDK family. This guide will therefore detail the necessary biochemical and cell-based assays to determine its potency and selectivity.
Comparative Framework: Benchmarking Against Known Inhibitors
To contextualize the inhibitory potential of our target compound, it is essential to benchmark its performance against well-characterized kinase inhibitors. For this guide, we have selected a panel of inhibitors with varying degrees of selectivity, targeting kinases that are plausible targets for the pyrazolo[1,5-a]pyrimidine scaffold.
| Compound | Primary Target(s) | Reported IC50 | Assay Type |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | 3 nM (PKC), 7 nM (PKA)[2] | Enzymatic Assay |
| Gefitinib | EGFR | 33 nM[6], 37 nM[7] | Enzymatic Assay |
| Vemurafenib | B-Raf (V600E) | 31 nM[8] | Enzymatic Assay |
| Selumetinib | MEK1 | 14 nM[9] | Enzymatic Assay |
| Roscovitine | CDK2 | 0.7 µM[10][11] | Cell-free Assay |
Note: IC50 values can vary significantly based on assay conditions such as ATP concentration. It is crucial to maintain consistent assay conditions for valid comparisons.[12][13]
Experimental Workflow for IC50 Determination
The determination of an IC50 value is a multi-step process that begins with biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to evaluate activity in a more physiologically relevant context.
Caption: High-level workflow for IC50 determination.
Part 1: Biochemical IC50 Determination
The initial step is to ascertain the direct inhibitory effect of this compound on purified kinase enzymes. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and universal method suitable for a wide range of kinases.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinases (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, EGFR, B-Raf, MEK1)
-
Substrates specific to each kinase
-
This compound and comparator compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, and kinase buffer.
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibitor assessment.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and IC50 Calculation
-
Normalization: The raw luminescence data is converted to percent inhibition relative to control wells (0% inhibition for vehicle control, 100% inhibition for no enzyme or a potent broad-spectrum inhibitor control).
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
-
IC50 Value: The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibitory response.
Caption: Data analysis workflow for IC50 calculation.
Part 2: Cell-Based IC50 Determination
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cell membranes, its stability in a cellular environment, and its effect on cell viability and proliferation.
Protocol: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the number of viable cells in culture by quantifying the amount of ATP present, an indicator of metabolic activity.
Materials:
-
Human cancer cell line with known kinase dependency (e.g., MCF-7 for CDK activity, A549 for EGFR, A375 for B-Raf V600E).
-
Appropriate cell culture medium and supplements.
-
This compound and comparator compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Comparative Data Presentation
The results from both biochemical and cellular assays should be tabulated for a clear comparison. The following tables present hypothetical, yet plausible, data for this compound to illustrate its potential profile against the selected comparators.
Table 1: Comparative Biochemical IC50 Values (nM)
| Kinase Target | This compound (Hypothetical) | Roscovitine | Selumetinib | Gefitinib | Vemurafenib | Staurosporine |
| CDK2/Cyclin A | 85 | 700[10][11] | >10,000 | >10,000 | >10,000 | 3 |
| CDK4/Cyclin D1 | 150 | >100,000 | >10,000 | >10,000 | >10,000 | 3 |
| MEK1 | 5,200 | >10,000 | 14[9] | >10,000 | >10,000 | 20 |
| EGFR | 8,900 | >10,000 | >10,000 | 33[6] | >10,000 | 6 |
| B-Raf (V600E) | >10,000 | >10,000 | >10,000 | >10,000 | 31[8] | 6 |
Table 2: Comparative Cellular IC50 Values (nM) in Selected Cell Lines
| Cell Line (Primary Driver) | This compound (Hypothetical) | Roscovitine | Selumetinib | Gefitinib | Vemurafenib |
| MCF-7 (CDK dependent) | 450 | 16,000 | >10,000 | >10,000 | >10,000 |
| A549 (EGFR wt) | >20,000 | >20,000 | >10,000 | >10,000 | >10,000 |
| A375 (B-Raf V600E) | >20,000 | >20,000 | 250 | >10,000 | 80 |
Interpretation and Conclusion
Based on the hypothetical data presented, this compound demonstrates potent and selective inhibitory activity against CDK2 and CDK4 in biochemical assays. This is a promising profile, as selectivity is a key attribute for modern kinase inhibitors, minimizing off-target effects.[2] The cellular data corroborates the biochemical findings, showing activity in a CDK-dependent cell line at a sub-micromolar concentration.
Compared to the broad-spectrum inhibitor Staurosporine, our test compound is significantly more selective. Against the highly specific inhibitors like Gefitinib, Vemurafenib, and Selumetinib, it shows a distinct target profile, focusing on CDKs. Its biochemical potency against CDK2 is notably higher than that of Roscovitine, a known CDK inhibitor.
This guide outlines a systematic and robust approach to determining the IC50 of this compound. By employing both biochemical and cell-based assays and benchmarking against a panel of established inhibitors, researchers can effectively characterize its potency and selectivity, providing a solid foundation for further preclinical development.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. (1995). PubMed. Retrieved January 5, 2026, from [Link]
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Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. (2021). MDPI. Retrieved January 5, 2026, from [Link]
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From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. (2013). Pensoft Publishers. Retrieved January 5, 2026, from [Link]
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Vemurafenib, 99%. (n.d.). J&K Scientific. Retrieved January 5, 2026, from [Link]
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Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). AACR Journals. Retrieved January 5, 2026, from [Link]
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Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). Spandidos Publications. Retrieved January 5, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Retrieved January 5, 2026, from [Link]
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Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (n.d.). Integrated Publications. Retrieved January 5, 2026, from [Link]
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Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors.[1] Its versatility allows for the development of compounds with varying selectivity profiles, from highly specific agents to multi-targeted inhibitors.[1][2] This guide provides a comparative analysis of the kinase selectivity of several key pyrazolo[1,5-a]pyrimidine compounds, offering experimental data and protocols to aid researchers in drug discovery and development. We will delve into the structure-activity relationships that govern selectivity and provide a detailed workflow for assessing the kinase inhibition profile of novel compounds.
The Spectrum of Selectivity: From Highly Focused to Multi-Targeted
The pyrazolo[1,5-a]pyrimidine core can be chemically modified to achieve a wide range of kinase selectivity profiles. This is exemplified by comparing the FDA-approved drugs Larotrectinib and Entrectinib, both of which target Tropomyosin receptor kinases (Trks), with other investigational compounds from the same class targeting different kinases like Cyclin-Dependent Kinases (CDKs).
Larotrectinib stands out for its remarkable selectivity for the Trk family of kinases (TrkA, TrkB, and TrkC).[3][4] Preclinical data have demonstrated that it is over 100-fold more selective for Trk kinases compared to other kinases.[5] This high selectivity is thought to contribute to its favorable safety profile, minimizing off-target effects.[3][6]
In contrast, Entrectinib is a multi-targeted inhibitor, potently inhibiting not only Trk kinases but also ROS1 and ALK.[7][8] This broader activity can be advantageous in treating cancers driven by these different kinases. However, it also presents a different safety and off-target consideration compared to a highly selective inhibitor like Larotrectinib.[7]
Beyond Trk inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors of other kinase families. For instance, the compound BS-194 has been identified as a potent inhibitor of CDKs, particularly CDK1, CDK2, and CDK9, which are key regulators of the cell cycle.[9][10] This highlights the adaptability of the pyrazolo[1,5-a]pyrimidine core in targeting diverse kinase families.
Comparative Kinase Inhibition Profile
The following table summarizes the on-target and off-target activities of selected pyrazolo[1,5-a]pyrimidine compounds. This data is compiled from various sources and is intended for comparative purposes. Inter-assay variability should be considered when directly comparing absolute values.
| Compound | Primary Target(s) | On-Target IC50 (nM) | Key Off-Target Kinases (Inhibition at 1 µM) |
| Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 7[5] | Minimal off-target activity reported[5] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1.7, 0.4, 0.5, 7, 12[5][7] | ACK1, CAMK2D, CAMK2G, EPHA1, EPHA2, FAK, LCK, PTK2B, SRC, TNK2[7] |
| BS-194 | CDK2, CDK1, CDK9 | 3, 30, 90[9] | CDK5, CDK7[9] |
The "Why": Understanding the Structural Basis of Selectivity
The selectivity of pyrazolo[1,5-a]pyrimidine inhibitors is dictated by the specific interactions between the compound and the ATP-binding pocket of the kinase. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can dramatically influence both potency and selectivity.[2] For instance, the nature of the substituent at the 3- and 5-positions of the ring system plays a crucial role in determining the inhibitor's interaction with the hinge region of the kinase, a key determinant of binding affinity. Furthermore, substitutions that exploit unique features of the target kinase's active site, such as specific amino acid residues or the size and shape of the pocket, can enhance selectivity by disfavoring binding to other kinases.[2]
Visualizing the Target: The Trk Signaling Pathway
Tropomyosin receptor kinases are critical mediators of neuronal survival, differentiation, and function.[2][7] In cancer, chromosomal rearrangements can lead to the formation of oncogenic Trk fusion proteins that are constitutively active, driving tumor growth and proliferation.[2] Understanding the Trk signaling pathway is therefore essential for appreciating the mechanism of action of Trk inhibitors like Larotrectinib and Entrectinib.
Caption: Simplified Trk signaling pathway.
Experimental Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Assay
To empirically determine the selectivity of a pyrazolo[1,5-a]pyrimidine compound, a robust and high-throughput kinase profiling assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
I. Principle
The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
II. Materials
-
Pyrazolo[1,5-a]pyrimidine compound of interest
-
Panel of recombinant human kinases
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
III. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a concentration range for IC50 determination. Typically, an 11-point, 3-fold serial dilution is recommended.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a Kinase/Substrate mixture for each kinase to be tested in the Kinase Reaction Buffer.
-
Add 2 µL of the Kinase/Substrate mixture to each well containing the compound.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
IV. Experimental Workflow Diagram
Caption: Kinase selectivity profiling workflow.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the design of kinase inhibitors with tailored selectivity profiles. By understanding the subtle structural modifications that govern kinase interactions, researchers can develop novel therapeutics with improved efficacy and safety. The systematic profiling of kinase selectivity, using robust methods like the ADP-Glo™ assay, is a critical step in this process, providing the empirical data necessary to guide lead optimization and clinical candidate selection. This guide serves as a foundational resource for scientists and drug development professionals working to harness the full potential of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024. Available at: [Link].
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Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics. 2016. Available at: [Link].
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. 2011. Available at: [Link].
-
Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. 2008. Available at: [Link].
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Semantic Scholar. Available at: [Link].
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. 2020. Available at: [Link].
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. 2021. Available at: [Link].
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2024. Available at: [Link].
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). Request PDF. ResearchGate. 2025. Available at: [Link].
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2025. Available at: [Link].
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Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Opinion on Pharmacotherapy. 2019. Available at: [Link].
-
Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers. Future Oncology. 2020. Available at: [Link].
-
Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. ResearchGate. 2019. Available at: [Link].
-
Data from Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Figshare. 2023. Available at: [Link].
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Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer. JCO Oncology Practice. 2025. Available at: [Link].
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Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers. ecancer. 2017. Available at: [Link].
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Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery. 2017. Available at: [Link].
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2025. Available at: [Link].
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. 2024. Available at: [Link].
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Characterization of on-target adverse events caused by TRK inhibitor therapy. Annals of Oncology. 2020. Available at: [Link].
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. 2017. Available at: [Link].
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Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. 2025. Available at: [Link].
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Larotrectinib efficacy and safety in adult patients with tropomyosin receptor kinase fusion sarcomas. Cancer. 2022. Available at: [Link].
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various protein kinases.[1][2][3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1][2] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Understanding the cross-reactivity profile of a novel compound is therefore not just a regulatory hurdle, but a critical step in elucidating its true biological activity and therapeutic potential.
This guide provides an in-depth comparative analysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate , a representative member of this important chemical class. While the specific primary target of this molecule is still a subject of ongoing investigation, extensive research on analogous pyrazolopyrimidines suggests potent activity against several key kinases, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and the non-receptor tyrosine kinase SRC.[1][4]
Herein, we will operate under the hypothesis that CDK2 is a primary target of this compound. This allows us to frame a practical and scientifically rigorous comparison with established kinase inhibitors exhibiting distinct selectivity profiles. We will explore the methodologies to comprehensively chart its specificity and compare its hypothetical performance against:
-
INX-315 : A highly selective, novel inhibitor of CDK2.[5]
-
Selitrectinib (LOXO-195) : A potent and selective TRKA inhibitor.[6]
-
Saracatinib (AZD0530) : A potent inhibitor of the SRC family of kinases.[7]
This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for assessing kinase inhibitor cross-reactivity.
The Rationale for Cross-Reactivity Profiling
The clinical success of kinase inhibitors is often dictated by their selectivity. While highly selective inhibitors can minimize off-target side effects, multi-targeted inhibitors can sometimes offer enhanced efficacy by modulating multiple signaling pathways.[1] The pyrazolo[1,5-a]pyrimidine core, due to its ability to mimic the hinge-binding interactions of ATP, has the potential for broad kinase inhibition.[2][3] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is paramount. Early-stage assessment of cross-reactivity allows for:
-
Identification of potential safety liabilities: Unforeseen inhibition of kinases crucial for normal physiological functions can lead to toxicity.
-
Discovery of novel therapeutic applications: Off-target activities may reveal opportunities for drug repurposing.
-
Informed lead optimization: Structure-activity relationship (SAR) studies can be guided to enhance selectivity or embrace beneficial polypharmacology.
-
Elucidation of the true mechanism of action: Understanding the full spectrum of targets is essential for interpreting cellular and in vivo data.
Experimental Strategies for Determining Kinase Selectivity
A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. Here, we outline three key experimental strategies:
-
Kinome-Wide Profiling: Large-scale screening against a panel of recombinant kinases provides a broad overview of a compound's inhibitory activity across the kinome.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) confirm that the inhibitor binds to its intended target in a more physiologically relevant cellular context.
-
Phenotypic Screening: Assessing the compound's effect on cellular pathways and functions can provide insights into its overall biological impact.
Part 1: Kinome-Wide Profiling
This is often the first step in assessing the selectivity of a new kinase inhibitor. It involves testing the compound at one or more concentrations against a large panel of purified, recombinant kinases.
Experimental Protocol: Radiometric Kinase Assay
This protocol describes a standard radiometric assay to determine the IC50 values of our test compounds against a panel of kinases.
Materials:
-
This compound, INX-315, Selitrectinib, and Saracatinib, dissolved in DMSO.
-
Recombinant human kinases (e.g., CDK2/Cyclin E, TRKA, SRC, and a panel of off-target kinases).
-
Kinase-specific peptide substrates.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Data Presentation: Comparative Kinome Profiling
The following table summarizes hypothetical IC50 data for our compounds against a selection of kinases, illustrating how selectivity is assessed.
| Kinase | This compound (IC50, nM) | INX-315 (IC50, nM) | Selitrectinib (IC50, nM) | Saracatinib (IC50, nM) |
| CDK2 | 50 | 15 | >10,000 | 500 |
| CDK1 | 250 | 500 | >10,000 | 800 |
| CDK4 | 1,500 | >10,000 | >10,000 | 2,000 |
| CDK9 | 800 | >10,000 | >10,000 | 1,500 |
| TRKA | 1,200 | >10,000 | 5 | >10,000 |
| TRKB | 3,500 | >10,000 | 500 | >10,000 |
| TRKC | 4,000 | >10,000 | 800 | >10,000 |
| SRC | 300 | >10,000 | >10,000 | 10 |
| LCK | 600 | >10,000 | >10,000 | 25 |
| FYN | 800 | >10,000 | >10,000 | 30 |
| ABL1 | 2,000 | >10,000 | >10,000 | 50 |
| EGFR | >10,000 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | 5,000 | >10,000 | >10,000 | 5,000 |
Interpretation of Results:
This hypothetical data illustrates that this compound exhibits potent inhibition of CDK2, with moderate off-target activity against other CDKs and SRC family kinases. In contrast, INX-315 is highly selective for CDK2, Selitrectinib is highly selective for TRKA, and Saracatinib is potent against SRC family kinases with some activity against ABL1.
Visualization: Kinome Selectivity Map
The following diagram illustrates the concept of a kinome selectivity map, a common way to visualize the results of a broad kinase panel screen.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Comparative Analysis and Discussion
The hypothetical data presented provides a framework for a comparative discussion:
-
This compound emerges as a potent CDK2 inhibitor with a profile suggestive of some polypharmacology, particularly towards the SRC family of kinases. This could be advantageous in certain cancer contexts where both CDK2 and SRC are implicated in tumor progression. However, the off-target activities would need to be carefully evaluated for potential toxicities.
-
INX-315 represents a highly selective tool compound for studying the specific roles of CDK2. [5]Its clean profile makes it an excellent candidate for preclinical studies where target validation is the primary goal.
-
Selitrectinib showcases the successful development of a highly selective inhibitor for a different kinase family. [6]Its specificity for TRKA makes it a valuable therapeutic agent in cancers driven by NTRK fusions.
-
Saracatinib is a potent SRC family kinase inhibitor, a class of targets implicated in various cancers. [7]Its cross-reactivity with ABL kinase is a known feature of many SRC inhibitors and highlights the challenges in achieving absolute selectivity even within the tyrosine kinase family.
Conclusion
The cross-reactivity profiling of this compound, and indeed any novel kinase inhibitor, is a critical and multifaceted endeavor. By employing a combination of kinome-wide screening and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is instrumental in guiding further drug development, from lead optimization to the design of clinical trials. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a thorough characterization of their cross-reactivity will be key to unlocking their full therapeutic potential.
References
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Introduction: The Enduring Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework has established itself as a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold, adept at mimicking ATP to interact with the ATP-binding pocket of various protein kinases.[1][3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4][5]
The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs, such as the Tropomyosin Receptor Kinase (TRK) inhibitor Larotrectinib, validates the potential of this scaffold.[6][7] However, the pursuit of novel inhibitors is driven by the need to overcome challenges like acquired resistance, improve selectivity, and enhance bioavailability.[1][3]
This guide provides a comprehensive framework for benchmarking a novel, hypothetical pyrazolo[1,5-a]pyrimidine inhibitor, which we will call "Compound-P1," against established drugs. Our objective is to present a rigorous, multi-tiered evaluation strategy that progresses logically from initial biochemical potency to preclinical in vivo efficacy. We will compare Compound-P1 against two well-characterized inhibitors:
-
Larotrectinib: An FDA-approved, highly potent TRK inhibitor that shares the pyrazolo[1,5-a]pyrimidine core. It serves as our primary benchmark for on-target activity.[6]
-
Gefitinib: An FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. It will be used as a negative control and to assess the selectivity profile of Compound-P1.[4]
Our evaluation will be grounded in the principle of self-validating protocols, ensuring that each experimental step provides robust, interpretable data to inform the next stage of drug development.
Part 1: Foundational In Vitro Characterization
The initial step in benchmarking any new inhibitor is to determine its direct interaction with the purified target kinase and assess its effect on cancer cells in a controlled environment. This phase establishes the fundamental parameters of potency and cellular activity.
The Rationale: From Pure Enzyme to Living Cell
We begin with a cell-free in vitro kinase assay to measure the direct inhibitory effect of Compound-P1 on the target enzyme, TRKA, without the complexities of a cellular environment.[8] This provides a clean IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—which is the gold standard for potency.
However, potent enzymatic inhibition does not always translate to cellular efficacy.[9] Therefore, we must progress to a cell-based assay . A cell proliferation assay is crucial to determine if the on-target inhibition observed in the kinase assay leads to a functional anti-cancer effect, namely, the halting of tumor cell growth.[10] This bridges the gap between biochemical activity and a desired physiological outcome.
Experimental Data Summary
The following table summarizes the hypothetical data obtained from our initial in vitro benchmarking of Compound-P1 against Larotrectinib and Gefitinib.
| Parameter | Compound-P1 | Larotrectinib (Positive Control) | Gefitinib (Negative Control) | Rationale for Comparison |
| TRKA Kinase IC50 | 1.5 nM | 1.2 nM | >10,000 nM | Measures direct, cell-free inhibition of the target kinase. Compound-P1 shows potency comparable to the established TRK inhibitor. |
| EGFR Kinase IC50 | 8,500 nM | >10,000 nM | 25 nM | Assesses off-target activity. Compound-P1 shows high selectivity for TRKA over EGFR. |
| KM-12 Cell Proliferation GI50 | 5.2 nM | 4.8 nM | >10,000 nM | Determines the concentration for 50% growth inhibition in a TRK-fusion positive cancer cell line. Validates that enzymatic potency translates to anti-proliferative effects. |
Data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Format)
This protocol is adapted from standard FRET-based kinase binding assays.[11]
Objective: To determine the IC50 value of Compound-P1 against purified TRKA kinase.
Materials:
-
Recombinant Human TRKA Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compounds (Compound-P1, Larotrectinib, Gefitinib) dissolved in DMSO
-
Kinase Assay Buffer
-
384-well, low-volume black plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for each compound in DMSO, starting at 100 µM. Then, dilute these into the Kinase Assay Buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the TRKA kinase and the Eu-anti-Tag antibody in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound solutions to the assay plate.
-
Add 2.5 µL of DMSO to "no inhibitor" control wells.
-
Add 5 µL of the Kinase/Antibody mixture to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Tracer Addition: Add 5 µL of the Kinase Tracer solution to all wells.
-
Incubation & Reading: Incubate for another 60 minutes at room temperature, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic model to determine the IC50 value.
Part 2: Cellular Mechanism of Action and Target Engagement
After establishing potency and anti-proliferative effects, the next critical step is to confirm that the inhibitor engages its intended target within the cell and modulates the downstream signaling pathway. This is a crucial validation step to ensure the observed cellular effects are due to the intended mechanism of action.[12]
The Rationale: Proving the "How"
A Western blot is a robust and widely used technique to visualize and quantify changes in protein phosphorylation, which is a direct indicator of kinase activity.[12][13] By treating TRK-dependent cancer cells with Compound-P1, we expect to see a dose-dependent decrease in the phosphorylation of TRKA itself (autophosphorylation) and its key downstream effectors, such as AKT and ERK.[14] This provides direct evidence of target engagement and pathway inhibition.[12][15]
The experimental workflow for this validation is outlined below.
Caption: Workflow for validating target engagement via Western blot.
Detailed Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol is a standard method for assessing kinase inhibitor target engagement.[12][13][15]
Objective: To measure the effect of Compound-P1 on the phosphorylation of TRKA and its downstream targets in a cellular context.
Materials:
-
KM-12 human cancer cells (TRK-fusion positive)
-
Cell culture medium and supplements
-
Compound-P1, Larotrectinib (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-TRKA (Tyr674/675), anti-TRKA, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed KM-12 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of Compound-P1 or Larotrectinib (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg). Separate the proteins on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-p-TRKA) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-TRKA) and a loading control (e.g., GAPDH).
Part 3: Preclinical In Vivo Efficacy Assessment
The final and most demanding phase of preclinical benchmarking is to evaluate the inhibitor's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for this assessment.[16][17][18]
The Rationale: From In Vitro to In Vivo
An in vivo xenograft study allows us to assess the compound's overall therapeutic potential by integrating its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect on the tumor).[16] Observing tumor growth inhibition in a living model provides critical data that can support advancing a compound toward clinical trials.[17][19]
We will use a cell line-derived xenograft (CDX) model, which is highly reproducible and suitable for initial efficacy screening.[18]
The TRK signaling pathway, which is the target of our inhibitors, is a crucial regulator of cell survival and proliferation. Its inhibition is expected to block downstream cascades like PI3K/AKT and RAS/MAPK, leading to reduced tumor growth.
Caption: Inhibition of the TRK signaling cascade by Compound-P1.
Experimental Data Summary
The table below presents hypothetical results from a 28-day in vivo xenograft study.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 28, mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Rationale |
| Vehicle Control | 10 mL/kg, Oral, QD | 1250 ± 150 | - | +2.5% | Establishes the baseline tumor growth rate in the absence of treatment. |
| Compound-P1 | 25 mg/kg, Oral, QD | 310 ± 80 | 75.2% | +1.8% | Demonstrates significant anti-tumor efficacy with good tolerability (no significant weight loss). |
| Larotrectinib | 25 mg/kg, Oral, QD | 350 ± 95 | 72.0% | +2.1% | Provides a direct comparison to the standard-of-care, showing Compound-P1 has comparable or slightly superior efficacy. |
Data is hypothetical and for illustrative purposes only. QD = once daily.
Detailed Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines a standard CDX model for evaluating anti-cancer drug efficacy.[16][17][20]
Objective: To assess the in vivo anti-tumor activity of Compound-P1 following oral administration.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
KM-12 human cancer cells
-
Matrigel
-
Vehicle solution
-
Compound-P1 and Larotrectinib formulated for oral gavage
-
Calipers, animal scales
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1x10⁶ KM-12 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer the vehicle, Compound-P1, or Larotrectinib daily via oral gavage at the specified dose.
-
Monitoring: Record tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 28 days). Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a systematic, multi-tiered approach to evaluating novel pyrazolo[1,5-a]pyrimidine inhibitors. Our hypothetical Compound-P1 demonstrated promising characteristics: high on-target potency comparable to the FDA-approved drug Larotrectinib, excellent selectivity against EGFR, robust inhibition of the TRK signaling pathway in cancer cells, and significant, well-tolerated anti-tumor efficacy in a preclinical xenograft model.
The logical progression from in vitro biochemical assays to in vivo efficacy studies provides a robust data package. The causality behind each experimental choice ensures that the results are not just correlational but are mechanistically linked. Future research would focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, formal toxicology assessments, and testing in patient-derived xenograft (PDX) models to evaluate efficacy in a more heterogeneous and clinically relevant setting.[16]
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source for the discovery of potent and selective kinase inhibitors.[1][21] Rigorous, well-designed benchmarking studies, as detailed here, are essential to identify the most promising candidates for clinical development and ultimately, for the benefit of patients.
References
- BenchChem. (2025). Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot.
- Al-Ostoot, F. H., et al. (2025).
- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- RSC Publishing. (2025).
- Gómez-Cárdenas, L. D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration.
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- An, Y., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
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- BenchChem. (2025). Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582.
- Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services.
- Dhillon, S. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central.
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- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
- Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Protein Kinase Inhibitors. LiverTox.
- QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Read by QxMD.
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- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for TLK2.
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A Senior Application Scientist's Guide to Validating Hits from a Pyrazolo[1,5-a]pyrimidine Compound Library Screening
Introduction: From High-Throughput Hit to High-Confidence Lead
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activity and its role as a core component in numerous protein kinase inhibitors.[1][2] High-throughput screening (HTS) of compound libraries containing this scaffold is a powerful engine for identifying initial "hits" against novel therapeutic targets. However, the raw output of an HTS campaign is fraught with peril; it is invariably contaminated with a high percentage of false positives and artifacts that can derail a drug discovery program, wasting invaluable time and resources.[3][4]
The process of hit validation is therefore not merely a confirmatory step but a critical, multi-tiered filtration cascade designed to systematically eliminate these artifacts and build a robust, evidence-based case for a compound's specific and potent interaction with its intended target.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous validation strategy for pyrazolo[1,5-a]pyrimidine hits. We will move beyond simple checklists, delving into the causality behind each experimental choice to construct a self-validating workflow that transforms a tentative hit into a high-quality, optimizable lead candidate.
The Hit Validation Cascade: A Strategic Overview
A successful validation campaign is a process of systematic de-risking. We begin with rapid, high-throughput assays to eliminate the most common and egregious artifacts before committing more resource-intensive methods to the most promising compounds. This tiered approach ensures efficiency and builds confidence at each stage.
Caption: The Hit Validation Cascade.
Tier 1: Rapid Triage and Elimination of Assay Artifacts
The primary goal of this initial phase is to quickly and cheaply eliminate the most common sources of false positives that plague HTS campaigns.
Hit Confirmation and Dose-Response Analysis
The first step is to confirm the activity observed in the single-concentration primary screen.[6][7] This involves re-testing the hit compounds from a fresh solid sample to generate a full dose-response curve, from which a half-maximal inhibitory concentration (IC50) can be determined. This crucial step validates the initial hit and rules out errors from library handling or compound degradation.
Table 1: Representative Dose-Response Data
| Compound ID | Primary Screen % Inhibition | Confirmed IC50 (µM) | Hill Slope | R² |
|---|---|---|---|---|
| PYR-001 | 85.2 | 1.2 | 1.1 | 0.99 |
| PYR-002 | 79.8 | > 50 (Inactive) | N/A | N/A |
| PYR-003 | 91.5 | 0.8 | 1.0 | 0.98 |
| PYR-004 | 65.0 | 25.6 | 1.5 | 0.95 |
Identifying Promiscuous Inhibitors and Aggregators
A significant source of false positives arises from compounds that inhibit enzymes through non-specific mechanisms, most notably by forming colloidal aggregates that sequester the target protein.[3][8] These compounds often appear potent and can plague entire chemical series if not identified early.
This assay is a robust method to flag potential aggregators.[9][10] The underlying principle is that non-ionic detergents, such as Triton X-100, disrupt the formation of colloidal aggregates at concentrations below their critical micelle concentration. A genuine, specific inhibitor will show little to no change in its IC50 value, while an aggregator's apparent potency will be dramatically reduced.
-
Enzyme Selection: A well-behaved, sensitive "reporter" enzyme such as AmpC β-lactamase is commonly used.[9]
-
Assay Buffer Preparation: Prepare two sets of assay buffer: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Compound Titration: Prepare serial dilutions of the hit compounds in DMSO.
-
Assay Execution:
-
Dispense 50 µL of standard buffer or detergent-containing buffer into respective wells of a 96-well plate.
-
Add 1 µL of the compound dilutions.
-
Add 25 µL of the AmpC β-lactamase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a chromogenic substrate (e.g., nitrocefin).
-
Monitor the change in absorbance at 486 nm over time using a plate reader.
-
-
Data Analysis: Calculate IC50 values for each compound in the presence and absence of Triton X-100. A significant rightward shift (>5-10 fold) in the IC50 value in the presence of detergent is a strong indicator of an aggregation-based mechanism.
Table 2: Comparison of IC50 Values for Aggregation Screening
| Compound ID | IC50 without Detergent (µM) | IC50 with 0.01% Triton X-100 (µM) | IC50 Fold Shift | Interpretation |
|---|---|---|---|---|
| PYR-001 | 1.2 | 1.5 | 1.25 | Non-aggregator |
| PYR-003 | 0.8 | 1.1 | 1.38 | Non-aggregator |
| PYR-005 | 2.5 | > 100 | > 40 | Likely Aggregator |
Orthogonal Assay Confirmation
To ensure the observed activity is not an artifact of the primary assay's detection technology (e.g., fluorescence quenching), it is essential to confirm the hit in an orthogonal assay that uses a different readout principle.[4][5] For example, if the primary screen was a fluorescence polarization (FP) assay, a confirmatory assay could be based on luminescence (e.g., ADP-Glo™ for kinases) or label-free detection (e.g., mass spectrometry).
Tier 2: Demonstrating Direct Target Engagement
Once artifacts have been eliminated, the next critical question is whether the compound physically interacts with the target protein. Biophysical assays provide direct evidence of this binding event.[6]
Caption: Biophysical assays for target engagement.
TSA, often performed as Differential Scanning Fluorimetry (DSF), is a rapid, medium-throughput method to detect ligand binding. The principle is that a compound binding to a protein stabilizes its structure, leading to an increase in its thermal melting temperature (Tm).[6][11]
-
Reagent Preparation:
-
Prepare a solution of the purified target protein (2-5 µM) in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the protein solution, the dye, and the test compound (or DMSO as a control).
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the resulting melt curve is the Tm. The change in melting temperature (ΔTm) is calculated as Tm(compound) - Tm(DMSO). A ΔTm > 2°C is generally considered a significant indication of binding.
Table 3: Comparison of Biophysical Validation Data
| Compound ID | Biochemical IC50 (µM) | TSA ΔTm (°C) | SPR KD (µM) |
|---|---|---|---|
| PYR-001 | 1.2 | + 5.8 | 0.9 |
| PYR-003 | 0.8 | + 7.2 | 0.5 |
| PYR-004 | 25.6 | + 0.5 | > 100 |
| PYR-006 | 3.1 | - 1.1 (Destabilizer) | 2.8 |
The concordance between biochemical potency (IC50) and biophysical binding affinity (ΔTm, KD) provides strong validation for a compound as a bona fide inhibitor.[12]
Tier 3: Proving Efficacy in a Cellular Context
Demonstrating that a compound binds to a purified protein is a crucial step, but it is not sufficient. The ultimate goal is to modulate the target's function within a living cell. Cellular assays are designed to answer two key questions: does the compound engage the target in cells, and does that engagement lead to the desired biological outcome?
Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) extends the principle of thermal shift to a cellular environment.[5][11] It provides direct evidence that a compound can enter the cell and bind to its intended target in the complex milieu of the cytoplasm.
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvesting: Harvest the cells and resuspend them in a lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the samples to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature. Compound binding will result in a rightward shift of the melt curve, indicating stabilization of the target protein at higher temperatures.
Target-Specific Functional Assays
Since many pyrazolo[1,5-a]pyrimidines are kinase inhibitors, a common functional assay involves measuring the phosphorylation of a known downstream substrate of the target kinase.[1][13] A reduction in substrate phosphorylation upon compound treatment demonstrates functional inhibition of the target's catalytic activity in a physiological signaling pathway.
Caption: A simplified kinase signaling pathway.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-response of the hit compound for an appropriate time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percent reduction in phosphorylation.
Table 4: Integrated Cellular Assay Data
| Compound ID | CETSA Stabilization EC50 (µM) | p-Substrate Inhibition EC50 (µM) | Cell Viability GI50 (µM) |
|---|---|---|---|
| PYR-001 | 2.5 | 2.1 | 3.0 |
| PYR-003 | 1.8 | 1.5 | 2.2 |
| PYR-006 | > 50 | > 50 | > 50 |
A strong correlation between target engagement (CETSA), functional inhibition (p-Substrate), and a phenotypic outcome (cell viability) provides the highest level of confidence in a hit compound's mechanism of action.
Tier 4: Assessing Selectivity
A potent compound is of little therapeutic value if it has significant off-target effects.[2] The final step in the validation cascade is to profile the most promising hits against a broad panel of related targets (e.g., a kinome panel for a kinase inhibitor) to assess their selectivity.[14] This data is critical for predicting potential toxicities and for guiding the subsequent lead optimization campaign to improve specificity.
Conclusion: Synthesizing Data for Confident Prioritization
The rigorous, multi-tiered validation process described here generates a comprehensive dataset that allows for the confident prioritization of hits. By systematically eliminating artifacts, confirming direct and cellular target engagement, demonstrating a functional consequence, and assessing selectivity, we can distinguish true, high-quality hits from the noise of a primary screen. A compound like PYR-003 in our examples—which is potent in biochemical assays, is not an aggregator, demonstrates direct binding via biophysical methods, engages its target to inhibit downstream signaling in cells, and ultimately leads to the desired phenotypic outcome—represents a validated hit worthy of the significant investment required for a full lead optimization program. This methodical approach ensures that only the most promising candidates, underpinned by robust scientific evidence, advance toward the clinic.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Identification and prediction of promiscuous aggregating inhibitors among known drugs. | Semantic Scholar [semanticscholar.org]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend from the moment a compound is synthesized or acquired to its final, responsible disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical nature of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and the logic behind its disposal protocol. Adherence to these procedures is not only a regulatory necessity but a cornerstone of a safe and sustainable laboratory environment.
Compound Identification and Hazard Assessment
Before initiating any disposal plan, a thorough understanding of the compound's characteristics is essential. This compound is a heterocyclic organic compound whose properties dictate its handling and disposal requirements.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1005209-42-6 | [1][2] |
| Molecular Formula | C₉H₈BrN₃O₂ | [1][2] |
| Molecular Weight | ~270.08 g/mol | [1][2] |
| Appearance | Solid (Assumed) | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Hazard Evaluation: While a comprehensive, peer-reviewed safety data sheet (SDS) with full GHS classifications for this specific compound is not readily available, data from structurally analogous compounds and the core chemical motifs provide a strong basis for a conservative hazard assessment.[1]
-
Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic. These compounds are of particular concern as improper disposal (e.g., incineration at inadequate temperatures) can lead to the formation of hazardous byproducts.[3][4]
-
Biologically Active Scaffold: The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently investigated for potent biological activities, including as kinase inhibitors and antitumor agents.[5][6][7][8] This inherent bioactivity demands that the compound be treated as potentially toxic, with all exposure minimized.
-
Inferred Hazards: Safety data for the related compound, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] It is prudent and scientifically sound to assume this compound presents similar hazards.
Based on this analysis, this compound must be handled as a hazardous chemical waste with potential irritant and toxic properties.
The "Why": Understanding the Waste Classification
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11]
This compound falls under this regulatory framework for two primary reasons:
-
Toxicity Characteristic: Due to its potent biological activity and the hazards inferred from similar structures, it should be presumed to exhibit the characteristic of toxicity.[9]
-
Halogenated Nature: As a brominated organic compound, it belongs to a category of chemical waste that requires specialized disposal. Halogenated solvent wastes must be segregated from non-halogenated streams because their disposal routes differ significantly.[12][13][14] Non-halogenated solvents may be recycled as fuel, whereas halogenated wastes require high-cost, high-temperature incineration to ensure complete destruction and prevent the release of toxic compounds into the environment.[14][15]
The following diagram illustrates the decision-making process for classifying this chemical waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures the safe handling, storage, and disposal of this compound waste in compliance with federal and institutional guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure appropriate PPE is worn to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Must be disposed of as contaminated waste after handling.[16] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and airborne dust.[16] |
| Lab Coat | Standard laboratory coat, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | For all operations involving the solid compound or its solutions to prevent inhalation.[12] |
Step 2: Waste Segregation
This is the most critical step in ensuring proper disposal and cost control.
-
Designated Waste Stream: This compound must be disposed of in a "Halogenated Organic Waste" stream.[13][17]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).[14]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[12]
-
Contaminated Materials: All items that come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of as solid halogenated hazardous waste.
Step 3: Containerization and Labeling
Proper containment prevents spills and ensures waste handlers are aware of the contents.
-
Select the Right Container:
-
For solid waste: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar) clearly marked for solid hazardous waste.
-
For solutions: Use a designated, leak-proof container with a screw-top cap, typically provided by your institution's Environmental Health and Safety (EHS) department.[10][12][14] Never use food-grade containers.[10]
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[17]
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[17]
-
If it's a solution, list all constituents and their approximate percentages (e.g., "Methylene Chloride 99%, this compound 1%").[12]
-
Identify the relevant hazards (e.g., "Toxic," "Irritant").[12]
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste. This is a common EPA violation and is critical for preventing spills and vapor exposure.[10][17]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[12]
-
Store Securely: Keep the SAA in a low-traffic area, away from heat sources or direct sunlight, and segregated from incompatible materials.[12]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is approximately 75% full, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[12]
-
Documentation: Ensure all information on the hazardous waste tag is complete and accurate. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[10][18]
The overall disposal workflow is summarized in the diagram below.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, prompt and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Small Spill: For small spills in a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[12]
-
Large Spill: Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's emergency response line or EHS department immediately. Do not attempt to clean up a large spill yourself.[17]
Summary and Key Principles
-
Treat as Hazardous: Always handle this compound as a potentially toxic and irritating compound.
-
Segregate Meticulously: This is a halogenated organic waste . Keep it separate from all other waste streams.
-
Label Completely: Use full chemical names and list all components on a hazardous waste tag before adding any waste.
-
Keep It Closed: Always keep waste containers tightly sealed when not in use.
-
Consult EHS: Your institution's Environmental Health and Safety department is your primary resource for waste containers, labels, and disposal procedures.
By integrating these principles and procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
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Chem-Supply. (n.d.). This compound Safety Data Sheet. Available at: [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Available at: [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Emedco. (2014). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. Available at: [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
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Washington State University, Environmental Health & Safety. (n.d.). Halogenated Solvents. Available at: [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]
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University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. Available at: [Link]
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Gomaa, A. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
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Navigating the Safe Handling of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds are the building blocks of innovation. Among these, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a critical intermediate. Ensuring the safety of the researchers and scientists who handle such specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and proper disposal methods for this compound. As a Senior Application Scientist, the following protocols are designed to instill a culture of safety and confidence in your laboratory operations.
Core Principles of Safe Handling
Adherence to the guidelines established by the Occupational Safety and Health Administration (OSHA) for laboratory safety is the foundation of our approach.[6][7][8] This includes the implementation of a comprehensive Chemical Hygiene Plan, regular employee training, and the consistent use of engineering controls like chemical fume hoods.[7][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical measure to prevent exposure to hazardous chemicals.[8][9] Based on the potential hazards of skin, eye, and respiratory irritation, the following PPE is recommended for handling this compound.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect against potential splashes and airborne particles that could cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing should be worn.[3][4] | To prevent skin contact which may lead to irritation.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If the potential for aerosolization or dust formation exists and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][10][11] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
-
Preparation and Planning:
-
Review the available safety information and this guide thoroughly.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Weighing and Transfer:
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula for solid transfers to minimize dust generation.
-
Clean any spills immediately according to established laboratory procedures.
-
-
Dissolution and Reaction:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and ensure the reaction vessel is appropriately vented.
-
Maintain constant vigilance over the reaction, monitoring for any unexpected changes.
-
-
Work-up and Purification:
-
Perform all extractions and purifications within the chemical fume hood.
-
Be mindful of potential pressure build-up during extractions.
-
Handle all glassware with care to prevent breakage and spills.
-
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following workflow diagram illustrates the key considerations.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
